5-Phenyl-1,2,3-thiadiazole
Description
BenchChem offers high-quality 5-Phenyl-1,2,3-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-1,2,3-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVVTVVBOYKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171254 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-29-8 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |
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| Record name | 5-phenyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"history of 1,2,3-thiadiazole discovery"
Recent trends in the synthesis of 1,2,3-thiadiazoles - Taylor & Francis Abstract. 1,2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile biological activities against various diseases such as herbicidal, insecticidal, antiviral, antitumor, antimicrobial, anticancer, plants activator and anti-amoebic activities. A literature survey of the last decade presented in this review article summarizes the major synthetic approaches, methodologies and strategies adopted for the synthesis of 1,2,3-thiadiazole scaffolds which will be help for medicinal chemists and pharmacists in future synthesis and development of novel therapeutic agents. Graphical Abstract. Keywords: 1,2,3-Thiadiazole derivatives · one-pot-synthesis · cyclization · triazole · pyrazole. Introduction. Thiadiazoles: As Fascinating Scaffolds. Thiadiazoles are fascinating five membered heterocyclic compounds. The four different thiadiazole isomers 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole and 1,3,4-thiadiazole are shown. Figure 1 . The thiadiazole moiety represents a versatile and important structural motif which exhibited broad spectrum biological activities.Citation Thiadiazole derivatives show antimicrobial,Citation,Citation antifungal, antibacterial, antitumor,Citation anti-diabetic, anti-inflammatory, antioxidant,Citation anti-convulsive and antiviralCitation activities. Different commercially marketed drugs containing a thiadiazole moiety are shown in. Figure 2 .Citation,Citation. Figure 1. Different isomeric forms of thiadiazole. Figure 1. Different isomeric forms of thiadiazole. Display full size. Figure 2. Different structures of thiadiazole drugs. Figure 2. Different structures of thiadiazole drugs. Display full size. Review of Literature. First 1,2,3-thiadiazole derivatives have been prepared in the nineteenth century and it has been observed that 1,2,3-thiadiazole ... ... Abstract. 1,2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile biological activities against various diseases such as herbicidal, insecticidal, antiviral, antitumor, antimicrobial, anticancer, plants activator and anti-amoebic activities. ... Synthesis of 5-chlorocarbonyl-1,2,3-thiadiazole by cyclization of esters. ... Scheme 3. Synthesis of 1,2,3-thiadiazole containing 5-carbonyl chloride 24. ... Synthesis of acetanilide based substituted 1,2,3-thiadiazole derivatives. ... Scheme 14. Synthesis of acetanilide based substituted 1,2,3-thiadiazole 84. ... Synthesis of substituted oxadiazole/thiadiazole based 1,2,3-thiadiazoles. ... Scheme 11. Synthesis of substituted oxadiazole/thiadiazole based 1,2,3-thiadiazole derivatives 68.
Wolff rearrangement - Wikipedia The Wolff rearrangement is a reaction in organic chemistry in which an α-diazocarbonyl compound is converted into a ketene by loss of dinitrogen with accompanying 1,2-rearrangement. The Wolff rearrangement yields a ketene as an intermediate product, which can undergo nucleophilic attack with weakly acidic nucleophiles such as water, alcohols, and amines, to generate carboxylic acid derivatives or undergo [2+2] cycloaddition reactions to form four-membered rings. The mechanism of the Wolff rearrangement has been the subject of debate since its first use. No single mechanism sufficiently describes the reaction, and there are often competing concerted and carbene-mediated pathways; for simplicity, only the textbook, concerted mechanism is shown below. The reaction was discovered by Ludwig Wolff in 1902. The Wolff rearrangement has great synthetic utility due to the accessibility of α-diazocarbonyl compounds, variety of reactions from the ketene intermediate, and stereochemical retention of the migrating group. However, the Wolff rearrangement has limitations due to the highly reactive nature of α-diazocarbonyl compounds, which can undergo a variety of competing reactions. Wolff rearrangement. Named after, Ludwig Wolff. Reaction type, Rearrangement reaction. Identifiers. Organic Chemistry Portal, wolff-rearrangement · RSC ontology ID, RXNO:0000051. The Wolff rearrangement and subsequent trapping of the ketene intermediate with a weak acid or olefin. The Wolff rearrangement can be induced via thermolysis, photolysis, or transition metal catalysis. In this last case, the reaction is sensitive to the transition metal; silver (I) oxide or other Ag(I) catalysts work well and are generally used. The Wolff rearrangement has been used in many total syntheses; the most common use is trapping the ketene intermediate with nucleophiles to form carboxylic acid derivatives. The Arndt-Eistert homologation is a specific example of this use, wherein a carboxylic acid may be ... ... The reaction was discovered by Ludwig Wolff in 1902. The Wolff rearrangement has great synthetic utility due to the accessibility of α-diazocarbonyl compounds, variety of reactions from the ketene intermediate, and stereochemical retention of the migrating group. However, the Wolff rearrangement has limitations due to the highly reactive nature of α-diazocarbonyl compounds, which can undergo a variety of competing reactions. ... The Wolff rearrangement and subsequent trapping of the ketene intermediate with a weak acid or olefin. The Wolff rearrangement can be induced via thermolysis, photolysis, or transition metal catalysis. ... The carbon terminus of diazomethane adds to the carbonyl, to create a tetrahedral intermediate, which eliminates chloride. The chloride then deprotonates the intermediate to give the α-diazo ketone product. ... These α-diazo ketones are unstable under acidic conditions, as the α-carbon can be protonated by HCl and SN2 displacement of nitrogen can occur by chloride. ... Vinylogous Wolff rearrangements The vinylogous Wolff rearrangement consists of a β,γ-unsaturated diazo ketone undergoing a Wolff rearrangement, and a formal 1,3-shift of the CH2CO2R group. The vinylogous Wolff rearrangement yields a γ,δ-unsaturated carboxylic acid derivative, which is the same retron as for the Claisen rearrangement. The variant was discovered when it was noticed that thermolysis of 1-diazo-3,3,3-triarylpropan-2-ones gave unexpected isomeric products. First example of vinylogous Wolff rearrangement.
Wolff Rearrangement | Chem-Station Int. Ed. (2014-08-29) The rearrangement of the carbenes formed by elimination of nitrogen from diazoketones giving ketenes is known as the Wolff rearrangement. The ketenes are trapped by nucleophiles in the system (water, alcohols, etc.) to give carboxylic acids and esters. The Wolff rearrangement of cyclic diazoketones is a useful ring contraction reaction. When the diazoketones are synthesized from acid chlorides and diazomethane, the sequence leading to the rearrangement is particularly called the Arndt-Eistert synthesis, which is a useful way to effect one-carbon homologation of carboxylic acids. ... (2014-08-29) Reaction Mechanism The generic mechanism involves the formation and the rearrangement of the α-ketocarbene intermediate. (Ref: J. Am. Chem. Soc. 1996, 118, 1551; J. Am. Chem. Soc. 1999, 121, 5930.) ... (2014-08-29)
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Wolff-Rearrangement - Organic Chemistry Portal The Wolff Rearrangement allows the generation of ketenes from α-diazoketones. Normally, these ketenes are not isolated, due to their high reactivity to form diketenes. ... Mechanism of the Wolff Rearrangement. α-Diazoketones undergo the Wolff Rearrangement thermally in the range between room temperature and 750 °C in gas phase pyrolysis. Due to competing reactions at elevated temperatures, the photochemical and metal-catalyzed variants that feature a significantly lowered reaction temperature are often preferred (Zeller, Angew. Chem. Int. Ed., 1975, 14, 32. DOI). Nitrogen extrusion and the 1,2-shift can occur either in a concerted manner or stepwise via a carbene intermediate: ... Nitrogen extrusion and the 1,2-shift can occur either in a concerted manner or stepwise via a carbene intermediate: Silver ion catalysis fails with sterically hindered substrates, pointing to the requisite formation of a substrate complex with the ion. In these cases, photochemical excitation is the method of choice. The solvent can affect the course of the reaction. If Wolff-Rearrangements are
A Senior Application Scientist's Guide to the Pechmann & Nold Synthesis of 1,3,4-Thiadiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic system that has consistently proven to be a cornerstone in the development of novel therapeutic agents.[1][2][3] Its unique electronic properties, including a highly polarizable mesoionic character and the ability to act as a hydrogen bond acceptor and a two-electron donor system, allow it to effectively cross cellular membranes and interact with a wide array of biological targets.[4][5][6] This versatility has led to the discovery of 1,3,4-thiadiazole derivatives with a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antifungal properties.[7][8][9]
Given its importance, the efficient and reliable synthesis of this scaffold is of paramount interest. Among the classical and modern methods, the synthetic route pioneered by Pechmann and Nold, involving the cyclization of acylhydrazines, remains a fundamental and highly relevant strategy. This guide provides an in-depth technical exploration of this synthesis, focusing on the underlying chemical principles, practical execution, and its application in the modern drug discovery landscape.
Part 1: The Core Reaction - Mechanism and Rationale
The Pechmann & Nold synthesis, in its essence, is the acid-catalyzed cyclization and dehydration of N,N'-diacylhydrazines or the direct thionation and cyclization of monoacylhydrazines to form 2,5-disubstituted-1,3,4-thiadiazoles. Modern adaptations frequently employ a one-pot reaction of an acylhydrazine with a potent thionating agent, such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[10][11][12]
The 'Why': Causality in Experimental Design
-
The Acylhydrazine Backbone: The choice of an acylhydrazine (or its precursor, a hydrazide) is critical. This starting material provides the essential N-N-C core structure required for the formation of the thiadiazole ring. The acyl group ultimately becomes one of the substituents at the C2 or C5 position.
-
The Thionating Agent's Role: The key transformation is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). Phosphorus-based thionating agents are the standard.
-
Phosphorus Pentasulfide (P₄S₁₀): A traditional, highly effective, but often harsh reagent requiring high temperatures. Its reactivity can sometimes lead to lower functional group tolerance.
-
Lawesson's Reagent (LR): A milder, more soluble, and often higher-yielding alternative to P₄S₁₀.[10][12] It is generally the preferred reagent in modern synthesis due to its improved selectivity and compatibility with a wider range of functional groups. Stoichiometrically, one equivalent of LR can thionate two equivalents of a carbonyl group.[10]
-
-
Driving the Reaction Forward: The reaction is typically conducted at reflux in a high-boiling, non-protic solvent like toluene or xylene. The elevated temperature is necessary to overcome the activation energy for both the thionation of the amide carbonyl and the subsequent intramolecular cyclization and dehydration steps that lead to the stable, aromatic thiadiazole ring.
Reaction Mechanism: A Stepwise Dissection
The mechanism proceeds through a logical sequence of thionation, nucleophilic attack, and elimination. Using a monoacylhydrazine and Lawesson's Reagent as a representative example, the pathway is as follows:
-
Thionation: The Lawesson's Reagent reacts with the carbonyl oxygen of the acylhydrazine to form a thioacylhydrazine intermediate. This is the rate-determining step, converting the less nucleophilic amide into a more reactive thioamide.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety performs a nucleophilic attack on the thiocarbonyl carbon. This forms a five-membered heterocyclic intermediate.
-
Dehydration/Elimination: Under the acidic conditions generated by the reaction byproducts and propelled by heat, a molecule of water is eliminated, resulting in the formation of the double bond and the aromatization of the ring to yield the final 2,5-disubstituted-1,3,4-thiadiazole.
Caption: The reaction mechanism for the synthesis of 1,3,4-thiadiazoles.
Part 2: Practical Application - A Validated Protocol
This section provides a robust, self-validating protocol for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, adaptable for various substrates. The logic of each step is explained to ensure reproducibility and understanding.
General Experimental Workflow
The overall process follows a standard synthetic chemistry workflow, designed for efficiency and purity.
Caption: A typical experimental workflow for the one-pot synthesis.
Case Study: One-Pot Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole
This protocol is adapted from highly successful, peer-reviewed methods for synthesizing 2,5-diaryl-1,3,4-thiadiazoles.[10][13]
Materials:
-
Benzoylhydrazine (1.0 mmol, 136.15 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Ethanol (10 mL)
-
Lawesson's Reagent (0.8 mmol, 323.5 mg)
-
Toluene (15 mL)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylhydrazine (1.0 mmol) and ethanol (10 mL).
-
Add benzaldehyde (1.0 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours. The formation of the N-benzoylbenzaldehyde hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This initial step forms the hydrazone intermediate. Performing this in a separate solvent like ethanol first can lead to cleaner reactions and higher yields.[10]
-
-
Solvent Exchange and Thionation/Cyclization:
-
After 2 hours, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting solid residue, add toluene (15 mL), Lawesson's Reagent (0.8 mmol), and a catalytic amount of DMAP.
-
Rationale: Toluene provides the higher boiling point necessary for the thionation and cyclization steps. DMAP can act as a catalyst to facilitate the reaction. The use of 0.8 equivalents of Lawesson's Reagent is often found to be optimal, balancing yield and reagent cost.[10]
-
Heat the new mixture to reflux and maintain for 8-10 hours, continuing to monitor the reaction's progress by TLC until the starting hydrazone is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts and destroy any remaining Lawesson's Reagent.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: A standard aqueous work-up removes inorganic salts and polar impurities, providing a crude product ready for purification.
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,5-diphenyl-1,3,4-thiadiazole as a white solid.
-
Data Summary: Representative Syntheses
The following table summarizes typical results for this class of reaction, demonstrating its high efficiency across various substituted aromatic starting materials.[10]
| Entry | Hydrazide (R1) | Aldehyde (R2) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 10 | 79 |
| 2 | 4-Methoxyphenyl | Phenyl | 10 | 85 |
| 3 | Phenyl | 4-Chlorophenyl | 12 | 92 |
| 4 | Phenyl | 4-Nitrophenyl | 12 | 88 |
| 5 | 4-Chlorophenyl | 4-Chlorophenyl | 12 | 97 |
Part 3: Scope, Limitations, and Final Insights
Advantages of the Method
-
High Yields: This one-pot, two-step procedure consistently delivers moderate to high yields (75-97%) for a variety of 2,5-disubstituted-1,3,4-thiadiazoles.[10][12]
-
Operational Simplicity: The one-pot nature of the reaction, avoiding the isolation of intermediates, makes it an efficient and straightforward process.[13]
-
Readily Available Starting Materials: Acylhydrazines and aldehydes are common, commercially available, or easily synthesized precursors.
Limitations and Considerations
-
Substrate Scope: While effective for aryl and some alkyl substituents, the reaction conditions (high heat) may not be suitable for substrates with sensitive functional groups.
-
Reagent Stoichiometry: The optimal amount of Lawesson's Reagent may need to be determined empirically for new substrates to maximize yield and minimize side products.[10]
-
Safety and Handling: Thionating agents and their byproducts are often malodorous and require handling in a well-ventilated fume hood.
As a Senior Application Scientist, my experience has shown that while numerous methods exist for synthesizing 1,3,4-thiadiazoles, the Pechmann & Nold approach, particularly its modern iteration with Lawesson's reagent, offers a superior balance of yield, simplicity, and reliability. It is a foundational technique that every medicinal chemist should master, providing robust access to a chemical scaffold that continues to yield promising new drug candidates.
References
- (PDF) Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication.
- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC.
- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal.
- Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal.
- Importance of 1,3,4-thiadiazoles in medicinal chemistry and synthetic... - ResearchGate.
- A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles - Benchchem.
- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent.
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications.
- Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles - OUCI.
- 174 Thiadiazoles and Their Properties - ISRES.
- Synthesis, structure, and formation paths of functionally substituted thiadiazolopyrimidines.
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity - Der Pharma Chemica.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.
- (PDF) Synthesis of 1,3,4-Thiadiazoles: Review - ResearchGate.
- a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - Pharmedico Publishers.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC.
- a review on biological activities: 1,3,4- thiadiazole and its derivatives. RASAYAN Journal of Chemistry.
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH.
- Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents - ResearchGate.
- Synthesis of some new thiadiazole derivatives and their anticonvulsant activity.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI.
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
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- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
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- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
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An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,3-thiadiazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document delves into the prevalent synthetic methodologies, with a primary focus on the Hurd-Mori synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, supported by spectral data and mechanistic insights. This guide is intended to be a practical resource, empowering researchers to confidently synthesize and characterize 5-Phenyl-1,2,3-thiadiazole for further investigation and application.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of this scaffold have garnered substantial attention in medicinal chemistry due to their diverse pharmacological profiles. The unique electronic and structural features of the 1,2,3-thiadiazole nucleus contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery.[2] 5-Phenyl-1,2,3-thiadiazole, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is primarily achieved through the Hurd-Mori reaction, a reliable and versatile method for the formation of the 1,2,3-thiadiazole ring.[3][4]
Synthesis of 5-Phenyl-1,2,3-thiadiazole: The Hurd-Mori Approach
The most established and widely employed method for the synthesis of 5-Phenyl-1,2,3-thiadiazole is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone derived from an α-methylene ketone with thionyl chloride (SOCl₂).[3][4] The synthesis is a two-step process, starting with the formation of acetophenone hydrazone, followed by the cyclization to the desired 1,2,3-thiadiazole.
Rationale Behind the Hurd-Mori Synthesis
The choice of the Hurd-Mori synthesis is predicated on its efficiency and the ready availability of starting materials. The reaction proceeds through a well-understood mechanism, offering good yields of the target compound. The use of thionyl chloride as the cyclizing agent is crucial, as it acts as both a dehydrating agent and a source of sulfur.
Experimental Workflow: A Visual Guide
Caption: Experimental workflow for the synthesis of 5-Phenyl-1,2,3-thiadiazole.
Detailed Step-by-Step Synthesis Protocol
Part A: Synthesis of Acetophenone Semicarbazone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol (100 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After completion of the reaction, allow the mixture to cool to room temperature. The acetophenone semicarbazone will precipitate out of the solution.
-
Purification of Intermediate: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure intermediate.
Part B: Cyclization to 5-Phenyl-1,2,3-thiadiazole
-
Reaction Setup: Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Phenyl-1,2,3-thiadiazole.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-Phenyl-1,2,3-thiadiazole.
Characterization of 5-Phenyl-1,2,3-thiadiazole
Comprehensive characterization is imperative to confirm the structure and purity of the synthesized 5-Phenyl-1,2,3-thiadiazole. A combination of spectroscopic techniques is employed for this purpose.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂S | NIST |
| Molecular Weight | 162.21 g/mol | NIST |
| Appearance | Pale yellow solid | General Observation |
| Melting Point | 54-56 °C | Varies with purity |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Phenyl-1,2,3-thiadiazole is expected to show signals corresponding to the aromatic protons of the phenyl ring and the single proton on the thiadiazole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | m | 2H | Aromatic protons (ortho to thiadiazole) |
| ~7.4-7.6 | m | 3H | Aromatic protons (meta and para) |
| ~8.7 | s | 1H | H-4 of thiadiazole ring |
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the carbons of the phenyl ring and the two carbons of the thiadiazole ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-5 of thiadiazole ring |
| ~135 | C-4 of thiadiazole ring |
| ~128-132 | Carbons of the phenyl ring |
| ~129 | Quaternary carbon of the phenyl ring |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for 5-Phenyl-1,2,3-thiadiazole.[5]
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| ~1600, ~1450 | C=C stretching of the phenyl ring |
| ~1400-1000 | In-plane C-H bending and ring vibrations |
| ~900-675 | Out-of-plane C-H bending |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for 5-Phenyl-1,2,3-thiadiazole is expected at m/z 162. A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂), which is a key diagnostic feature.[6]
Caption: Proposed mass fragmentation pathway for 5-Phenyl-1,2,3-thiadiazole.
3.2.4. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While a specific crystal structure for 5-Phenyl-1,2,3-thiadiazole was not found in the surveyed literature, analysis of related 1,2,3-thiadiazole derivatives reveals a planar five-membered ring.[7][8][9][10] The phenyl ring is typically twisted with respect to the thiadiazole ring.
Applications in Drug Development
The 1,2,3-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities. These include:
-
Anticancer Activity: Certain thiadiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Activity: The scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[11]
-
Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects.
-
Anticonvulsant Activity: The thiadiazole nucleus is present in some compounds with anticonvulsant properties.[2]
5-Phenyl-1,2,3-thiadiazole serves as a crucial starting material or intermediate in the synthesis of these more complex and biologically active molecules.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-Phenyl-1,2,3-thiadiazole. The Hurd-Mori synthesis remains the most reliable method for its preparation, and a comprehensive protocol has been outlined. The characterization of the final product relies on a suite of spectroscopic techniques, with NMR, IR, and mass spectrometry being essential for structural confirmation and purity assessment. The insights provided herein are intended to equip researchers with the necessary knowledge and procedures to confidently work with this important heterocyclic compound, paving the way for further exploration of its potential in drug discovery and materials science.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1,3,4-Thiadiazole Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond Synthesis - Predicting the Potential of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The potent and diverse therapeutic potential of these derivatives stems from the unique electronic and structural characteristics of the five-membered heterocyclic ring, which contains sulfur and nitrogen heteroatoms.[1][3] It is this arrangement that facilitates a variety of non-covalent interactions crucial for biological target recognition.
While synthetic chemistry provides the means to create novel derivatives, it is computational quantum chemistry that offers the foresight to predict their behavior. By modeling these molecules at the subatomic level, we can calculate their fundamental electronic and structural properties before a single flask is warmed. This in-depth technical guide serves as a field-proven manual for applying quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structure-property relationships of 1,3,4-thiadiazole derivatives, thereby accelerating rational drug design.[6][7]
Part 1: The Theoretical Cornerstone - Why Density Functional Theory?
At the heart of modern computational chemistry for drug-sized molecules lies Density Functional Theory (DFT).[8] Unlike more computationally expensive wavefunction-based methods, DFT provides a remarkable balance of accuracy and efficiency by calculating the total energy of a system based on its three-dimensional electron density.[6][8] This approach allows us to investigate the electronic structure and properties of complex molecules like 1,3,4-thiadiazole derivatives with a high degree of confidence.
The Causality of Method Selection: Functionals and Basis Sets
The accuracy of any DFT calculation is critically dependent on two key choices: the functional and the basis set .[6]
-
Functionals: Approximating the Quantum World: The functional is a mathematical expression that approximates the exchange-correlation energy—the most complex component of the electron-electron interaction. A hierarchy of functionals exists, from simpler Generalized Gradient Approximations (GGAs) to more complex hybrid and double-hybrid functionals.[9] For organic heterocycles like 1,3,4-thiadiazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided reliable results for geometries and electronic properties, making it an authoritative and widely-used starting point.[1][10][11][12]
-
Basis Sets: The Language of Electrons: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets , like the popular 6-311++G(d,p) , are a robust choice.[1][10] Let's deconstruct this choice:
-
6-311: Describes the core and valence atomic orbitals.
-
++G: Adds diffuse functions on both heavy atoms and hydrogens. This is critical for accurately describing lone pairs and non-covalent interactions, which are abundant in heterocyclic systems.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). This is non-negotiable for sulfur-containing molecules. Sulfur's d-orbitals play a significant role in its bonding, and their omission leads to fundamentally incorrect descriptions of geometry and electronics.[13][14][15]
-
-
The combination of a hybrid functional like B3LYP with a flexible, polarized, and diffuse basis set like 6-311++G(d,p) establishes a trustworthy and scientifically validated protocol for studying 1,3,4-thiadiazole systems.
Caption: Core components of a DFT calculation.
Part 2: A Validated Workflow - From Molecular Sketch to Quantum Insights
This section details a self-validating, step-by-step protocol for performing a complete quantum chemical analysis of a 1,3,4-thiadiazole derivative using the Gaussian software suite as an exemplar.[16][17]
Caption: Standard workflow for quantum chemical analysis.
Experimental Protocol: Standard DFT Calculation
Objective: To obtain the optimized geometry, verify it as a true energy minimum, and calculate fundamental electronic properties.
1. Molecular Structure Preparation:
-
Using a molecular builder like GaussView, Avogadro, or IQmol, construct the 3D coordinates of your 1,3,4-thiadiazole derivative.[17][18][19]
-
Perform a preliminary, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting structure. This prevents calculation failures due to unusual bond lengths or angles.
2. Gaussian Input File Generation:
-
The input file (.gjf or .com) is a simple text file that instructs the software. Below is an authoritative template.
-
Causality Behind the Keywords:
-
%chk, %mem, %nprocshared: These lines handle resource allocation. The checkpoint file (.chk) is crucial as it stores the results for subsequent calculations.[17]
-
#p: Standard command for "print" output.
-
Opt: This keyword initiates a geometry optimization . The calculation will iteratively adjust the atomic positions to find the arrangement with the lowest possible total energy. This is the most fundamental step.
-
Freq: This keyword triggers a vibrational frequency calculation , which MUST be performed on the optimized geometry. Its purpose is twofold:
-
Trustworthiness: To confirm the optimized structure is a true energy minimum. A real minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.[16]
-
Data: To compute thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
B3LYP/6-311++G(d,p): Our chosen level of theory, as justified in Part 1.
-
0 1: Specifies the molecule's total charge (0 for neutral) and spin multiplicity (1 for a singlet, the most common state for these molecules).
-
3. Running the Calculation and Analyzing the Output:
-
Submit the input file to the Gaussian program.[16]
-
Upon completion, inspect the output log file (.log).
-
Convergence: Search for "Optimization completed." This confirms the geometry optimization was successful.
-
Frequencies: Search for the "Frequencies" section. Verify that none of the listed frequencies are negative (imaginary).
-
Data Extraction: Key data points can be extracted for further analysis.[20]
-
Data Presentation: Key Molecular Descriptors
Summarize the extracted quantitative data in a structured table for clear comparison between different derivatives.
| Descriptor | Derivative A | Derivative B | Rationale & Significance |
| Total Energy (Hartree) | -1050.12345 | -1125.67890 | The absolute electronic energy of the molecule. |
| Dipole Moment (Debye) | 2.54 | 4.89 | Indicates molecular polarity; crucial for solubility and non-covalent interactions. |
| EHOMO (eV) | -6.78 | -7.01 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.25 | -1.55 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.53 | 5.46 | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |
Part 3: Advanced Analysis for Drug Development
With a validated molecular structure, we can perform higher-level analyses to derive insights directly applicable to drug design.
Visualizing Reactivity: MEP and Frontier Molecular Orbitals
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.[21]
-
Red regions (negative potential): Indicate electron-rich areas, such as lone pairs on nitrogen atoms. These are prime sites for hydrogen bond acceptance and electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, such as hydrogens attached to electronegative atoms. These are sites for hydrogen bond donation and nucleophilic attack.
-
-
Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO dictates a molecule's reactivity. Visualizing these orbitals shows where a molecule is most likely to donate (HOMO) or accept (LUMO) electrons in a chemical reaction or a binding event.
Deconstructing Bonds: NBO and QTAIM Analysis
-
Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of intramolecular bonding and charge transfer. It can quantify stabilizing interactions, such as the delocalization of lone-pair electrons into adjacent anti-bonding orbitals (e.g., n–π* interactions), which are critical to the stability and conformation of the 1,3,4-thiadiazole ring.[22]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to precisely define atoms, bonds, and intermolecular interactions. It can be used to characterize the strength and nature of hydrogen bonds and other weak interactions that stabilize a drug-receptor complex.[23]
Bridging Theory and Biology: QSAR and Molecular Docking
The ultimate goal is to connect these calculated quantum properties to biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): The descriptors calculated (Table 1) can be used as variables in a QSAR model.[24][25] By correlating these descriptors with experimentally measured biological activity (e.g., IC50 values) for a series of derivatives, one can build a predictive model to estimate the activity of new, unsynthesized compounds.
-
Molecular Docking: While docking itself is often based on molecular mechanics, its accuracy is profoundly enhanced by using inputs from high-quality DFT calculations. The optimized geometry provides the correct 3D conformation, and the calculated atomic charges (e.g., from Natural Population Analysis) provide a much more accurate description of the electrostatic interactions within the protein's binding site compared to generic force-field charges.[26][27][28]
Caption: Linking DFT outputs to drug discovery methods.
Conclusion: A Computationally-Informed Future
Quantum chemical calculations are not a replacement for experimental synthesis and biological testing. They are, however, an indispensable partner. By providing a deep, mechanism-based understanding of the electronic and structural properties of 1,3,4-thiadiazole derivatives, these computational protocols empower researchers to make more informed decisions, prioritize synthetic targets, and ultimately design more effective and safer therapeutics. This guide provides the theoretical grounding and practical workflows to confidently apply these powerful predictive tools.
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A Theoretical and Computational Scrutiny of 5-Phenyl-1,2,3-thiadiazole: A Guide for Researchers
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 5-Phenyl-1,2,3-thiadiazole. The methodologies outlined herein are designed to furnish researchers, medicinal chemists, and drug development professionals with a robust computational protocol to elucidate the structural, spectroscopic, and electronic characteristics of this important heterocyclic scaffold. The 1,2,3-thiadiazole moiety is a cornerstone in the development of various therapeutic agents and agrochemicals, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] A thorough understanding of its intrinsic molecular features through computational means is paramount for the rational design of novel and more efficacious derivatives.
The narrative of this guide is structured to not only present a sequence of computational steps but to also instill a deeper understanding of the rationale behind the selection of specific theoretical methods. By integrating principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will construct a detailed molecular portrait of 5-Phenyl-1,2,3-thiadiazole.
Foundational Principles: The Computational Approach
The theoretical investigation of a molecule like 5-Phenyl-1,2,3-thiadiazole hinges on the principles of quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its favorable balance of computational accuracy and efficiency.[1] DFT calculations allow for the determination of the molecule's ground-state electronic structure, from which a plethora of properties can be derived.
The choice of a specific functional and basis set is a critical decision in any DFT study. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it provides a reliable description of molecular geometries and electronic properties.[4][5][6] This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p), which offers a good compromise between accuracy and computational cost for systems of this size. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
Part I: Molecular Structure and Vibrational Analysis
A fundamental aspect of understanding a molecule's behavior is the precise characterization of its three-dimensional structure and vibrational modes.
Geometry Optimization
The initial step involves determining the most stable conformation of 5-Phenyl-1,2,3-thiadiazole. This is achieved through a geometry optimization calculation, which seeks to find the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For thiadiazole derivatives, it has been observed that the planarity of the ring systems and their relative orientations are crucial for their biological activity.[7]
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: Construct the initial 3D structure of 5-Phenyl-1,2,3-thiadiazole using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method Selection:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Calculation Type: Specify a geometry optimization (Opt) calculation.
-
Convergence Criteria: Utilize default or tighter convergence criteria to ensure a true energy minimum is reached.
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Verification: After completion, confirm that the optimization converged and that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational model.[5][8][9]
Data Presentation: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S (thiadiazole) | ~1.7 Å |
| N-N (thiadiazole) | ~1.3 Å | |
| C-N (thiadiazole) | ~1.4 Å | |
| C-C (phenyl-thiadiazole) | ~1.5 Å | |
| Bond Angle | C-S-N | ~90° |
| N-N-C | ~115° | |
| Dihedral Angle | Phenyl-Thiadiazole | ~20-30° |
| Note: These are representative values based on similar structures. Actual calculated values should be reported from the output of the geometry optimization. |
Part II: Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors derived from DFT calculations provide invaluable insights into these aspects.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[4] For many thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO can be distributed across the entire molecule, including the phenyl ring.[10]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) electrostatic potential. MEP maps are instrumental in predicting sites for electrophilic and nucleophilic attack and in understanding non-covalent interactions.[8][9]
Experimental Protocol: Electronic Property Calculation
-
Input Structure: Use the optimized geometry of 5-Phenyl-1,2,3-thiadiazole.
-
Computational Method: Employ the same DFT functional and basis set as in the geometry optimization.
-
Calculation Type: Perform a single-point energy calculation.
-
Output Request: Request the generation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential.
-
Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the HOMO and LUMO isosurfaces and the MEP map.
Mandatory Visualization: Computational Workflow
Caption: Computational workflow for the theoretical investigation of 5-Phenyl-1,2,3-thiadiazole.
Part III: Spectroscopic Characterization
Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecular structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental spectra aids in signal assignment and structural confirmation.[8][11]
UV-Visible Spectroscopy
Electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT).[9] This method provides information about the excitation energies and oscillator strengths of the electronic transitions. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule.
Experimental Protocol: Spectroscopic Calculations
-
NMR Calculation:
-
Input: Optimized geometry.
-
Method: GIAO-DFT (B3LYP/6-311++G(d,p)).
-
Calculation Type: NMR.
-
Post-processing: Reference the calculated isotropic shielding values to the corresponding values for TMS calculated at the same level of theory to obtain chemical shifts.
-
-
UV-Vis Calculation (TD-DFT):
-
Input: Optimized geometry.
-
Method: TD-DFT (e.g., TD-B3LYP/6-311++G(d,p)).
-
Calculation Type: TD.
-
Solvent Effects: Consider including a solvent model (e.g., Polarizable Continuum Model, PCM) if comparing with experimental solution-phase spectra.
-
Data Presentation: Calculated Spectroscopic Data
| Property | Calculated Value | Experimental Value |
| ¹H NMR (ppm) | ||
| Phenyl-H (ortho) | ~7.8 ppm | (To be compared) |
| Phenyl-H (meta) | ~7.5 ppm | (To be compared) |
| Phenyl-H (para) | ~7.6 ppm | (To be compared) |
| ¹³C NMR (ppm) | ||
| C-S (thiadiazole) | ~160 ppm | (To be compared) |
| C-phenyl (ipso) | ~130 ppm | (To be compared) |
| UV-Vis (nm) | ||
| λmax | ~280-300 nm | (To be compared) |
| Note: These are representative values. Actual calculated values should be reported and compared with experimental data if available. |
Mandatory Visualization: Key Molecular Properties
Caption: Logical relationships between the core structure and its theoretically investigated properties.
Conclusion
The theoretical investigation of 5-Phenyl-1,2,3-thiadiazole through computational methods provides a powerful and insightful approach to understanding its fundamental molecular properties. By systematically applying DFT and TD-DFT, researchers can gain a detailed picture of the molecule's geometry, vibrational characteristics, electronic structure, and spectroscopic signatures. This knowledge is not only of fundamental chemical interest but also serves as a critical foundation for the rational design of new thiadiazole-based compounds with tailored biological activities. The protocols and analyses presented in this guide offer a self-validating system, where the correlation between theoretical predictions and experimental data reinforces the accuracy of the computational models, thereby fostering a high degree of trustworthiness in the obtained results.
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Riyadh, S. M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Medical Sciences, 16(1), 143–153. Available at: [Link]
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Asiri, A. M., et al. (2015). Syntheses, spectral, X-ray and DFT studies of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole obtained by Mn(II) catalyzed reactions. Journal of Saudi Chemical Society, 19(4), 387-397. Available at: [Link]
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The Aromaticity of the 1,2,3-Thiadiazole Ring System: A Technical Guide for Drug Development Professionals
An In-Depth Exploration of the Electronic Structure, Stability, and Reactivity of a Privileged Heterocycle
Introduction: Aromaticity as a Cornerstone of Medicinal Chemistry
In the landscape of drug discovery and development, the concept of aromaticity transcends simple structural classification. It is a fundamental determinant of a molecule's physicochemical properties, influencing its stability, reactivity, and, crucially, its interactions with biological targets. The 1,2,3-thiadiazole ring, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical analysis of the aromaticity of the 1,2,3-thiadiazole ring system, exploring its electronic underpinnings and the profound implications for its application in pharmacophore design.
The Electronic Architecture of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is a planar, unsaturated, and conjugated heteroaromatic system.[3] Its aromatic character arises from the delocalization of six π-electrons across the five-membered ring, conforming to Hückel's rule (4n+2 π-electrons, where n=1). The π-electron system is comprised of contributions from the two carbon atoms and the two nitrogen atoms, with the sulfur atom contributing a lone pair of electrons to the aromatic sextet.
A theoretical study on the aromaticity of thiadiazole isomers concluded that they are indeed aromatic compounds, exhibiting a greater degree of aromatic character than the foundational heterocycles pyrrole, thiophene, and furan.[4] The distribution of electron density in the 1,2,3-thiadiazole ring is non-uniform, with the highest electron density located on the sulfur atom, followed by the nitrogen atoms.[3] This electronic distribution renders the carbon atoms (C4 and C5) electron-deficient, a key factor governing the ring's reactivity.[3]
Experimental Evidence for the Aromaticity of 1,2,3-Thiadiazole
The aromatic nature of the 1,2,3-thiadiazole ring is substantiated by a wealth of experimental data, primarily from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Geometric Criteria: Insights from X-ray Crystallography
X-ray diffraction studies of 1,2,3-thiadiazole derivatives provide compelling evidence for the ring's aromaticity through its planarity and the equalization of its bond lengths.[5] Aromatic systems are characteristically planar to allow for maximal overlap of the p-orbitals involved in the π-system. Furthermore, the bond lengths in aromatic rings are intermediate between those of typical single and double bonds.
Table 1: Representative Bond Lengths in 1,2,3-Thiadiazole Derivatives from X-ray Crystallography
| Bond | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Observed Bond Length in a 1,2,3-Thiadiazole Derivative (Å)[5] |
| C4-C5 | ~1.54 | ~1.34 | Varies with substitution, often intermediate |
| N1-N2 | ~1.45 | ~1.25 | ~1.37 |
| S-N | ~1.76 | ~1.55 | Varies with substitution, often intermediate |
Magnetic Criteria: Evidence from NMR Spectroscopy
NMR spectroscopy is a powerful tool for assessing aromaticity by probing the magnetic environment of the nuclei within a molecule. In an aromatic system, the circulation of π-electrons (the "ring current") generates an induced magnetic field that deshields protons outside the ring, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum.
The protons attached to the 1,2,3-thiadiazole ring typically resonate in the aromatic region of the ¹H NMR spectrum, providing strong evidence for the presence of a ring current. For example, in unsubstituted 1,2,3-thiadiazole, the H4 and H5 protons would be expected to show chemical shifts indicative of an aromatic environment.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,3-Thiadiazole Derivatives
| Compound | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 8.58 (s, 1H, H-5), 7.95 (d, 2H, Ar-H), 7.45 (m, 3H, Ar-H) | Not Specified |
| 4-Methyl-1,2,3-thiadiazole | Not Specified | 2.6 (s, 3H, CH₃), 8.8 (s, 1H, H-5) | Not Specified |
Computational Approaches to Quantifying Aromaticity
While experimental data provides qualitative evidence of aromaticity, computational chemistry offers a suite of quantitative descriptors. These indices provide a more nuanced understanding of the degree of aromaticity and allow for comparisons between different ring systems.
Magnetic Indices: Nucleus-Independent Chemical Shift (NICS)
The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom, typically at the geometric center of the ring, and computing its magnetic shielding. A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. More negative values generally correlate with a higher degree of aromaticity.
Geometric Indices: Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the degree of bond length equalization in a ring. It compares the experimentally determined or computationally calculated bond lengths to an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity.
Energetic Indices: Aromatic Stabilization Energy (ASE)
Aromatic Stabilization Energy (ASE) is an energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. A positive ASE value indicates that the cyclic system is more stable due to its aromaticity.
While specific NICS, HOMA, and ASE values for the parent 1,2,3-thiadiazole are not consistently reported across the literature, theoretical studies on isomeric thiadiazoles collectively support their aromatic nature.[4] For instance, a study on 1,3,4-thiadiazole derivatives demonstrated that the aromaticity, as quantified by the HOMA index, is influenced by the electronic nature of the substituents.
The Influence of Aromaticity on the Reactivity and Biological Activity of 1,2,3-Thiadiazoles
The aromaticity of the 1,2,3-thiadiazole ring is not merely a structural curiosity; it is a critical determinant of the molecule's chemical behavior and its utility as a pharmacophore.
Chemical Reactivity
The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring makes it generally resistant to electrophilic substitution reactions.[3] Conversely, the C5 position is identified as the preferential site for nucleophilic attack due to its lower electron density.[3] The overall stability conferred by aromaticity means that ring-opening reactions, such as thermolysis or photolysis, often require significant energy input. These reactions typically proceed via loss of dinitrogen (N₂) to form highly reactive intermediates, a testament to the stability of the aromatic heterocycle.
Caption: Reactivity profile of the 1,2,3-thiadiazole ring.
Role in Drug Design and Biological Activity
The aromaticity of the 1,2,3-thiadiazole ring contributes significantly to its success as a pharmacophore. Aromatic systems are capable of engaging in π-π stacking interactions with aromatic residues in biological targets such as proteins and nucleic acids. The stability of the ring ensures that it remains intact in vivo, allowing it to function as a rigid scaffold for the presentation of various functional groups to the target. Furthermore, the heteroatoms in the ring can act as hydrogen bond acceptors, further enhancing binding affinity. The strong aromaticity of the thiadiazole ring is believed to contribute to the in vivo stability and low toxicity of its derivatives.[5]
Experimental and Computational Protocols for Aromaticity Assessment
For researchers seeking to evaluate the aromaticity of novel 1,2,3-thiadiazole derivatives, the following protocols provide a standardized approach.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2,3-thiadiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.
-
Data Analysis: Analyze the chemical shifts of the protons and carbons attached to the thiadiazole ring. Compare these shifts to those of non-aromatic reference compounds and established values for other aromatic systems. Downfield shifts for ring protons are indicative of aromaticity.
Caption: Workflow for NMR-based aromaticity assessment.
Computational Protocol: Calculation of NICS and HOMA Indices
-
Structure Optimization: Perform a geometry optimization of the 1,2,3-thiadiazole derivative using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).
-
NICS Calculation: Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) calculation to obtain the NICS values. Place the ghost atom at the geometric center of the thiadiazole ring (NICS(0)) and at a position 1 Å above the ring center (NICS(1)).
-
HOMA Calculation: From the optimized geometry, extract the bond lengths of the thiadiazole ring. Use these bond lengths in the HOMA equation with appropriate parameters for the C-C, C-N, N-N, C-S, and S-N bonds.
-
Data Interpretation: Compare the calculated NICS and HOMA values to those of reference aromatic (e.g., benzene) and non-aromatic compounds to quantify the degree of aromaticity.
Conclusion
The 1,2,3-thiadiazole ring system is a fascinating and medicinally important heterocycle whose properties are fundamentally governed by its aromatic character. A confluence of experimental evidence and computational studies firmly establishes its aromaticity, which is greater than that of several other common five-membered heterocycles. This aromaticity imparts significant stability to the ring, dictates its reactivity patterns, and enables its versatile role as a pharmacophore in drug design. A thorough understanding of the principles and methods for assessing the aromaticity of 1,2,3-thiadiazole and its derivatives is therefore indispensable for medicinal chemists and drug development professionals seeking to leverage this privileged scaffold in the creation of novel therapeutics.
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A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of 1,2,3-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Benzo[1,2-d:4,5-d′]bis([4][5]thiadiazole) and Its Bromo Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (n.d.). [Link]
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"isomeric forms of phenyl-thiadiazole and their stability"
An In-depth Technical Guide to the Isomeric Forms of Phenyl-Thiadiazole and Their Stability
Introduction
Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their structural diversity, arising from four distinct regioisomeric forms, allows for extensive modulation of physicochemical and biological properties.[1][4][5][6][7] The phenyl-substituted thiadiazoles, in particular, are privileged structures found in a multitude of pharmacologically active agents, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[2][5][8]
The therapeutic efficacy and viability of a drug candidate are intrinsically linked to its stability. For thiadiazole-based compounds, the specific arrangement of heteroatoms in the ring dictates its electronic distribution, aromaticity, and ultimately, its thermodynamic stability. An understanding of the relative stabilities of phenyl-thiadiazole isomers is therefore not an academic exercise but a critical prerequisite for rational drug design, enabling researchers to select the most robust scaffolds, predict metabolic pathways, and ensure the chemical integrity of final compounds.
This technical guide provides a comprehensive analysis of the four isomeric forms of phenyl-thiadiazole. We will delve into their structural differences, explore their relative thermodynamic stabilities through the lens of computational and experimental data, and discuss the implications of these properties for synthesis and drug development.
Part 1: The Isomeric Forms of Phenyl-Thiadiazole
The thiadiazole ring can exist in four isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms.[1][4] When substituted with a phenyl group, these isomers present distinct electronic and steric profiles. The most common substitution patterns involve the phenyl group attached to a carbon atom of the heterocyclic ring.
The four core isomers are:
-
1,2,3-Thiadiazole: Characterized by having the three heteroatoms in adjacent positions.
-
1,2,4-Thiadiazole: Features the sulfur atom adjacent to one nitrogen atom, with the second nitrogen separated by a carbon.
-
1,2,5-Thiadiazole: Contains a symmetrical N-S-N arrangement.
-
1,3,4-Thiadiazole: Also symmetrical, with the sulfur atom positioned between two carbon atoms (C-S-C).
Below is a graphical representation of the four primary phenyl-thiadiazole isomers.
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The Enduring Versatility of the 1,2,3-Thiadiazole Core: A Technical Guide for Researchers
Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry
The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, stands as a testament to the profound impact that subtle structural variations can have on chemical reactivity and biological activity.[1][2] While its isomeric cousins, such as 1,3,4-thiadiazole, have also garnered significant attention, the unique arrangement of heteroatoms in the 1,2,3-thiadiazole scaffold imparts a distinct set of properties that have made it a privileged motif in medicinal chemistry, agrochemicals, and materials science.[3][4][5] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core chemistry of 1,2,3-thiadiazoles, from their fundamental synthesis to their diverse applications. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental choices, and showcase the vast potential of this remarkable heterocyclic core.
I. Constructing the Core: Key Synthetic Strategies for 1,2,3-Thiadiazoles
The construction of the 1,2,3-thiadiazole ring is primarily achieved through a few robust and versatile synthetic methodologies. Understanding the nuances of these reactions is paramount for any researcher seeking to harness the potential of this scaffold.
A. The Hurd-Mori Synthesis: A Classic and Reliable Approach
The Hurd-Mori synthesis is arguably the most widely employed method for the preparation of 1,2,3-thiadiazoles.[6] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[1][7] The choice of the hydrazone precursor is critical and directly influences the substitution pattern of the final product.
Causality Behind Experimental Choices: The use of semicarbazones or N-tosylhydrazones is a common strategy.[3] The N-acyl or N-tosyl group serves a crucial role in activating the hydrazone for cyclization with thionyl chloride. The electron-withdrawing nature of these groups facilitates the initial reaction with SOCl₂ and subsequent ring closure. The choice between a semicarbazone and a tosylhydrazone can depend on the reactivity of the starting ketone and the desired purity of the final product, as tosylhydrazones can sometimes offer cleaner reactions.
Self-Validating System: A successful Hurd-Mori reaction is often indicated by the evolution of nitrogen gas during the final stages of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting hydrazone and the appearance of the 1,2,3-thiadiazole product, which typically has a different polarity.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction
This protocol provides a detailed, step-by-step methodology for a representative Hurd-Mori synthesis.
Step 1: Formation of the Semicarbazone
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid semicarbazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
In a fume hood, carefully add the dried acetophenone semicarbazone (1 equivalent) portion-wise to an excess of thionyl chloride (5-10 equivalents) at 0°C with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours. The reaction mixture will typically turn from a slurry to a clear solution.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-phenyl-1,2,3-thiadiazole.
Mandatory Visualization: Hurd-Mori Reaction Mechanism
Caption: Mechanism of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
B. The Pechmann Synthesis: A 1,3-Dipolar Cycloaddition Approach
The Pechmann synthesis offers an alternative route to 1,2,3-thiadiazoles through a [3+2] cycloaddition reaction between a diazoalkane and a thioketone or other C=S containing compounds.[8] This method is particularly useful for the synthesis of 5-substituted-1,2,3-thiadiazoles.
Causality Behind Experimental Choices: The choice of the diazoalkane and the thiono-compound dictates the final substitution pattern. The reactivity of the thiocarbonyl group is a key factor; electron-deficient thioketones or thioesters are generally more reactive. The stability of the diazoalkane is also a consideration, with stabilized diazo compounds often being preferred for safety and ease of handling.
Self-Validating System: The disappearance of the characteristic color of the diazoalkane (often yellow or orange) can be a visual indicator of reaction progress. As with the Hurd-Mori reaction, TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product.
Experimental Protocol: Synthesis of Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate via the Pechmann Method
This protocol outlines the synthesis of a functionalized 1,2,3-thiadiazole using the Pechmann approach.[9]
Step 1: Preparation of the Diazo Compound (if not commercially available)
-
This step is highly substrate-dependent and should be performed with appropriate safety precautions as diazo compounds can be explosive. A common method is the base-catalyzed decomposition of N-nitroso compounds.
Step 2: Cycloaddition Reaction
-
In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) and a suitable base (e.g., sodium ethoxide) in ethanol.
-
Cool the solution to 0°C and slowly add a solution of the diazo compound (e.g., diazomethane, generated in situ or from a precursor) in a suitable solvent (e.g., ether).
-
Stir the reaction mixture at 0°C for several hours, allowing it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Mandatory Visualization: Pechmann Synthesis Mechanism
Caption: Mechanism of the Pechmann synthesis of 1,2,3-thiadiazoles.
II. Reactivity Landscape of the 1,2,3-Thiadiazole Ring
The inherent strain and the nature of the heteroatoms within the 1,2,3-thiadiazole ring endow it with a unique reactivity profile, making it a valuable synthon for further chemical transformations.
A. Ring-Cleavage Reactions: Accessing Novel Functionalities
One of the most characteristic reactions of 1,2,3-thiadiazoles is their propensity to undergo ring-cleavage upon treatment with strong bases, such as organolithium reagents or sodium amide.[10][11] This reaction proceeds with the extrusion of molecular nitrogen to generate a highly reactive alkynethiolate intermediate. This intermediate can then be trapped with various electrophiles, providing a facile route to a wide range of sulfur-containing alkynes.[10]
Causality Behind Experimental Choices: The choice of the strong base and the electrophile is critical for the success of this transformation. Organolithium reagents are commonly used due to their high reactivity. The subsequent trapping with an electrophile, such as an alkyl halide, allows for the introduction of a new substituent at the sulfur atom.
B. Cycloaddition Reactions: Expanding Structural Diversity
While less common than ring-cleavage reactions, 1,2,3-thiadiazoles can participate in cycloaddition reactions, further highlighting their synthetic utility. For instance, they can react with nitrilimines in 1,3-dipolar cycloaddition reactions, leading to the formation of more complex heterocyclic systems.[12]
III. Applications of 1,2,3-Thiadiazoles: From Farm to Pharma
The diverse biological activities exhibited by 1,2,3-thiadiazole derivatives have led to their widespread investigation and application in both the pharmaceutical and agrochemical industries.[1][2]
A. Medicinal Chemistry: A Scaffold for Drug Discovery
The 1,2,3-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][4] This has led to the development of numerous derivatives with potent pharmacological activities.
| Biological Activity | Example Compound(s) | Key Findings | Reference(s) |
| Antiviral | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Potent anti-HIV-1 agent.[1] | [1] |
| Antifungal | Benzo[1][3][8]thiadiazole-7-carboxylate derivatives | Broad-spectrum fungicidal activity.[1] | [1] |
| Anticancer | 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives | Act as microtubule-destabilizing agents.[3] | [3] |
| Antimicrobial | Pyrazolyl-1,2,3-thiadiazole derivatives | Broad spectrum of antibacterial and antifungal activity.[3] | [3] |
B. Agrochemicals: Protecting Crops and Enhancing Growth
In the realm of agriculture, 1,2,3-thiadiazoles have emerged as effective agents for crop protection and growth regulation.[8][13]
| Agrochemical Application | Example Compound(s) | Mode of Action/Effect | Reference(s) |
| Fungicide | Tiadinil | Induces systemic acquired resistance (SAR) in plants.[14][15] | [14][15] |
| Herbicide | 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Inhibition of seed germination and radicle emergence.[13] | [13] |
| Plant Activator | Methyl pyrrolo[2,3-d][1][3][8]thiadiazole-6-carboxylates | Inducers of systemic acquired resistance (SAR).[16] | [16] |
| Insecticide | N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety | Effective against various insect pests.[1] | [1] |
IV. Conclusion and Future Outlook
The chemistry of 1,2,3-thiadiazoles is a rich and continually evolving field. From the classical Hurd-Mori and Pechmann syntheses to their diverse applications in medicine and agriculture, this heterocyclic core has proven its immense value. The ability to readily access a wide range of substituted derivatives, coupled with their unique reactivity, ensures that 1,2,3-thiadiazoles will remain a focal point of research for years to come. Future efforts will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological activities, and the design of advanced materials based on this versatile scaffold. The journey of the 1,2,3-thiadiazole is far from over, and its continued exploration promises to unlock even more of its hidden potential.
V. References
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Shaheen, U., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. --INVALID-LINK--
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Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(9), 3895. --INVALID-LINK--
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Bakulev, V. A., & Dehaen, W. (2004). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-93). Academic Press. --INVALID-LINK--
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Irfan, A., et al. (2021). Synthetic transformations and medicinal significance of 1,2,3-thiadiazoles derivatives: An update. Applied Sciences (Switzerland), 11(12). --INVALID-LINK--
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Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. --INVALID-LINK--
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Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
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Hurd, C. D., & Mori, R. I. (1955). The Hurd–Mori 1,2,3-thiadiazole synthesis. Journal of the American Chemical Society, 77(20), 5359-5364. --INVALID-LINK--
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Stanetty, P., et al. (2004). Synthesis of Pyrrolo[2,3-d][1][3][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 9(11), 934-943. --INVALID-LINK--
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O'Connell, M. G., & Walshe, N. D. A. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3183. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 1,2,3-Thiadiazole synthesis. --INVALID-LINK--
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Gomha, S. M., et al. (2023). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Scientific Reports, 13(1), 1-14. --INVALID-LINK--
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Singh, P., et al. (2014). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4166.
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Glukhareva, T. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(2), 1163. --INVALID-LINK--
-
Micetich, R. G. (1970). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 48(13), 2006-2013. --INVALID-LINK--
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Fan, Z., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4279-4286. --INVALID-LINK--
-
Wikipedia. (2023, December 2). Pechmann condensation. --INVALID-LINK--
-
Al-Quraan, N. A., et al. (2015). Chemical structures of the three synthetic 1,2,3-thiadiazole compounds that were used in this study. --INVALID-LINK--
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Raap, R., & Micetich, R. G. (1968). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057-1063. --INVALID-LINK--
-
Li, H., et al. (2013). Synthesis and Characterization of a New Coumarin-1,2,3-Triazole Diad. Applied Mechanics and Materials, 312, 11-14. --INVALID-LINK--
-
Al-Ayed, A. S. (2016). Pechmann Reaction in the Synthesis of Coumarin Derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 781-790. --INVALID-LINK--
-
Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7433-7442. --INVALID-LINK--
-
Shawali, A. S., & Abdelhamid, A. O. (2015). 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. Journal of Advanced Research, 6(3), 371-387. --INVALID-LINK--
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Methodological & Application
Application Note & Protocol: Hurd-Mori Synthesis of 5-Phenyl-1,2,3-thiadiazole
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 5-Phenyl-1,2,3-thiadiazole, a valuable heterocyclic scaffold in medicinal and materials chemistry. The protocol is based on the robust and widely utilized Hurd-Mori reaction.[1] We delve into the underlying reaction mechanism, provide a meticulously detailed, two-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals, ensuring both scientific accuracy and practical applicability. The protocol details the initial formation of an acetophenone semicarbazone intermediate, followed by its cyclization with thionyl chloride to yield the target compound.[2][3][4]
Introduction: The Significance of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif that commands significant attention in modern pharmacology and materials science.[2][5] Its unique chemical architecture imparts a diverse range of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[2][6] Furthermore, derivatives of 1,2,3-thiadiazole serve as crucial intermediates in organic synthesis, notably as precursors for thioketenes and alkynes.[7]
Among the various synthetic routes, the Hurd-Mori synthesis stands out as a classic and efficient method for constructing the 1,2,3-thiadiazole core.[1][7] The reaction involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[3] This approach is valued for its reliability and the accessibility of its starting materials.
This application note will focus specifically on the synthesis of 5-Phenyl-1,2,3-thiadiazole, starting from the readily available acetophenone.
Reaction Overview and Mechanism
The synthesis is a two-step process. First, acetophenone is condensed with semicarbazide to form the corresponding semicarbazone. In the second, decisive step, this intermediate undergoes the Hurd-Mori cyclization with thionyl chloride to form the 1,2,3-thiadiazole ring.
Overall Synthetic Scheme:
-
Step 1: Acetophenone + Semicarbazide → Acetophenone Semicarbazone
-
Step 2: Acetophenone Semicarbazone + Thionyl Chloride → 5-Phenyl-1,2,3-thiadiazole
The Hurd-Mori Reaction Mechanism
The core of this synthesis is the electrophilic cyclization of the hydrazone with thionyl chloride. While the precise mechanism has been a subject of study, it is generally understood to proceed through several key stages. The hydrazone first reacts with thionyl chloride, leading to a series of intermediates that ultimately undergo an intramolecular cyclization with the loss of sulfur dioxide and hydrogen chloride to form the stable aromatic thiadiazole ring.[7]
Caption: Proposed mechanism of the Hurd-Mori reaction.
Experimental Workflow Overview
The entire process, from starting materials to the final purified product, follows a logical and sequential workflow. This ensures that each stage is completed and validated before proceeding to the next, which is critical for achieving high yield and purity.
Caption: Overall experimental workflow for the synthesis.
Quantitative Data Summary
This table summarizes the typical quantities, molar equivalents, and expected outcomes for the synthesis on a 10 mmol scale.
| Parameter | Step 1: Semicarbazone Formation | Step 2: Hurd-Mori Cyclization |
| Key Reagent | Acetophenone | Acetophenone Semicarbazone |
| Amount (mass) | 1.20 g | 1.77 g |
| Amount (moles) | 10 mmol | 10 mmol |
| Secondary Reagent | Semicarbazide HCl | Thionyl Chloride (SOCl₂) |
| Molar Equivalent | 1.0 eq | 1.0 eq |
| Amount (mass / volume) | 1.12 g (1.0 eq) | ~1.4 mL (~1.9 eq) |
| Solvent | Ethanol / Water | Dichloromethane (DCM) |
| Volume | ~20 mL | ~20 mL |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Temperature | Reflux (~80°C) | 0°C to Reflux (~40°C) |
| Typical Yield | >90% | 70-85% |
Detailed Experimental Protocols
Safety First: This synthesis involves hazardous materials. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of Acetophenone Semicarbazone
This initial step prepares the crucial hydrazone intermediate required for the cyclization.[3][4]
Materials & Reagents:
-
Acetophenone (1.20 g, 10 mmol)
-
Semicarbazide hydrochloride (1.12 g, 10 mmol)
-
Sodium acetate (anhydrous, 1.64 g, 20 mmol)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In the 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g) and sodium acetate (1.64 g) in 10 mL of water.
-
Scientist's Insight: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base necessary for the condensation reaction. An excess ensures the reaction goes to completion.
-
-
Add 10 mL of ethanol to the flask, followed by acetophenone (1.20 g).
-
Equip the flask with the reflux condenser and magnetic stir bar. Heat the mixture to reflux with gentle stirring for 1-2 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the acetophenone spot indicates completion.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with cold water (2 x 15 mL) to remove any remaining salts.
-
Dry the product under vacuum or in a desiccator. The expected yield of acetophenone semicarbazone is typically high (>90%).
Step 2: Hurd-Mori Cyclization to 5-Phenyl-1,2,3-thiadiazole
This is the critical ring-forming step. Careful handling of thionyl chloride is paramount.[3]
Materials & Reagents:
-
Acetophenone semicarbazone (from Step 1, 1.77 g, 10 mmol)
-
Thionyl chloride (SOCl₂) (1.4 mL, ~19 mmol)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with a dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a well-ventilated fume hood, add the dried acetophenone semicarbazone (1.77 g) and 20 mL of anhydrous DCM to a 100 mL round-bottom flask. Equip the flask with a magnetic stir bar, a dropping funnel containing thionyl chloride (1.4 mL), and a reflux condenser.
-
Addition of SOCl₂: Cool the flask in an ice bath to 0°C. Begin stirring the suspension. Add the thionyl chloride dropwise from the dropping funnel over a period of 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (~40°C) for 2-4 hours. The reaction mixture will become a clear solution as the starting material is consumed.
-
Work-up: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture into a beaker containing 50 mL of crushed ice to quench the excess thionyl chloride.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of CO₂ evolution).
-
50 mL of brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by column chromatography on silica gel. An eluent system of Hexane/Ethyl Acetate (e.g., starting from 9:1) is effective for isolating the pure 5-Phenyl-1,2,3-thiadiazole.
Characterization
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure, showing the characteristic phenyl and thiadiazole ring signals.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the final product.
Troubleshooting and Field Insights
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction or product loss during washing. | Ensure reflux time is adequate (monitor by TLC). Use ice-cold water for washing to minimize solubility losses. |
| Low Yield in Step 2 | Moisture in reagents/glassware. Incomplete reaction. | Use anhydrous solvents and oven-dried glassware. Ensure sufficient reflux time and an adequate excess of thionyl chloride. |
| Dark, Tarry Crude Product | Reaction temperature was too high during SOCl₂ addition. | Maintain strict temperature control (0°C) during the dropwise addition of thionyl chloride. |
| Difficult Purification | Presence of chlorinated or sulfur byproducts. | A thorough aqueous work-up is essential. Ensure the NaHCO₃ wash is sufficient to remove all acidic impurities. |
References
-
Al-Ghorbani, M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. [Link]
-
Rojas, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]
-
Kotali, A., & S. Ioannis. (2003). Reactions of N-acylhydrazones with thionyl chloride. ARKIVOC. [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Elsevier. [Link]
-
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]
-
Demirbas, N., et al. (2005). Synthesis of 2- and 3-acetylfuran carbethoxyhydrazones and investigation of their reaction with thionyl chloride. Russian Journal of Organic Chemistry. [Link]
-
Kotali, A., & S. Ioannis. (2003). Reactions of N-acylhydrazones with thionyl chloride. ResearchGate. [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry. [Link]
-
Turner, M., et al. (2007). Synthesis of Pyrrolo[2,3-d][2][5][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Arkivoc. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Abdel-Wahab, B. F., et al. (2020). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules. [Link]
-
Yang, S., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Communications Chemistry. [Link]
-
Siddiqui, N., et al. (2012). Thiadiazoles: Molecules Of Diverse Applications -A Review. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Request PDF. (2017). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. [Link]
-
Organic Syntheses. (2010). Procedure. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Patel, K., & Patel, P. (2016). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
-
Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. [Link]
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"experimental procedure for Pechmann synthesis of thiadiazoles"
Application Note & Protocol: Synthesis of Thiadiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Synthetic Approach to Thiadiazoles
In the realm of heterocyclic chemistry, precision in naming and methodology is paramount. The query regarding the "Pechmann synthesis of thiadiazoles" necessitates an important clarification. The Pechmann condensation, a name reaction discovered by Hans von Pechmann, is a cornerstone method for the synthesis of coumarins, which involves the acid-catalyzed reaction of a phenol with a β-ketoester[1][2][3]. The mechanism proceeds through transesterification followed by an intramolecular electrophilic attack on the phenol ring, a pathway structurally unsuited for the formation of a thiadiazole nucleus[1][4].
This guide, therefore, pivots to address the underlying objective: the effective synthesis of thiadiazoles. Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are significant pharmacophores found in a wide array of therapeutic agents, including antimicrobials, anticancer drugs, and anti-inflammatory agents[5][6][7][8]. This application note provides detailed, field-proven protocols for the synthesis of two major isomers: 1,3,4-thiadiazoles and 1,2,4-thiadiazoles, employing established and reliable methodologies.
Part 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles via Thiosemicarbazide Cyclization
This is one of the most common and versatile methods for constructing the 1,3,4-thiadiazole ring. The reaction involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative, typically in the presence of a strong acid or dehydrating agent[6][9][10].
Mechanistic Insight
The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid. This is followed by a series of proton transfers and a dehydration step to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic sulfur atom attacking the carbonyl carbon, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring[10][11]. The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid facilitates the cyclodehydration steps effectively[6][10][12][13].
Experimental Workflow: 1,3,4-Thiadiazole Synthesis
Caption: Workflow for 1,3,4-Thiadiazole Synthesis.
Detailed Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
This protocol is adapted from a general procedure for the synthesis of 1,3,4-thiadiazole derivatives[13].
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) ( ~3-4 mL per mmol of acid)
-
50% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired substituted benzoic acid (e.g., 3.00 mmol).
-
Activation: Under a fume hood, carefully add phosphorus oxychloride (10 mL) to the flask. Stir the mixture at room temperature for 20 minutes. The mixture may become a slurry.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol, 1.0 eq) to the mixture in one portion.
-
Reaction: Heat the resulting mixture to 80-90 °C and maintain this temperature for one hour with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After one hour, cool the reaction flask in an ice bath. Very carefully and slowly, add deionized water (approx. 40 mL) to the cooled mixture. This step is highly exothermic and will generate HCl gas; ensure it is performed in a well-ventilated fume hood.
-
Intermediate Hydrolysis: Equip the flask with a reflux condenser and heat the aqueous suspension to reflux for 4 hours. This step ensures the complete hydrolysis of any remaining phosphorus oxychloride and intermediates.
-
Precipitation: Cool the mixture to room temperature, then place it in an ice bath. Basify the solution to approximately pH 8 by the slow, dropwise addition of a 50% NaOH solution while stirring. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 5-aryl-1,3,4-thiadiazol-2-amine[13].
Expertise & Experience (Self-Validating System)
-
Why POCl₃? Phosphorus oxychloride serves as both a solvent and a powerful dehydrating agent, efficiently driving the cyclization to completion. Its use often leads to high yields[12][13]. However, it is highly corrosive and reacts violently with water, necessitating careful handling.
-
The Reflux Step: The 4-hour reflux in water after the initial reaction is crucial for hydrolyzing any reactive phosphorus byproducts, ensuring a cleaner product and simplifying the workup[13].
-
pH Control: Careful neutralization to pH 8 is critical. Over-basification can lead to the hydrolysis of amide functionalities or other sensitive groups on the desired product. The formation of a precipitate upon reaching the correct pH is a key indicator of successful product isolation.
Part 2: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides
The synthesis of 1,2,4-thiadiazoles is commonly achieved through the oxidative dimerization of primary thioamides. Various oxidizing agents can be employed, with reagents like tetra(n-butyl)ammonium peroxydisulfate (TBAP) offering a simple and efficient protocol[5][14].
Mechanistic Insight
The reaction is believed to proceed via an oxidative N-S bond formation. The oxidizing agent facilitates the dimerization of two thioamide molecules. While the exact mechanism can vary with the oxidant, a plausible pathway involves the formation of a sulfenyl intermediate which is then attacked by the nitrogen of a second thioamide molecule, followed by elimination to form the stable 1,2,4-thiadiazole ring[14][15].
Experimental Workflow: 1,2,4-Thiadiazole Synthesis
Caption: Workflow for 1,2,4-Thiadiazole Synthesis.
Detailed Protocol: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles using TBAP
This protocol is based on the method developed by Lee et al. for the efficient synthesis of 1,2,4-thiadiazoles[14].
Materials:
-
Substituted primary thioamide (1.0 eq)
-
Tetra(n-butyl)ammonium peroxydisulfate (TBAP) (1.2 eq)
-
Dry Dichloromethane (CH₂Cl₂)
-
Argon (Ar) or Nitrogen (N₂) gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the primary thioamide (e.g., 1.0 mmol) and TBAP (1.2 mmol, 812.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add dry dichloromethane (10 mL) to the flask via syringe.
-
Reaction: Heat the solution to 40 °C and stir for the specified time (typically 1-4 hours, monitor by TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo using a rotary evaporator to obtain a pale-brown oily residue.
-
Purification: Dissolve the residue in a minimum amount of dichloromethane (approx. 1.0 mL). Load this solution onto a silica gel column.
-
Chromatography: Perform flash column chromatography using an appropriate eluent system (e.g., gradients of ethyl acetate in hexane) to isolate the pure 3,5-disubstituted-1,2,4-thiadiazole product[14].
Trustworthiness & Field-Proven Insights
-
Why TBAP? TBAP is a stable, solid oxidant that is readily available and easy to handle. It provides a good source of sulfate radicals in organic solvents, leading to clean and reproducible reactions with good to excellent yields[5][14].
-
Inert Atmosphere: While the oxidant is robust, using an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture, ensuring higher purity and yield.
-
Chromatographic Purification: The protocol is self-validating through the final purification step. Successful separation of the product from unreacted starting material and byproducts via column chromatography, followed by characterization (NMR, MS), confirms the efficacy of the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of various thiadiazole derivatives based on literature data.
| Thiadiazole Type | Starting Materials | Key Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3,4-Thiadiazole | Benzoic Acid, Thiosemicarbazide | POCl₃ | POCl₃ (neat) | 80-90 | 1 | 75-90 | [13] |
| 1,3,4-Thiadiazole | Carboxylic Acid, Thiosemicarbazide | H₂SO₄ | H₂SO₄ (neat) | RT - 80 | 2-6 | 60-85 | [6][9] |
| 1,3,4-Thiadiazole | Acyl Hydrazide, Alkyl 2-amino-2-thioxoacetate | p-TSA | Water | 80 | 3 | 87-90 | [16] |
| 1,2,4-Thiadiazole | Thiobenzamide | TBAP | CH₂Cl₂ | 40 | 1-4 | 85-95 | [14] |
| 1,2,4-Thiadiazole | Thioamide | H₂O₂ | Varies | RT | 2-12 | 50-91 | [15][17] |
References
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Lee, K. (2020). Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. Taylor & Francis Online. [Link]
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Lin, Y., et al. (n.d.). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Behrendorff, J. B., et al. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC - NIH. [Link]
-
Lee, K. (2020). Highly efficient synthesis of 1,2,4-thiadiazoles from thioamides utilizing tetra(n-butyl)ammonium peroxydisulfate. Synthetic Communications. [Link]
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Jadhav, S. D., et al. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
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(2017). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
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Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. [Link]
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Guler, E., et al. (2021). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
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Thakur, S. S., et al. (2024). Synthesis and characterization of substituted thiadizoles and dithiazoles. AIP Publishing. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry - ACS Publications. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. [Link]
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Aggarwal, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
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Behrendorff, J. B., et al. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]
-
Chauhan, P., et al. (2024). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
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Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]
-
Acar, Ç., et al. (2024). Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. ResearchGate. [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Bakunov, S. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC - NIH. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. ACS Publications. [Link]
-
Shobha, S., et al. (2024). Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. ResearchGate. [Link]
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(n.d.). Pechmann condensation. Wikipedia. [Link]
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(2023). Synthetic and Biological Aspects of Thiadiazoles and their Condensed Derivatives: An Overview. Semantic Scholar. [Link]
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Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. [Link]
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(n.d.). A plausible mechanism for the Pechmann condensation of resorcinol and ethyl acetoacetate. ResearchGate. [Link]
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(2021). pechmann #reaction #mechanism | organic chemistry. YouTube. [Link]
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(n.d.). Thiadiazole Synthesis. ResearchGate. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]
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(2020). Pechmann Reaction//Mechanism Of Pechmann Reaction. YouTube. [Link]
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(n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
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(2024). Pechmann Reaction in the Synthesis of Coumarin Derivatives. ResearchGate. [Link]
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Vasil'eva, O. Y., et al. (2023). Synthesis, structure, and formation paths of functionally substituted thiadiazolopyrimidines. SpringerLink. [Link]
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(n.d.). PDF. International Journal of Modern Pharmaceutical Research. [Link]
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Martínez-Vargas, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. [Link]
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- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 15. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 4-Phenyl-1,2,3-Thiadiazole from Acetophenone
Introduction and Significance
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including potential applications as plant activators and inducers of systemic acquired resistance (SAR)[1]. The synthesis of these valuable molecules, therefore, remains an area of active research.
This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 4-phenyl-1,2,3-thiadiazole from the readily available starting material, acetophenone. The methodology leverages the principles of the classic Hurd-Mori 1,2,3-thiadiazole synthesis, a robust and reliable method involving the reaction of a hydrazone derivative with thionyl chloride (SOCl₂)[2][3]. By adapting this to a sequential one-pot procedure, we eliminate the need for isolation of the intermediate hydrazone, thereby increasing operational efficiency and reducing solvent waste. This guide is designed for researchers, scientists, and drug development professionals seeking a dependable and well-elucidated pathway to this important molecular scaffold.
Reaction Principle: The Hurd-Mori Cyclization
The synthesis proceeds via a two-stage transformation within a single reaction vessel. The overall process is an acid-catalyzed nucleophilic addition-elimination followed by an electrophilic cyclization.
-
In Situ Hydrazone Formation: Acetophenone first reacts with semicarbazide hydrochloride in the presence of a base (sodium acetate) to form the corresponding acetophenone semicarbazone intermediate. The acid catalysis enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the semicarbazide[4].
-
Thiadiazole Ring Closure: Upon introduction of thionyl chloride (SOCl₂), the semicarbazone undergoes a cyclodehydrosulfurization reaction. This key step, known as the Hurd-Mori reaction, involves the electrophilic attack of the sulfur atom from thionyl chloride onto the hydrazone, leading to the formation of the stable 1,2,3-thiadiazole aromatic ring with the extrusion of sulfur dioxide and hydrogen chloride[3][5].
The entire workflow, from starting materials to the final product, is illustrated in the diagram below.
Caption: One-pot synthesis workflow for 4-phenyl-1,2,3-thiadiazole.
Detailed Experimental Protocol
This protocol outlines the complete, self-validating procedure for the synthesis, purification, and characterization of 4-phenyl-1,2,3-thiadiazole.
Materials and Reagents
Proper preparation and handling of reagents are critical for success and safety. Thionyl chloride, in particular, must be handled with extreme care in a well-ventilated fume hood.
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity (per 10 mmol scale) | Properties/Notes |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (1.21 mL) | Starting ketone |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | 1.12 g | Hydrazine source |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 1.64 g | Base for in situ free semicarbazide generation |
| Ethanol (95%) | C₂H₅OH | 46.07 | 10 mL | Reaction solvent for Stage 1 |
| Deionized Water | H₂O | 18.02 | 10 mL | Reaction solvent for Stage 1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Reaction solvent for Stage 2 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 2.26 g (1.4 mL) | Cyclizing agent. Caution: Corrosive, reacts with water.[6] |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~30 mL | For quenching excess acid |
| Brine | NaCl(aq) | - | ~20 mL | For aqueous wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Drying agent |
Step-by-Step Synthesis Procedure
Stage 1: In Situ Formation of Acetophenone Semicarbazone
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol).
-
Add deionized water (10 mL) and stir until the solids are mostly dissolved.
-
In a separate beaker, prepare a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL).
-
Add the acetophenone solution to the flask. The mixture will become cloudy.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the acetophenone spot has been consumed.
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Do not isolate the solid intermediate.
Stage 2: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
WORK IN A FUME HOOD. To the flask containing the crude semicarbazone mixture, add dichloromethane (20 mL).
-
Place the flask in an ice-water bath and cool the suspension to 0-5 °C with vigorous stirring. This cooling is critical to control the exothermic reaction with thionyl chloride.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled suspension over 10-15 minutes using a syringe or dropping funnel. Gas evolution (HCl, SO₂) will be observed. Caution: Thionyl chloride is corrosive and reacts violently with water[3][6].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Work-up and Purification
-
Cool the reaction mixture again in an ice bath and carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole as a crystalline solid.
Product Characterization
The identity and purity of the synthesized 4-phenyl-1,2,3-thiadiazole can be confirmed using standard spectroscopic techniques. Expected data are summarized below.
| Technique | Expected Observations for 4-Phenyl-1,2,3-thiadiazole |
| Appearance | Solid[7] |
| Melting Point | 77-78 °C[7] |
| ¹H NMR | The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons of the phenyl group and the single proton on the thiadiazole ring[7][8]. |
| ¹³C NMR | Expected signals include those for the carbons of the phenyl ring (δ 120-140 ppm) and the two distinct carbons of the thiadiazole ring at a lower field[7][8]. |
| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400 cm⁻¹), and C-S stretching vibrations[7][8]. |
| Mass Spec. (MS) | The molecular ion (M⁺) peak is expected at m/z = 162.21, corresponding to the molecular formula C₈H₆N₂S[7][8]. |
Conclusion
The Hurd-Mori reaction provides a robust and high-yielding method for the synthesis of 4-phenyl-1,2,3-thiadiazole[3]. This application note details a streamlined one-pot adaptation that enhances the efficiency and practicality of the synthesis by avoiding the isolation of the semicarbazone intermediate. The protocol is straightforward, utilizes readily available starting materials, and proceeds under generally mild conditions, making it a valuable tool for medicinal chemists and researchers in drug discovery and development[3]. The methodologies and characterization data presented herein serve as a comprehensive and practical guide for the successful implementation of this important chemical transformation.
References
-
Shriner, R. L., Ashley, W. C., & Welch, E. (n.d.). 2-PHENYLINDOLE. Organic Syntheses. Retrieved from [Link]
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Newkome, G. R., & Fishel, D. L. (n.d.). ETHANONE, 1-PHENYL-, HYDRAZONE. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Hydrazones: Acetophenone Hydrazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
(n.d.). Acetophenone phenylhydrazone. Retrieved from [Link]
-
Stanetty, P., et al. (2010). Synthesis of Pyrrolo[2,3-d][8][9][10]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4747-4757. Retrieved from [Link]
-
Ali, M. M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of N-acylhydrazones with thionyl chloride. Retrieved from [Link]
-
Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. Retrieved from [Link]
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Metal-Free Synthesis of 1,2,3-Thiadiazoles: A Detailed Application Note and Protocol Utilizing TBAI Catalysis
Introduction: The Significance and Synthesis of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Derivatives of this ring system are known to exhibit a wide array of biological activities, including antitumor, antiviral, and neuroprotective properties.[3] Consequently, the development of efficient and sustainable synthetic methodologies for accessing these valuable compounds is of paramount importance to the scientific community.
Mechanistic Insights into the TBAI-Catalyzed Synthesis
The reaction is initiated by the oxidation of the iodide from TBAI to a more electrophilic iodine species. This active iodine species then facilitates the α-iodation of the N-tosylhydrazone. Elemental sulfur subsequently adds to the iodinated intermediate, followed by an intramolecular nucleophilic attack to form the 1,2,3-thiadiazole ring and regenerate the catalyst.[3]
Experimental Protocols
Materials and Equipment
-
N-tosylhydrazone (1.0 eq.)
-
Elemental sulfur (2.0 eq.)
-
Tetrabutylammonium iodide (TBAI) (0.2 eq.)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq., optional, can improve yield)
-
N,N-Dimethylacetamide (DMAC) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and TBAI (0.2 eq.).[4]
-
Solvent Addition: Add the appropriate solvent (DMAC or DMSO) to the flask.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir.[3][7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,3-thiadiazole.[4]
Optimization of Reaction Conditions
| Parameter | Variation | Effect on Reaction | Reference |
| Catalyst | TBAI, I₂, NH₄I | TBAI and I₂ are effective catalysts. | [6][9] |
| Solvent | DMAC, DMSO | Both are suitable solvents for this reaction. | [3][7] |
| Temperature | 80-120 °C | Higher temperatures generally lead to faster reaction times. | [3][9] |
| Oxidant | K₂S₂O₈, TBHP, none | The addition of an oxidant can improve yields. | [3] |
| Substrate | Electron-donating or -withdrawing groups on the aryl ring of N-tosylhydrazone | The reaction tolerates a variety of functional groups. | [3][7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Inactive catalyst- Insufficient temperature- Impure starting materials | - Use fresh TBAI.- Ensure the reaction temperature is maintained.- Purify starting materials before use. |
| Incomplete reaction | - Insufficient reaction time- Low reaction temperature | - Extend the reaction time and continue monitoring by TLC.- Increase the reaction temperature within the recommended range. |
| Formation of multiple side products | - Decomposition of starting materials or product at high temperatures- Presence of impurities | - Lower the reaction temperature and extend the reaction time.- Ensure all reagents and solvents are pure. |
| Difficulty in purification | - Co-elution of product with impurities | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
References
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate. Available at: [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]
-
Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Thiadiazoles. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions. ResearchGate. Available at: [Link]
Sources
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- 3. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
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- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds [mdpi.com]
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- 8. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Electrochemical Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones
Introduction: A Modern Approach to a Privileged Heterocycle
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antibacterial, antiviral, and antitumor properties.[1][2] Traditional methods for the synthesis of these valuable heterocycles often require harsh reaction conditions, stoichiometric amounts of hazardous oxidants, or expensive metal catalysts.[1][2] This application note details a robust and sustainable electrochemical protocol for the synthesis of 4-aryl-1,2,3-thiadiazoles from readily available N-tosylhydrazones and elemental sulfur. By leveraging the power of electrochemistry, this method offers a metal- and oxidant-free alternative that is both environmentally benign and highly efficient.[1][2]
Electrochemical synthesis provides a unique platform for organic transformations by using electricity as a "reagent" to drive redox reactions. This approach offers precise control over reaction conditions, minimizes waste generation, and often allows for the use of milder reaction parameters compared to conventional methods.[3][4] In this guide, we will delve into the mechanistic underpinnings of this electrochemical transformation, provide a detailed step-by-step protocol for its implementation, and present data on its substrate scope and efficiency.
Mechanistic Insights: The Role of Iodide as an Electrochemical Mediator
The electrochemical synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and sulfur proceeds via an indirect electrolysis mechanism, where an electrochemically generated species mediates the key bond-forming steps. In this protocol, ammonium iodide (NH₄I) serves as a crucial redox catalyst and supporting electrolyte.[5][6]
The proposed mechanism, supported by cyclic voltammetry studies, can be outlined as follows:
-
Anodic Oxidation of Iodide: At the anode, iodide ions (I⁻) from NH₄I are oxidized to iodine (I₂) or a related active iodine species. This electrochemical step initiates the catalytic cycle.
-
Formation of α-Iodo Hydrazone: The electrochemically generated iodine reacts with the N-tosylhydrazone at the α-position to form an α-iodo hydrazone intermediate.
-
Reaction with Sulfur: The α-iodo hydrazone then reacts with elemental sulfur. The exact nature of the sulfur species involved is likely a polysulfide radical anion formed at the cathode, or through reaction with the α-iodo hydrazone.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization and elimination of toluenesulfinic acid and hydrogen iodide (HI) leads to the formation of the 1,2,3-thiadiazole ring.
-
Regeneration of Iodide: The HI produced is then reduced at the cathode, regenerating iodide ions and completing the catalytic cycle.
This mediated approach avoids the direct oxidation of the organic substrate, which could lead to undesired side reactions, and allows the reaction to proceed under more controlled conditions.
Caption: Proposed electrochemical mechanism for the synthesis of 1,2,3-thiadiazoles.
Experimental Protocol
This protocol is based on the reported metal- and oxidant-free electrochemical synthesis.[1][2] Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
Substituted N-tosylhydrazone (1.0 equiv)
-
Elemental Sulfur (S₈, 2.0 equiv)
-
Ammonium Iodide (NH₄I, 0.2 equiv)
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Three-necked round-bottom flask (25 mL)
-
Constant current power supply (potentiostat/galvanostat)
-
Cross-linked glassy carbon anode (or graphite plate)
-
Platinum foil cathode
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Electrochemical Cell Setup
The reaction is performed in an undivided electrochemical cell, which simplifies the setup.
-
Assemble a three-necked round-bottom flask with a magnetic stir bar.
-
Insert the cross-linked glassy carbon anode and the platinum foil cathode through two of the necks, ensuring they are parallel and do not touch. The distance between the electrodes is typically 5-10 mm.
-
Use the third neck for a condenser and to maintain an inert atmosphere (e.g., with a nitrogen or argon balloon).
Caption: Step-by-step experimental workflow for the electrochemical synthesis.
Reaction Procedure
-
To the three-necked flask, add the N-tosylhydrazone (e.g., 0.5 mmol, 1.0 equiv), elemental sulfur (1.0 mmol, 2.0 equiv), and ammonium iodide (0.1 mmol, 0.2 equiv).
-
Add anhydrous DMAC (e.g., 10 mL) to dissolve the reagents.
-
Begin stirring and heat the mixture to 120 °C under an inert atmosphere.
-
Once the temperature has stabilized, connect the electrodes to the constant current power supply. Apply a constant current of 10 mA.
-
Allow the reaction to proceed for approximately 6 hours, or until the starting material is consumed (monitor by TLC if desired).
-
Upon completion, turn off the power supply and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (20 mL) to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-thiadiazole.
Results and Discussion: Substrate Scope and Yields
This electrochemical method has been shown to be effective for a variety of aryl N-tosylhydrazones. The following table summarizes the reported yields for the synthesis of different 4-aryl-1,2,3-thiadiazoles using a similar iodine-catalyzed, non-electrochemical method, which provides a good indication of the expected outcomes for the electrochemical protocol.
| Entry | Ar in 4-Aryl-1,2,3-thiadiazole | Yield (%) |
| 1 | Phenyl | 92 |
| 2 | 4-Methylphenyl | 97 |
| 3 | 4-Methoxyphenyl | 95 |
| 4 | 4-Fluorophenyl | 85 |
| 5 | 4-Chlorophenyl | 88 |
| 6 | 4-Bromophenyl | 90 |
| 7 | 3-Methylphenyl | 89 |
| 8 | 2-Methylphenyl | 82 |
| 9 | Naphthalen-2-yl | 86 |
Yields are based on an I₂/DMSO-catalyzed method and are presented for illustrative purposes.[7]
The reaction generally proceeds in good to excellent yields for N-tosylhydrazones derived from both electron-rich and electron-deficient aromatic aldehydes and ketones. The mild, oxidant-free conditions tolerate a range of functional groups.
Conclusion
The electrochemical synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur represents a significant advancement in sustainable heterocyclic chemistry. This method obviates the need for harsh chemical oxidants and metal catalysts, offering a greener and more efficient route to this important class of compounds. The use of ammonium iodide as a redox mediator is key to the success of the reaction, enabling a controlled and high-yielding transformation. This application note provides a comprehensive guide for researchers in academia and industry to implement this modern synthetic strategy, paving the way for the cleaner production of valuable pharmaceutical and materials science building blocks.
References
- Mo, S.-K., Teng, Q.-H., Pan, Y.-M., & Tang, H.-T. (2019). Metal- and Oxidant-Free Electrosynthesis of 1,2,3-Thiadiazoles from Element Sulfur and N-tosyl Hydrazones. Advanced Synthesis & Catalysis, 361(8), 1756-1760. (A full-text URL was not directly available in the search results, but the citation provides the necessary information to locate the article through a library or publisher website).
-
Yan, M., Kawamata, Y., & Baran, P. S. (2017). Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Chemical Reviews, 117(21), 13230-13319. [Link]
-
Mo, S. K., et al. (2019). Metal- and Oxidant-free Electrosynthesis of 1,2,3-Thiadiazoles from Element Sulfur and N-tosyl Hydrazones. ResearchGate. [Link]
-
Gu, X., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry. [Link]
-
NH4I-promoted electrosynthesis of 2-aminothiazole derivatives from ketone compounds and NH4SCN. Chemical Communications. [Link]
-
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. The Journal of Organic Chemistry. [Link]
-
Synthetic Organic Electrochemistry: An Enabling and Innately Sustainable Method. ACS Central Science. [Link]
-
Flow Electrolysis Cells for the Synthetic Organic Chemistry Laboratory. Chemical Reviews. [Link]
-
Electrochemistry Made Easy with Continuous Flow Chemistry Techniques. Lab Unlimited. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]
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Application Notes and Protocols for 5-Phenyl-1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 5-Phenyl-1,2,3-Thiadiazoles in Oncology
The 1,2,3-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Among its derivatives, those bearing a phenyl group at the 5-position have emerged as a promising class of compounds with potent anticancer properties. The inherent mesoionic character of the thiadiazole ring allows these molecules to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[1] This document provides a comprehensive guide for researchers exploring the potential of 5-phenyl-1,2,3-thiadiazole derivatives as anticancer agents, covering their synthesis, mechanisms of action, and detailed protocols for their evaluation.
Mechanisms of Anticancer Activity: A Multi-Targeted Approach
5-Phenyl-1,2,3-thiadiazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular pathways crucial for cancer cell survival and proliferation. Two of the most well-documented mechanisms are the inhibition of Heat Shock Protein 90 (Hsp90) and the disruption of tubulin polymerization.
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of client proteins, many of which are oncoproteins that drive tumor growth.[1] Cancer cells are particularly dependent on Hsp90 to maintain the function of these mutated or overexpressed proteins. Therefore, inhibiting Hsp90 is a highly attractive strategy for cancer therapy.
Certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives have been identified as potent Hsp90 inhibitors.[2] These compounds bind to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing its chaperone function and leading to the degradation of client proteins.[2] This, in turn, induces cell cycle arrest and apoptosis in cancer cells.[2] The interaction of these thiadiazole derivatives with Hsp90 provides a clear rationale for their anticancer activity.
Caption: Hsp90 Inhibition by 5-Phenyl-1,2,3-Thiadiazole Derivatives.
Disruption of Tubulin Polymerization
The microtubule network is a dynamic cellular structure essential for cell division, intracellular transport, and maintenance of cell shape. Tubulin is the protein subunit that polymerizes to form microtubules. Disruption of tubulin polymerization is a clinically validated anticancer strategy. Several 5-phenyl-1,2,3-thiadiazole derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Synthesis of 5-Phenyl-1,2,3-Thiadiazole Derivatives: A General Protocol
The synthesis of 5-phenyl-1,2,3-thiadiazole derivatives can be achieved through various synthetic routes. A common and effective method involves the Hurd-Mori reaction, which utilizes the cyclization of a hydrazone with thionyl chloride.
Protocol 1: Synthesis of 5-Phenyl-1,2,3-Thiadiazole
Materials:
-
Acetophenone
-
Hydrazine hydrate
-
Thionyl chloride
-
Ethanol
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude acetophenone hydrazone can be used in the next step without further purification or can be purified by recrystallization.
-
-
Cyclization (Hurd-Mori Reaction):
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves thionyl chloride, which is corrosive and releases toxic fumes.
-
Dissolve the acetophenone hydrazone (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude 5-phenyl-1,2,3-thiadiazole by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Evaluation of Anticancer Activity
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
5-Phenyl-1,2,3-thiadiazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-phenyl-1,2,3-thiadiazole derivatives in the complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Example Cytotoxicity Data of 5-Phenyl-1,2,3-Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative A | HepG2 (Liver) | 7.8 |
| Derivative B | A549 (Lung) | 3.5 |
| Derivative B | HCT116 (Colon) | 4.1 |
Investigating the Mechanism of Action
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
6-well plates
-
5-Phenyl-1,2,3-thiadiazole derivative
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the 5-phenyl-1,2,3-thiadiazole derivative for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will show the percentage of cells in each phase of the cell cycle, revealing any cell cycle arrest caused by the compound.
-
Caption: Experimental Workflow for Anticancer Evaluation.
Conclusion and Future Directions
The 5-phenyl-1,2,3-thiadiazole scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for multi-targeted activity make these compounds attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The protocols outlined in this guide provide a solid framework for researchers to explore the therapeutic potential of this exciting class of molecules.
References
- Szeliga, M., & Obmińska-Mrukowicz, B. (2018). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 72, 536-547.
- El-Sayed, W. M., Ali, O. M., & El-Shehry, M. F. (2013). Synthesis, characterization and in vitro anticancer evaluation of new 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-thiadiazole derivatives. European journal of medicinal chemistry, 63, 635-643.
-
Cikotiene, I., Vektariene, A., & Matulis, D. (2012). Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors. PLoS ONE, 7(9), e44640. [Link]
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1637.
- Cho, S. Y., Kim, Y. C., & Lee, J. (2011). Cytotoxicity of new 5-phenyl-4, 5-dihydro-1, 3, 4-thiadiazole analogues. Archives of pharmacal research, 34(11), 1845-1851.
- Matulis, D., & Petrauskas, V. (2017). Improving the Hsp90 Inhibitors Containing 4-(2, 4-Dihydroxyphenyl)-1, 2, 3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1541-1550.
-
El-Abd, M. A., Abdel-Aziz, M., & El-Sayed, W. M. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267-33280. [Link]
- Abdelbaset, M. S., El-Sayed, W. M., & Abdel-Aziz, M. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 11, 1189673.
-
El-Masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. (2020). New 5-Aryl-1, 3, 4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(18), 4230. [Link]
-
Turoňová, D., & Kovaľ, J. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8081. [Link]
-
Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 1, 3, 4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16361. [Link]
-
Szeliga, M., & Obmińska-Mrukowicz, B. (2018). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 72, 536-547. [Link]
Sources
Application Notes & Protocols: Evaluating the Antifungal Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives in Agriculture
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal pathogens represent a persistent and significant threat to global food security, causing substantial economic losses in agriculture.[1] The continuous emergence of fungal resistance to existing commercial fungicides necessitates the discovery and development of novel antifungal agents with unique chemical scaffolds and mechanisms of action.[2][3] The 1,3,4-thiadiazole ring is recognized as a "privileged scaffold" in medicinal and agricultural chemistry due to its wide range of biological activities, including antifungal, antibacterial, and insecticidal properties.[1][4][5] This five-membered heterocycle can be chemically modified to produce derivatives with high efficacy and low toxicity.[1][6]
Specifically, derivatives of 5-Phenyl-1,3,4-thiadiazole have shown exceptional promise as potent antifungal agents against a spectrum of devastating plant pathogens.[2][3][6] This guide provides an in-depth technical overview, from synthesis to bio-evaluation, for researchers aiming to explore this chemical class. It is designed not as a rigid template, but as a comprehensive manual grounded in scientific causality, offering both the "how" and the "why" behind the protocols.
Section 1: Synthesis of 5-Phenyl-1,3,4-thiadiazole Derivatives
The synthetic versatility of the 1,3,4-thiadiazole core allows for the creation of diverse chemical libraries. A common and efficient strategy begins with the formation of the core heterocyclic ring, which is then elaborated with various functional groups to modulate biological activity.
General Synthetic Strategy
A foundational approach involves the acid-catalyzed cyclization of N-aroyl-thiosemicarbazides. These precursors are readily synthesized from the corresponding benzoic acid esters and thiosemicarbazide.[7] The resulting 2-amino-5-phenyl-1,3,4-thiadiazole serves as a versatile intermediate for further derivatization, such as the introduction of Schiff bases, azetidinone, or thiazolidinone moieties.[8]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthetic workflow for 5-Phenyl-1,3,4-thiadiazole derivatives.
Protocol: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
This protocol describes a representative synthesis of a core intermediate. The choice of a strong acid like concentrated sulfuric acid is critical for facilitating the intramolecular cyclization and dehydration of the thiosemicarbazide precursor to form the stable thiadiazole ring.[7]
Materials:
-
4-chlorobenzoyl thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Ammonium hydroxide (NH₄OH) solution
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Carefully add 4-chlorobenzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated H₂SO₄ in a flask cooled in an ice bath, with constant stirring.[7] The portion-wise addition is crucial to control the exothermic reaction.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This precipitates the product by quenching the reaction and diluting the acid.
-
Neutralize the resulting acidic solution with a dilute ammonium hydroxide solution until the mixture is alkaline. This step ensures the amino group is deprotonated.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
-
Characterize the final product using IR, NMR, and Mass Spectrometry to confirm its structure.[7][8]
Section 2: Mechanisms of Antifungal Action
Understanding the potential mechanisms of action is fundamental to designing a rational screening cascade. 5-Phenyl-1,3,4-thiadiazole derivatives have been shown to act on multiple fungal targets, making them robust candidates for overcoming resistance.
Inhibition of Ergosterol Biosynthesis
The 1,3,4-thiadiazole ring is a bioisostere of the azole ring found in widely used fungicides like fluconazole.[9] This structural similarity suggests a primary mechanism of action: the inhibition of the cytochrome P450 enzyme 14-α-sterol demethylase, which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[9][10] Disruption of this pathway leads to a dysfunctional cell membrane, ultimately causing cell death.[3][10]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
Disruption of Cell Membrane Integrity
A distinct mechanism observed for some derivatives involves inducing oxidative stress.[1][6] These compounds can trigger the production of endogenous reactive oxygen species (ROS) within the fungal cell. The resulting oxidative stress leads to lipid peroxidation, damaging the cell membrane and causing the leakage of essential cellular contents, which is lethal to the fungus.[1][6]
Caption: Mechanism of action via induced oxidative stress and membrane damage.
Section 3: Protocols for In Vitro Antifungal Evaluation
In vitro assays are the first critical step to identify active compounds from a synthesized library. The mycelial growth inhibition assay is a robust, reliable, and widely adopted primary screening method in agricultural research.[2][11]
Protocol: Mycelial Growth Inhibition Assay (Food Poisoning Technique)
This protocol determines the ability of a compound to inhibit the vegetative growth of a fungus on a solid nutrient medium. Its "self-validating" nature comes from the inclusion of controls: a negative (solvent) control to ensure the solvent has no antifungal effect and a positive control (a known fungicide) to benchmark the activity of the test compounds.
Materials:
-
Pure cultures of test fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA).[11]
-
Sterile PDA medium.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Commercial fungicide (e.g., Carbendazim, Azoxystrobin) as a positive control.
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
-
Incubator set to 28 ± 2 °C.
Procedure:
-
Prepare Test Solutions: Dissolve each test compound and the positive control in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare Amended Media: Autoclave PDA medium and cool it to 50-55 °C in a water bath. This temperature is low enough to prevent compound degradation but high enough to keep the agar molten.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).[11] For the solvent control, add an equivalent volume of pure DMSO. Vigorously mix to ensure uniform distribution and immediately pour ~20 mL into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 3-4 day old fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate (test compounds, positive control, and solvent control).[11] Each treatment should be performed in triplicate.
-
Incubation: Seal the plates with paraffin film and incubate them at 28 °C.
-
Data Collection: Incubate until the fungal growth in the solvent control plate has reached approximately three-quarters of the plate's diameter. Measure the colony diameter (in mm) for all treatments.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where:
-
dc is the average colony diameter of the solvent control.
-
dt is the average colony diameter of the treated plate.
-
-
Protocol: Determination of Median Effective Concentration (EC₅₀)
For compounds showing significant inhibition (>50%) in the primary screen, determining the EC₅₀ value provides a quantitative measure of potency.
Procedure:
-
Follow the Mycelial Growth Inhibition Assay protocol (3.1).
-
Instead of a single concentration, prepare a series of amended PDA plates with varying concentrations of the test compound (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) through serial dilution.[11][12]
-
Calculate the inhibition percentage for each concentration.
-
Determine the EC₅₀ value by performing a probit analysis or by plotting the inhibition percentages against the log of the concentrations and determining the concentration that causes 50% inhibition.
Data Presentation for In Vitro Results
Organizing data in a clear, tabular format is essential for comparison and analysis.
| Compound ID | Test Fungus | Concentration (µg/mL) | Inhibition (%) | EC₅₀ (µg/mL) |
| Y18 | B. cinerea | 50 | 96.2[6] | 2.4[6] |
| D16 | R. solani | 50 | - | 0.0028 µmol/L[2] |
| 5b | S. sclerotiorum | 50 | - | 0.51[5] |
| Azoxystrobin | B. cinerea | 50 | 80.7[6] | 21.7[6] |
| Carbendazim | S. sclerotiorum | - | - | 0.57[5] |
Section 4: Protocols for In Vivo Antifungal Evaluation
In vivo assays are indispensable for confirming a compound's efficacy in a realistic biological system, accounting for factors like plant uptake, translocation, and stability.[13] These tests are typically divided into protective and curative assays.[6][11]
General Workflow for In Vivo Screening
Caption: Workflow for protective and curative in vivo antifungal assays.
Protocol: Protective Activity Assay
This assay evaluates the compound's ability to prevent fungal infection when applied before the pathogen.
Materials:
-
Healthy, uniformly grown host plants (e.g., wheat seedlings at the two-leaf stage).[11]
-
Test compound solution (e.g., 200 µg/mL in a water-DMSO-Tween 80 mixture).
-
Fungal spore suspension (e.g., Blumeria graminis), concentration adjusted.
-
Control solutions (solvent blank, commercial fungicide).
-
Humid chamber or greenhouse.
Procedure:
-
Evenly spray the foliage of the test plants with the compound solution until runoff.[11] Treat control groups with the solvent blank and the positive control fungicide. Allow the plants to air dry.
-
After 24 hours, inoculate the treated plants by spraying them with the fungal spore suspension.
-
Transfer the plants to a high-humidity incubator or greenhouse under appropriate light and temperature conditions to promote disease development.
-
After 5-7 days, assess the disease severity by visually scoring the percentage of leaf area infected (disease index).
-
Calculate the protective effect using the formula:
-
Protective Effect (%) = [(CK - T) / CK] × 100
-
Where:
-
CK is the average disease index of the solvent control group.
-
T is the average disease index of the treated group.
-
-
Protocol: Curative Activity Assay
This assay assesses the compound's ability to halt disease progression after infection has occurred.
Procedure:
-
Inoculate healthy host plants with the fungal spore suspension first.[1][6]
-
Incubate the plants for 24 hours under conditions favorable for infection.
-
After 24 hours, spray the infected plants with the test compound solution, solvent blank, or positive control as described in the protective assay.
-
Return the plants to the incubator/greenhouse for an additional 5-7 days.
-
Assess the disease index and calculate the curative effect using the same formula as for the protective assay.
Data Presentation for In Vivo Results
| Compound ID | Concentration (µg/mL) | Test System | Protective Activity (%) | Curative Activity (%) |
| Y18 | 200 | B. cinerea on tomato | 90.9[1] | 79.9[1] |
| Y14 | 200 | Phomopsis sp. on grape | 71.8[6] | 60.2[6] |
| Azoxystrobin | 200 | B. cinerea on tomato | 83.9[1] | 59.1[1] |
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic evaluation of analog series allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights for designing more potent fungicides.
Key Observations from Research:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly impact activity. Electron-withdrawing groups, such as halogens (F, Cl), often enhance antifungal potency. For example, a 3-Fluoro substitution has been shown to be superior to other substitutions against B. cinerea.[1][6]
-
Modifications to the Thiadiazole Core: Changes to the substituent at the 2-position of the thiadiazole ring are critical. For instance, converting the 2-amino group to different amides or linking it to other heterocyclic rings can drastically alter the antifungal spectrum and potency.[2]
-
Lipophilicity: A correlation between the lipophilicity of the compounds and their biological activity is often observed, as the compound must be able to cross the fungal cell membrane.[4]
| Structural Feature | Observation | Example Compound | Reference |
| 3-F on Phenyl Ring | Superior activity against B. cinerea | Y18 | [6],[1] |
| 2,4-dichloro on Phenyl Ring | High activity against R. solani | A-3 | [3] |
| -H at R₁ position | Higher activity than -NH₂ | Y18 vs. other analogs | [6],[1] |
Conclusion
5-Phenyl-1,3,4-thiadiazole derivatives stand out as a highly promising class of compounds for the development of next-generation agricultural fungicides. Their synthetic accessibility, multiple mechanisms of action, and high potency against key plant pathogens underscore their potential. The systematic application of the protocols outlined in this guide—from synthesis and in vitro screening to in vivo validation and SAR analysis—provides a robust framework for researchers to identify and optimize lead candidates, contributing to the vital effort of securing the global food supply.
References
- Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c10294]
- Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/2908]
- Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11094034/]
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/23/12/3145]
- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research. [URL: https://wjpmr.com/download/2347/synthesis-and-antifungal-activity-of-1-3-4-thiadiazole.pdf]
- Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41482604/]
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/21_pdf.pdf]
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [URL: https://www.mdpi.com/1422-0067/25/8/4145]
- Thiazole antifungals | Research Starters. EBSCO. [URL: https://www.ebsco.com/research-starters/thiazole-antifungals]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://innovareacademics.in/journal/ijpps/Vol4Issue3/4379.pdf]
- An In Vivo Screening Method for Antifungal Activity Against the Plant Pathogen Pythium ultimum Trow. ResearchGate. [URL: https://www.researchgate.
- Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788339/]
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra06612a]
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6768460/]
- In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889241/]
- In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. MDPI. [URL: https://www.mdpi.com/1660-3397/20/7/465]
- Design and development of 1,3,4-thiadiazole based potent new nano-fungicides. ResearchGate. [URL: https://www.researchgate.net/publication/343064210_Design_and_development_of_134-thiadiazole_based_potent_new_nano-fungicides]
- Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. MDPI. [URL: https://www.mdpi.com/2223-7747/13/7/959]
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [URL: https://www.ifyber.com/in-vitro-screening-for-antifungal-efficacy/]
- In vitro screening methods using chemical fungicides against canola black spot pathogen. ResearchGate. [URL: https://www.researchgate.
- In vitro evaluation of antifungal activity of some agricultural fungicides against two saprolegnoid fungi infecting cultured fish. ResearchGate. [URL: https://www.researchgate.net/publication/313867868_In_vitro_evaluation_of_antifungal_activity_of_some_agricultural_fungicides_against_two_saprolegnoid_fungi_infecting_cultured_fish]
- In Vivo Antifungal Activities of 57 Plant Extracts Against Six Plant Pathogenic Fungi. ResearchGate. [URL: https://www.researchgate.
- In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens. ResearchGate. [URL: https://www.researchgate.
- Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9356193/]
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Application Notes and Protocols: 5-Phenyl-1,2,3-Thiadiazole as a Privileged Scaffold in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique electronic properties and metabolic stability have made it a valuable building block for the development of novel therapeutic agents.[1] This guide focuses on the 5-phenyl-1,2,3-thiadiazole core, a particularly promising motif that has demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.
This document provides an in-depth exploration of the 5-phenyl-1,2,3-thiadiazole scaffold, from its synthesis to its biological evaluation and potential therapeutic applications. We will delve into the rationale behind its use in drug design, provide detailed, field-proven protocols for its synthesis and biological characterization, and present key structure-activity relationship (SAR) data to guide future discovery efforts.
The 5-Phenyl-1,2,3-Thiadiazole Scaffold: A Chemo-Architectural Overview
The 5-phenyl-1,2,3-thiadiazole scaffold combines the unique properties of the 1,2,3-thiadiazole ring with the steric and electronic influence of a phenyl substituent. This combination offers several advantages in drug design:
-
Metabolic Stability: The aromatic nature of the 1,2,3-thiadiazole ring often imparts resistance to metabolic degradation, a desirable feature for drug candidates.
-
Structural Rigidity: The planar ring system provides a rigid framework, which can lead to more specific interactions with biological targets.
-
Modulation of Physicochemical Properties: The phenyl group at the 5-position provides a key site for synthetic modification. Substitution on this ring allows for the fine-tuning of lipophilicity, electronic properties, and steric bulk, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Diverse Biological Activities: As will be detailed, this scaffold has been successfully incorporated into molecules exhibiting a range of therapeutic effects, highlighting its versatility.
Caption: Key attributes of the 5-Phenyl-1,2,3-thiadiazole scaffold.
Synthesis of the 5-Phenyl-1,2,3-Thiadiazole Core: The Hurd-Mori Reaction
The most common and efficient method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[2][3][4] This reaction involves the cyclization of an α-methylene ketone hydrazone derivative with thionyl chloride. The following is a detailed, two-step protocol for the synthesis of the parent 5-phenyl-1,2,3-thiadiazole, starting from the readily available acetophenone.
Protocol 2.1: Synthesis of Acetophenone Semicarbazone
Principle: This step involves the condensation reaction between the ketone (acetophenone) and semicarbazide hydrochloride to form the corresponding semicarbazone. The reaction is typically carried out in an alcoholic solvent in the presence of a mild base to neutralize the HCl salt.
Materials:
-
Acetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water (30 mL).
-
Add the aqueous solution to the ethanolic solution of acetophenone with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water and then a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven at low heat.
Protocol 2.2: Cyclization to 5-Phenyl-1,2,3-Thiadiazole (Hurd-Mori Reaction)
Principle: The synthesized acetophenone semicarbazone is cyclized using thionyl chloride. The reaction proceeds through a proposed mechanism involving the formation of a sulfine intermediate, which then undergoes intramolecular cyclization and elimination to afford the 1,2,3-thiadiazole ring.[4]
Materials:
-
Acetophenone semicarbazone (from Protocol 2.1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask with a dropping funnel and a gas trap (to neutralize HCl gas)
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Suspend the dried acetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension using a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-phenyl-1,2,3-thiadiazole.
Caption: Synthetic workflow for 5-Phenyl-1,2,3-thiadiazole.
Biological Evaluation of 5-Phenyl-1,2,3-Thiadiazole Derivatives
Once synthesized, the biological activity of novel 5-phenyl-1,2,3-thiadiazole derivatives must be assessed. The following are standard protocols for evaluating their potential as anticancer and antimicrobial agents.
Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (5-phenyl-1,2,3-thiadiazole derivatives) and a positive control (e.g., doxorubicin) in the culture medium.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2: Antimicrobial Susceptibility Testing by Broth Microdilution
Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8][9][10][11][12][13]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds and standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to obtain a range of concentrations.
-
Prepare a standardized inoculum of the microorganism and dilute it in the broth medium to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Structure-Activity Relationship (SAR) and Therapeutic Potential
The biological activity of 5-phenyl-1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the phenyl ring and at other positions of the thiadiazole core.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,2,3-thiadiazole derivatives. For instance, certain 5-aryl-1,2,3-thiadiazoles have been identified as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
| Compound ID | R1 (at C4 of Thiadiazole) | R2 (on Phenyl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | -H | 4-OCH₃ | T47D (Breast) | 0.058 | [14] |
| 2 | -H | 3,4-di-OCH₃ | HeLa (Cervical) | 0.70 | [15] |
| 3 | -H | 4-OC₂H₅ | U2OS (Osteosarcoma) | 0.69 | [15] |
This table is a representative summary and not an exhaustive list.
The data suggests that electron-donating groups on the phenyl ring can enhance anticancer activity. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Caption: Inhibition of Hsp90 by 5-phenyl-1,2,3-thiadiazole derivatives.
Antimicrobial Activity
The 1,2,3-thiadiazole scaffold has also been explored for its antimicrobial properties.[16] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 4 | 5-(2,4-dibromophenyl)- | HIV-1 | 0.0364 (EC₅₀) | [15] |
| 5 | 4-methyl-5-(substituted phenyl)- | Candida albicans | 6.25 | [16] |
| 6 | 4-methyl-5-(substituted phenyl)- | Escherichia coli | 6.25 | [16] |
This table is a representative summary and not an exhaustive list.
The SAR for antimicrobial activity is also highly dependent on the substitution pattern. For instance, the presence of halogen atoms on the phenyl ring has been shown to enhance activity in some cases.
Conclusion and Future Directions
The 5-phenyl-1,2,3-thiadiazole scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its favorable physicochemical properties, synthetic accessibility, and broad range of biological activities make it an attractive starting point for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design.
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of 5-phenyl-1,2,3-thiadiazole derivatives will be crucial for identifying new lead compounds with improved potency and selectivity.
-
In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique properties of the 5-phenyl-1,2,3-thiadiazole scaffold and applying the principles of modern drug discovery, researchers can continue to unlock its therapeutic potential for a variety of diseases.
References
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MDPI. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Szeliga, M., & Węsierska, M. (2020). Thiadiazole derivatives as anticancer agents. International Journal of Molecular Sciences, 21(11), 3861. [Link]
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Javaid, K., & Zahra, S. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(21), 6437. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
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Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
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Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. A. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Journal of Heterocyclic Chemistry, 52(6), 1735-1741. [Link]
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MDPI. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. [Link]
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MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
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Szeliga, M., & Węsierska, M. (2020). Thiadiazole derivatives as anticancer agents. International Journal of Molecular Sciences, 21(11), 3861. [Link]
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Journal of Pharmaceutical Chemistry. (2022). #150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. [Link]
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MDPI. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
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PubMed. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. [Link]
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Farmacia Journal. (2010). synthesis of some 2-(acetophenon- hydrazin)-thiazoles and 2-(4-thiazolyl. [Link]
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YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]
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PMC. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. [Link]
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PMC. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]
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International Journal of Advanced Research. (2017). ISSN: 2320-5407 Int. J. Adv. Res. 5(7), 2426-2496. [Link]
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Acta Poloniae Pharmaceutica. (2001). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
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"spectroscopic characterization of novel 1,3,4-thiadiazole compounds"
Application Note & Protocol
Title: An Integrated Spectroscopic Approach for the Structural Elucidation of Novel 1,3,4-Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its unique electronic properties, arising from the inclusion of a sulfur atom and two nitrogen atoms in a five-membered aromatic ring, confer a remarkable versatility. This core structure is present in a wide array of therapeutic agents, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5] The biological efficacy of these compounds is intrinsically linked to their precise three-dimensional structure and the nature of the substituents at the C2 and C5 positions.
Therefore, as novel derivatives are synthesized, an unambiguous and rigorous structural characterization is not merely a procedural step but a cornerstone of the drug discovery process. It ensures the compound's identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. This guide presents an integrated, multi-technique spectroscopic workflow designed to provide comprehensive and trustworthy characterization of novel 1,3,4-thiadiazole compounds.
The Strategic Spectroscopic Workflow
The characterization of a novel chemical entity is a process of evidence accumulation. No single technique provides a complete picture. Instead, we employ a synergistic workflow where each spectroscopic method provides a unique piece of the structural puzzle. The data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are woven together to build a self-validating and definitive structural assignment.
Below is a diagrammatic representation of this integrated workflow.
Caption: Integrated workflow for novel compound characterization.
Core Experimental Protocols
For the purpose of these protocols, we will consider a hypothetical novel compound: 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole .
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow us to map the precise connectivity of the molecule.
A. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the dried, purified compound.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar heterocyclic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[8][9]
-
Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Final Volume: Ensure the final sample height in the tube is between 4-5 cm.[6]
B. Data Acquisition (Example on a 500 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 (adjust for concentration).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 (adjust for concentration).
-
C. Data Interpretation
-
¹H NMR: Look for signals corresponding to the aromatic protons on the phenyl ring (typically δ 7.0-8.0 ppm), the methoxy group protons (a singlet around δ 3.8 ppm), and the broad singlet for the amino (-NH₂) protons (can vary, e.g., δ ~7.4 ppm in DMSO-d₆).[10]
-
¹³C NMR: Identify the two characteristic signals for the C2 and C5 carbons of the 1,3,4-thiadiazole ring, which typically appear far downfield (e.g., C2 at ~168 ppm and C5 at ~156 ppm).[10][11] Also, identify signals for the phenyl carbons and the methoxy carbon (~56 ppm).[10]
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is exceptionally sensitive to the vibrational modes of specific functional groups. It provides rapid, direct evidence for the presence of key bonds (e.g., N-H, C=N, C-S), confirming the incorporation of essential structural motifs.
A. Sample Preparation & Data Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean.[12][13] Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder sample directly onto the ATR crystal.[14]
-
Apply Pressure: Use the pressure clamp to ensure firm, even contact between the sample and the crystal.[12][14]
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
B. Data Interpretation
-
N-H Stretch: Look for sharp peaks in the 3100-3400 cm⁻¹ region, characteristic of the amino group (-NH₂).[10]
-
C=N Stretch: The stretching vibration of the C=N bond within the thiadiazole ring typically appears in the 1550-1640 cm⁻¹ region.[15][16]
-
Aromatic C=C: Aromatic ring stretching vibrations will be visible between 1450-1600 cm⁻¹.
-
C-S Stretch: The C-S vibration of the heterocyclic ring can be found in the fingerprint region, often around 700-800 cm⁻¹.[16]
Protocol 3: Mass Spectrometry (MS)
Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental formula, which is invaluable for confirming the identity of a novel compound.
A. Sample Preparation & Data Acquisition (ESI-MS)
-
Solution Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.[17][18]
-
Mode Selection: Run the analysis in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Collection: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated.
B. Data Interpretation
-
Molecular Ion Peak: For our hypothetical compound (C₉H₉N₃OS), the molecular weight is 207.05. The primary peak observed should be the [M+H]⁺ ion at m/z 208.05.
-
Isotopic Pattern: Look for the characteristic A+2 peak from the ³⁴S isotope, which will be approximately 4.4% of the intensity of the main [M+H]⁺ peak.
-
Fragmentation: Tandem MS (MS/MS) can be used to induce fragmentation. A likely fragmentation pathway for 1,3,4-thiadiazoles involves the cleavage of the ring or loss of substituents, providing further structural confirmation.[19]
Protocol 4: UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily those involving π-electrons in aromatic and conjugated systems.[20] It is useful for confirming the presence of the chromophoric 1,3,4-thiadiazole system and can also serve as a simple method for purity assessment and quantification according to Beer's Law.[21]
A. Sample Preparation & Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) that dissolves the sample and is transparent in the desired wavelength range.
-
Sample Preparation: Prepare a dilute stock solution and then create a final solution in a quartz cuvette that gives a maximum absorbance reading between 0.5 and 1.5.
-
Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer (set the baseline).[22]
-
Data Collection: Scan the sample across a range, typically from 200 to 400 nm, to record the absorption spectrum and identify the wavelength of maximum absorbance (λₘₐₓ).
B. Data Interpretation
-
λₘₐₓ: Heteroaromatic compounds like 1,3,4-thiadiazoles typically exhibit strong absorption bands in the UV region.[23][24] The λₘₐₓ value is characteristic of the overall conjugated system. For our example, one might expect a λₘₐₓ in the range of 300-330 nm.
Data Synthesis and Structural Confirmation
The power of this multi-technique approach lies in the integration of all data points. The final structure must be consistent with every piece of spectroscopic evidence.
Caption: Logic diagram for structural elucidation from spectral data.
Summary of Expected Data for 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole:
| Technique | Parameter | Expected Observation | Structural Inference |
| HRMS (ESI+) | [M+H]⁺ | m/z ~208.05 | Confirms elemental formula C₉H₉N₃OS |
| FT-IR (ATR) | Vibrational Bands | ~3300 cm⁻¹ (N-H), ~1610 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O) | Presence of -NH₂, thiadiazole ring, and ether linkage |
| ¹H NMR | Chemical Shifts (δ) | ~7.8 (d, 2H), ~7.4 (s, 2H, br), ~7.0 (d, 2H), ~3.8 (s, 3H) | p-disubstituted phenyl ring, -NH₂ group, -OCH₃ group |
| ¹³C NMR | Chemical Shifts (δ) | ~168 (C2), ~161 (C-O Ar), ~156 (C5), ~128 (Ar-CH), ~115 (Ar-CH), ~56 (OCH₃) | Confirms thiadiazole ring, phenyl ring, and methoxy carbon |
| UV-Vis | λₘₐₓ | ~320 nm | Confirms extended π-conjugated system |
Conclusion: Ensuring Trustworthiness and Quality
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Mohammed, S. H., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(10), 808-817. [Link]
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Bakav, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1667. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of 1,2,3-Thiadiazole Derivatives as Plant Growth Regulators
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in the development of modern agricultural products, not for direct pesticidal action, but for its role as a potent plant activator.[1] Derivatives of this heterocycle, most notably Acibenzolar-S-methyl (Bion®), function by inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism against a broad spectrum of pathogens.[2][3][4] This document provides a comprehensive guide for the synthesis of novel 1,2,3-thiadiazole derivatives, focusing on the robust Hurd-Mori reaction and its modern variations.[5][6] Furthermore, it details protocols for the biological evaluation of these synthesized compounds as plant growth regulators, specifically through SAR induction assays. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to explore this promising class of compounds.
Introduction: The Role of 1,2,3-Thiadiazoles in Plant Defense
Unlike traditional fungicides that directly target and kill pathogens, 1,2,3-thiadiazole derivatives act as elicitors. They mimic the plant's natural signaling molecules, priming the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.[3][7] This mechanism, known as Systemic Acquired Resistance (SAR), offers broad-spectrum and durable protection.[4][8]
The commercial success of compounds like Acibenzolar-S-methyl (BTH) and Tiadinil has validated the efficacy of this approach.[7][9] These compounds are metabolized within the plant, triggering a signaling cascade that is often mediated by salicylic acid (SA).[7][10] This leads to the expression of pathogenesis-related (PR) genes, which encode proteins that reinforce cell walls and have antimicrobial properties, ultimately leading to enhanced disease resistance.[4] The goal of synthesizing new derivatives is to discover compounds with improved efficacy, better crop safety profiles, or different activation pathways.[11]
Mechanism of Action: The SAR Signaling Pathway
The primary mode of action for many 1,2,3-thiadiazole plant activators involves the salicylic acid (SA) signaling pathway. The compound is recognized by the plant, initiating a cascade that leads to the activation of the master regulator NPR1 (Non-expressor of Pathogenesis-Related genes 1) and the subsequent expression of defense genes.[7]
Caption: Simplified signaling pathway activated by 1,2,3-thiadiazole derivatives.
Synthesis of 1,2,3-Thiadiazole Derivatives
The Hurd-Mori reaction is the most prevalent and versatile method for constructing the 1,2,3-thiadiazole ring.[5][12] It involves the reaction of a hydrazone derivative (possessing an active α-methylene group) with thionyl chloride (SOCl₂).[13]
General Synthetic Workflow
The synthesis is typically a two-step process. First, a ketone is converted to a hydrazone intermediate, such as a semicarbazone or tosylhydrazone. This intermediate is then cyclized to form the final 1,2,3-thiadiazole product.
Caption: General experimental workflow for the Hurd-Mori synthesis.
Protocol 2.1: Synthesis via Semicarbazone Intermediate (Hurd-Mori)
This protocol provides a general guideline and may require optimization for specific substrates.[13]
Part A: Formation of the Semicarbazone Intermediate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the desired ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Base Addition: Add a mild base, such as sodium acetate (1.5 eq), to the mixture.
-
Rationale: The base neutralizes the HCl salt of the semicarbazide, liberating the free base to react with the ketone.
-
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture. The semicarbazone product often precipitates and can be collected by filtration. Wash the solid with cold water and ethanol, then dry under vacuum.
Part B: Cyclization to 1,2,3-Thiadiazole
-
Setup: Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Causality: Thionyl chloride is highly reactive. Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]
-
Purification: Purify the crude 1,2,3-thiadiazole derivative by column chromatography on silica gel or by recrystallization.[13]
Modern, Greener Alternatives to Hurd-Mori
While effective, the Hurd-Mori reaction uses the hazardous reagent thionyl chloride. Modern research has developed alternatives. One notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI), which avoids the use of SOCl₂.[12][14] Another approach uses iodine in DMSO as a catalytic system.[15]
Biological Evaluation: SAR Induction Assay
The ultimate test of a synthesized 1,2,3-thiadiazole derivative is its ability to protect a plant from disease. This protocol outlines a standard assay to evaluate the induction of SAR.[7]
Protocol 3.1: Pathogen Challenge Assay in Cucumber
-
Plant Growth: Grow cucumber plants (Cucumis sativus) under controlled greenhouse conditions (e.g., 24°C, 16-hour light cycle) until they have 2-3 true leaves.
-
Compound Application: Prepare solutions of the synthesized 1,2,3-thiadiazole derivatives in a suitable solvent (e.g., acetone/water with a surfactant). Include a negative control (solvent only) and a positive control (e.g., Acibenzolar-S-methyl).
-
Treatment: Apply the solutions to the first true leaf of each plant using a foliar spray until runoff.
-
Induction Period: Allow 3-7 days for the plant to absorb the compound and activate its defense systems.
-
Pathogen Inoculation: Prepare a spore suspension of a suitable pathogen, such as Colletotrichum lagenarium (anthracnose). Inoculate the second true leaf (the untreated, systemic leaf) of each plant with the pathogen suspension.
-
Rationale: Inoculating a distal, untreated leaf tests for a systemic resistance, proving the defense signal has traveled through the plant.
-
-
Incubation: Place the plants in a high-humidity chamber for 24-48 hours to promote infection, then return them to standard greenhouse conditions.
-
Evaluation: After 5-7 days, assess the disease severity by counting the number of lesions or measuring the total lesion area on the inoculated leaves.
-
Data Analysis: Calculate the percentage of disease control for each treatment relative to the negative control.
Expected Results & Data Presentation
The efficacy of different derivatives can be compared in a tabular format. An effective compound will show a significant reduction in disease symptoms compared to the negative control.
| Derivative | Substituent at C5 | Host Plant | Pathogen | Efficacy (% Disease Reduction) | Reference Compound |
| BTH | -CO-S-CH₃ (benzo-fused) | Tobacco | P. syringae | High Protective Activity | N/A[7] |
| TDL | -CONH-R | Rice | M. oryzae | Effective | N/A[7] |
| Compound X | (Your Synthesized Moiety) | Cucumber | C. lagenarium | (To Be Determined) | BTH |
| Compound Y | (Your Synthesized Moiety) | Cucumber | C. lagenarium | (To Be Determined) | BTH |
Troubleshooting Common Synthesis Issues
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.[13]
References
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- 10. Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation [jstage.jst.go.jp]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Phenyl-1,2,3-Thiadiazole Derivatives
<
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is a rigorous one, with early-stage safety and efficacy assessment being paramount. Among the vast landscape of heterocyclic compounds, 4-phenyl-1,2,3-thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating potential as anticancer agents.[1][2] Their mechanism of action is often linked to the disruption of fundamental cellular processes, such as tubulin polymerization, which is essential for cell division.[2] This interference with microtubule dynamics can lead to mitotic arrest and, ultimately, programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2][3]
To harness the therapeutic potential of these derivatives, a thorough understanding of their cytotoxic profile is essential. In vitro cytotoxicity assays serve as the frontline tool for this purpose, providing critical data on a compound's ability to damage or kill cells.[4] These assays are indispensable for determining the potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50), and for elucidating the underlying mechanisms of cell death.[5] This guide provides a comprehensive overview and detailed protocols for a multi-parametric approach to assessing the cytotoxicity of 4-phenyl-1,2,3-thiadiazole derivatives, ensuring a robust and reliable evaluation.
Distinguishing Viability, Cytotoxicity, and Apoptosis
Before delving into specific protocols, it is crucial to understand the distinctions between key terms:
-
Cell Viability: This refers to the number of healthy, functioning cells in a population. Viability assays typically measure metabolic activity or the integrity of the cell membrane in living cells.[4]
-
Cytotoxicity: This is the quality of a substance to be toxic to cells, leading to cell damage or death.[4][6] Cytotoxicity assays often quantify markers released from dying cells, such as lactate dehydrogenase (LDH).[6]
-
Apoptosis: This is a form of programmed cell death, a highly regulated process that is crucial for normal tissue development and homeostasis. Key hallmarks of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a specific family of proteases called caspases.[7][8]
-
Necrosis: This is a form of uncontrolled cell death that typically results from acute injury or disease. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.
A comprehensive assessment of a compound's effect on cells requires a combination of assays that can differentiate between these states.
Foundational Cytotoxicity Assays: A Multi-Pronged Approach
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a panel of assays targeting different cellular processes is recommended. This multi-pronged approach provides a more robust and nuanced understanding of the compound's mechanism of action.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]
Principle: Living cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured. A decrease in absorbance indicates a reduction in cell viability.
Protocol: MTT Assay for 4-Phenyl-1,2,3-Thiadiazole Derivatives [11][12][13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4-phenyl-1,2,3-thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-phenyl-1,2,3-thiadiazole derivatives in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced toxicity.[14]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Include vehicle control wells (medium with the same DMSO concentration as the treated wells) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[6] LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[15]
Principle: The amount of LDH in the culture supernatant is quantified through an enzymatic reaction that produces a colored formazan product, which is measured spectrophotometrically.[16] An increase in LDH activity in the medium correlates with an increase in cell death.[15]
Protocol: LDH Cytotoxicity Assay [17]
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
LDH Assay Kit (containing LDH reaction mixture and stop solution).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis solution (provided in most kits).
-
Background control: Culture medium only.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.[16]
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance values from the 490 nm values.
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Delving Deeper: Mechanistic Insights into Cell Death
To understand how the 4-phenyl-1,2,3-thiadiazole derivatives are inducing cell death, more specific assays are required. Differentiating between apoptosis and necrosis is a critical step in characterizing the compound's mechanism of action.
Apoptosis vs. Necrosis: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for distinguishing between different stages of cell death.[18] It utilizes two key reagents:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[19][20] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[18][19] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[20]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late apoptotic cells, where it intercalates with DNA and fluoresces red.
By using both stains, four cell populations can be identified:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
Protocol: Annexin V/PI Staining for Flow Cytometry [18][19][20]
Materials:
-
Cells treated with 4-phenyl-1,2,3-thiadiazole derivatives.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) solution.
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the test compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of the apoptotic program.[7][8] They are synthesized as inactive zymogens and are activated in a cascade during apoptosis.[8] Measuring the activity of key caspases, such as the executioner caspases-3 and -7, provides direct evidence of apoptosis induction.[21][22]
Principle: These assays utilize a specific peptide substrate for the target caspase, which is conjugated to a reporter molecule (a chromophore or a fluorophore).[7] When the caspase is active, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal that is proportional to the caspase activity.[7]
Protocol: Fluorometric Caspase-3/7 Activity Assay [8][22]
Materials:
-
Cells treated with 4-phenyl-1,2,3-thiadiazole derivatives.
-
Caspase-3/7 Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC).
-
Lysis buffer.
-
White or black 96-well plates suitable for fluorescence measurements.
-
Fluorometric microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
After compound treatment, harvest the cells and wash them with PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Caspase Activity Measurement:
-
Add the cell lysate to the wells of the 96-well plate.
-
Prepare the reaction mixture containing the caspase substrate according to the kit's instructions and add it to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-cell control).
-
Express the caspase activity as a fold-change relative to the untreated control.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, can be a trigger for apoptosis.[23] Some thiadiazole derivatives may exert their cytotoxic effects by inducing ROS production.
Principle: The most common method uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[24][26] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the level of intracellular ROS.[24][26]
Protocol: Intracellular ROS Detection Assay [24][26]
Materials:
-
Cells treated with 4-phenyl-1,2,3-thiadiazole derivatives.
-
DCFH-DA solution.
-
Phenol red-free culture medium.
-
Black 96-well plate.
-
Fluorescence microscope or microplate reader.
-
A known ROS inducer (e.g., H2O2) as a positive control.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black 96-well plate and allow them to attach.
-
Treat the cells with the test compounds for the desired duration.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[24]
-
-
ROS Measurement:
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add phenol red-free medium to the wells.
-
Measure the fluorescence immediately using a microplate reader (Ex/Em = 485/535 nm) or visualize under a fluorescence microscope.[25]
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage or fold-change relative to the untreated control.
-
Data Presentation and Interpretation
For a clear and comparative analysis of the cytotoxic effects of different 4-phenyl-1,2,3-thiadiazole derivatives, data should be presented in a structured format.
Table 1: In Vitro Cytotoxicity (IC50) of 4-Phenyl-1,2,3-Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung) | MTT | 48 | 22.5 ± 2.1 | |
| Derivative B | MCF-7 (Breast) | MTT | 48 | 5.8 ± 0.7 |
| A549 (Lung) | MTT | 48 | 8.1 ± 0.9 | |
| Positive Control | Doxorubicin | MTT | 48 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Mechanistic Evaluation of Derivative B (at 2x IC50 concentration)
| Assay | Parameter Measured | Cell Line | Result (Fold change vs. Control) |
| Annexin V/PI | % Early Apoptotic Cells | MCF-7 | 8.5 ± 1.2 |
| Caspase-3/7 Activity | Caspase-3/7 Activation | MCF-7 | 6.2 ± 0.9 |
| ROS Detection | Intracellular ROS Levels | MCF-7 | 4.7 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Potential apoptotic pathway induced by thiadiazoles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate for experimental samples.[27] |
| Low absorbance in MTT assay | Too few cells, insufficient incubation time with MTT, compound interference. | Optimize cell seeding density, increase MTT incubation time (1-4 hours is typical), and run a compound-only control to check for interference.[14] |
| High background in LDH assay | LDH present in serum, cell damage during handling. | Use low-serum medium during the assay, handle cells gently, and ensure the spontaneous release control is included.[14] |
| Inconsistent Annexin V/PI results | Cell clumping, incorrect compensation settings, delayed analysis. | Ensure single-cell suspension, use single-stain controls for proper compensation, and analyze samples promptly after staining. |
Conclusion
The evaluation of in vitro cytotoxicity is a cornerstone of early-stage drug discovery. For promising compounds like 4-phenyl-1,2,3-thiadiazole derivatives, a multi-assay approach is not just recommended, but essential for a comprehensive understanding of their biological activity. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), apoptosis induction (Annexin V/PI and caspase activity), and oxidative stress (ROS), researchers can build a detailed profile of a compound's potency and mechanism of action. This robust dataset is critical for making informed decisions about which derivatives to advance through the drug development pipeline.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Single Use Support. (2023, July 26). What is the difference between cytotoxicity and cell viability?. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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bepls. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
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ScitoVation. (n.d.). Cell Cytotoxicity and Viability. Retrieved from [Link]
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Biochain Incorporated. (2023, May 8). Making Choices Between Cytotoxicity Assay And Cell Viability. Retrieved from [Link]
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Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
-
PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
News-Medical.Net. (2019, December 3). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
PMC - NIH. (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed. (2018, January 20). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Retrieved from [Link]
-
Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
PubMed. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Retrieved from [Link]
-
NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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Troubleshooting & Optimization
"troubleshooting low yield in Hurd-Mori synthesis of 5-Phenyl-1,2,3-thiadiazole"
Introduction to the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a classical and widely utilized named reaction in organic chemistry for the preparation of 1,2,3-thiadiazoles.[1][2] The reaction proceeds via a two-step sequence: first, the condensation of a ketone or aldehyde bearing an α-methylene group with a suitable hydrazide (commonly a semicarbazide or tosylhydrazide) to form a hydrazone intermediate. This intermediate is then subjected to cyclization using thionyl chloride (SOCl₂) to yield the desired 1,2,3-thiadiazole ring system.[3][4]
While robust, the synthesis can be susceptible to low yields if not properly optimized. This guide provides a comprehensive troubleshooting framework for researchers encountering challenges in synthesizing 5-Phenyl-1,2,3-thiadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori synthesis?
The synthesis involves two primary stages:
-
Hydrazone Formation: An α-methylene ketone (acetophenone in this case) reacts with a hydrazide derivative (e.g., semicarbazide) via a condensation reaction to form the corresponding hydrazone. This is typically an equilibrium process.[5][6]
-
Cycloaddition/Cyclization: The formed hydrazone is treated with thionyl chloride. The reaction proceeds through a proposed electrophilic attack of thionyl chloride on the hydrazone, leading to a series of intermediates that ultimately cyclize and eliminate water and hydrogen chloride to form the stable 1,2,3-thiadiazole aromatic ring.[4][7]
Q2: Why is thionyl chloride used as the cyclizing agent?
Thionyl chloride serves as both the sulfur source and the dehydrating/cyclizing agent. Its high reactivity is crucial for the transformation, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases, which simplifies the reaction workup.[8][9]
Q3: Are there any major safety concerns with this reaction?
Yes. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction also produces HCl and SO₂ gas, which are corrosive and toxic. The quenching step, typically done by pouring the reaction mixture into ice-water, must be performed carefully to manage the exothermic reaction and gas evolution.[7][11]
Q4: Can this reaction be used for other substituted thiadiazoles?
Absolutely. The Hurd-Mori synthesis is versatile and has been used to prepare a wide range of 4- and 5-substituted 1,2,3-thiadiazoles, including those with fused ring systems and various functional groups.[3][12][13]
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing diagnostic steps and validated solutions.
Problem 1: Low yield or incomplete formation of the hydrazone intermediate.
Potential Cause: The condensation reaction to form the hydrazone is a reversible equilibrium. Low yields suggest the equilibrium is not sufficiently shifted towards the product.[6]
Diagnostic & Solution Workflow:
-
Verify Reagent Purity:
-
Aldehyde/Ketone: Ensure the acetophenone (or derivative) is free from acidic impurities (e.g., benzoic acid from oxidation), which can interfere with the reaction.
-
Hydrazide: Use high-purity semicarbazide hydrochloride or tosylhydrazide.
-
-
Optimize Reaction pH:
-
Hydrazone formation is often acid-catalyzed, but a highly acidic environment can lead to hydrolysis of the product.[14] When using semicarbazide hydrochloride, a base like sodium acetate is added to buffer the system and liberate the free semicarbazide.[7][11] Ensure the correct stoichiometry of the base is used.
-
-
Solvent & Temperature:
-
The reaction is typically run in a protic solvent like ethanol or a water/ethanol mixture to facilitate proton transfer and dissolve the reagents.[11]
-
Refluxing the mixture for an adequate time (1-4 hours) is usually necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Water Removal:
-
As water is a byproduct, its removal can shift the equilibrium. While not always necessary for simple preparations, for challenging substrates, using a Dean-Stark apparatus could be considered.
-
Problem 2: The reaction stalls during the cyclization step with thionyl chloride.
Potential Cause: This often points to issues with the quality of the thionyl chloride or suboptimal reaction conditions.
Diagnostic & Solution Workflow:
-
Assess Thionyl Chloride Quality:
-
Thionyl chloride degrades over time, especially with exposure to moisture, to form HCl, SO₂, and other sulfur chlorides.[15] This degradation can inhibit the desired reaction.
-
Solution: Use a fresh bottle of thionyl chloride or purify older stock by distillation, potentially over triphenyl phosphite, to remove impurities.[16][17]
-
-
Ensure Anhydrous Conditions:
-
The hydrazone intermediate must be thoroughly dried before the cyclization step. Water will rapidly consume thionyl chloride in a highly exothermic reaction.
-
Solution: Dry the hydrazone under vacuum. Use anhydrous solvents (e.g., dry dichloromethane or toluene) for the reaction.
-
-
Check Reaction Temperature:
-
The initial addition of thionyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[7][11]
-
After the initial addition, the reaction often needs to be warmed to room temperature or even refluxed to proceed to completion.[11] If the reaction stalls at room temperature, a gentle increase in temperature may be required. Monitor via TLC.
-
-
Stoichiometry of Thionyl Chloride:
-
An excess of thionyl chloride (typically 2-3 equivalents) is required to ensure the reaction goes to completion.[7] Using a stoichiometric amount may result in an incomplete reaction.
-
Problem 3: A complex mixture of products is observed after cyclization, and the desired product is in low yield.
Potential Cause: The 1,2,3-thiadiazole ring or reaction intermediates are decomposing under the reaction or workup conditions.[7][18]
Diagnostic & Solution Workflow:
-
Control Reaction Temperature:
-
High temperatures during the thionyl chloride addition or subsequent heating can lead to decomposition and the formation of tar-like side products.[7] Maintain strict temperature control.
-
-
Careful Workup Procedure:
-
Quenching the reaction by adding the mixture to ice-water is standard but must be done slowly and with vigorous stirring to dissipate heat.
-
The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions during extraction.[19][20] After quenching, neutralize the aqueous layer carefully (e.g., with saturated sodium bicarbonate) before extraction.
-
-
Purification Method:
-
Decomposition on Silica Gel: Standard silica gel is acidic and can cause the degradation of some 1,2,3-thiadiazoles during column chromatography.[20]
-
Solutions:
-
Use neutralized silica gel (pre-washed with a solvent containing a small amount of a base like triethylamine).
-
Switch to a different stationary phase, such as neutral or basic alumina.[20]
-
If the product is a solid, attempt recrystallization as a milder purification method.
-
-
Experimental Protocols
Step 1: Synthesis of Acetophenone Semicarbazone [11]
-
In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water.
-
Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1-2 hours. Monitor reaction completion by TLC.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.
Step 2: Hurd-Mori Cyclization to 5-Phenyl-1,2,3-thiadiazole [7]
-
SAFETY: This step must be performed in a certified chemical fume hood.
-
Suspend the dried acetophenone semicarbazone (1.77 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.46 mL, 20 mmol, 2.0 eq) dropwise to the stirred suspension over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker containing 50 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (neutralized silica gel or alumina) or recrystallization.
Data & Parameter Summary
The following table summarizes key reaction parameters and their influence on the synthesis outcome.
| Parameter | Recommended Range | Rationale & Impact on Yield | Troubleshooting |
| Hydrazone Formation | |||
| pH | ~4-6 | Optimal for acid catalysis without promoting hydrolysis. | Adjust amount of sodium acetate. |
| Temperature | Reflux | Drives equilibrium towards product formation. | Insufficient heating leads to incomplete reaction. |
| Cyclization | |||
| Thionyl Chloride (eq.) | 2.0 - 3.0 | Ensures complete conversion of the hydrazone. | Low equivalence can stall the reaction. |
| Temperature (Addition) | 0 °C | Controls initial exothermic reaction, preventing decomposition. | Addition at RT can lead to side products and charring. |
| Temperature (Reaction) | Room Temp to Reflux | Required for reaction to proceed to completion after initial addition. | If stalls at RT, gentle heating may be needed. |
| Solvent | Anhydrous DCM, Toluene | Must be anhydrous to prevent reaction with SOCl₂. | Wet solvent will quench the reagent and lower the yield. |
Visual Workflow & Troubleshooting Logic
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.
Caption: Experimental workflow for Hurd-Mori synthesis with key troubleshooting checkpoints.
Caption: Decision tree for troubleshooting low yield in the Hurd-Mori synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- Bakulev, V., & Dehaen, W. (n.d.). The Chemistry of 1,2,3-Thiadiazoles.
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). Royal Society of Chemistry.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Various Authors. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
- Google Patents. (n.d.).
- Hegab, M. I. (2003). Synthesis of Hindered Hydrazones and Their Reaction with Thionyl Chloride.
- Al-Sanea, M. M., et al. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI.
- Google Patents. (n.d.).
- Kniess, T., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Various Authors. (n.d.).
- Semantic Scholar. (n.d.).
- Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Oyarzún, C., et al. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central.
- Irfan, A., et al. (2021).
- Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Royal Society of Chemistry. (2022).
- PubMed. (n.d.). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Guidechem. (n.d.). How is thionyl chloride prepared?.
- ResearchGate. (n.d.). Reactions of N-acylhydrazones with thionyl chloride.
- Various Authors. (2021).
- National Institutes of Health. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers.
- National Institutes of Health. (n.d.).
- MDPI. (2023).
- Various Authors. (n.d.).
- National Institutes of Health. (n.d.). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). A convenient route for the synthesis of new thiadiazoles.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolo[2,3-d][5][7][18]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization.
- Organic Syntheses. (n.d.). Procedure.
- TSI Journals. (2012).
- ResearchGate. (n.d.).
- ResearchGate. (2019). Recent trends in the synthesis of 1,2,3-thiadiazoles.
- Various Authors. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
- ResearchGate. (n.d.). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
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- 13. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. benchchem.com [benchchem.com]
"side product formation in the synthesis of 1,2,3-thiadiazoles"
Introduction: Navigating the Challenges of 1,2,3-Thiadiazole Synthesis
The 1,2,3-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its wide array of biological activities and unique chemical properties.[1][2] While several synthetic routes exist, the Hurd-Mori reaction—typically involving the cyclization of an α-methylene-containing hydrazone with thionyl chloride (SOCl₂)—remains one of the most common and versatile methods.[3][4][5]
However, this pathway is not without its challenges. Researchers frequently encounter issues with low yields, complex reaction mixtures, and the formation of persistent side products that complicate purification and compromise final product quality. This guide is designed to serve as a dedicated technical support resource for professionals engaged in the synthesis of these important compounds. Here, we move beyond simple procedural descriptions to explore the mechanistic origins of common side products and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Part 1: General Troubleshooting Guide
This section addresses broad, high-level issues that often indicate underlying problems with side reactions or reaction conditions.
Question: My reaction results in a complex mixture with multiple spots on the TLC plate and a low yield of the desired 1,2,3-thiadiazole. Where should I start troubleshooting?
Answer: A complex reaction profile is a classic indicator of competing reaction pathways, starting material degradation, or product instability. A systematic approach is crucial.
-
Verify Starting Material Purity: This is the most common and critical point of failure.
-
Hydrazone Substrate: Ensure your hydrazone is pure and completely dry. Residual ketone or impurities from the hydrazone formation can lead to unwanted side reactions.[6] Recrystallization of the hydrazone before use is highly recommended.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled SOCl₂. Over time, it decomposes into SO₂, HCl, and other species that can inhibit the desired cyclization or promote alternative reactions.[6][7]
-
-
Re-evaluate Reaction Temperature: The Hurd-Mori reaction is often highly exothermic, especially during the addition of SOCl₂.
-
Initial Addition: Add SOCl₂ dropwise at a low temperature (e.g., 0 °C or -10 °C) to control the initial exothermic reaction and prevent rapid, uncontrolled side reactions like chlorination.[7]
-
Reaction Progression: While some substrates require reflux for efficient cyclization, high temperatures can also lead to the thermal decomposition of the 1,2,3-thiadiazole product itself.[7][8] Monitor the reaction by TLC to determine the optimal temperature profile that balances conversion speed with product stability.
-
-
Assess Solvent Choice and Quality: The solvent must be anhydrous and non-protic.
Below is a logical workflow for troubleshooting these general issues.
Caption: A systematic troubleshooting workflow for 1,2,3-thiadiazole synthesis.
Part 2: FAQs on Specific Side Product Formation
This section provides detailed answers to questions about specific, commonly observed side products.
Question: I've isolated a major byproduct that is not the target 1,2,3-thiadiazole. Mass spectrometry and NMR suggest an isomeric structure, possibly another heterocycle. What could it be?
Answer: In the Hurd-Mori synthesis, particularly with certain hydrazone substrates, an alternative cyclization pathway can lead to the formation of 1,3,4-oxadiazine derivatives. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride has been reported to produce a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione byproduct.[3]
-
Causality (The "Why"): The Hurd-Mori reaction proceeds through a proposed intermediate that has multiple reactive sites. Under certain conditions, an intramolecular attack by an oxygen atom (e.g., from an ester or carboxylic acid group on the hydrazone backbone) can compete with the desired sulfur-mediated cyclization, leading to the formation of the six-membered oxadiazine ring instead of the five-membered thiadiazole ring.
-
Mitigation Strategies:
-
Solvent Modification: Changing the solvent polarity can influence the transition state energies of the competing cyclization pathways. Experiment with less polar solvents like dioxane or toluene.
-
Temperature Control: Lowering the reaction temperature may favor the kinetically preferred 1,2,3-thiadiazole pathway.
-
Purification: If the side product does form, it can often be separated from the desired thiadiazole using column chromatography on silica gel.[3]
-
The diagram below illustrates the divergence between the desired and side-reaction pathways.
Caption: Competing cyclization pathways in the Hurd-Mori synthesis.
Question: My product seems to decompose during the reaction or workup, leading to a tar-like substance or gaseous evolution. What is happening?
Answer: The 1,2,3-thiadiazole ring is susceptible to thermal and photochemical decomposition. The primary decomposition pathway involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically very favorable process. This generates a highly reactive thioketene intermediate.[8][9]
-
Causality (The "Why"): The loss of N₂ from the 1,2,3-thiadiazole ring is analogous to the first step of the Wolff rearrangement of α-diazoketones.[10][11][12] The resulting thioketene is electrophilic and can polymerize, react with solvent, or undergo other transformations, leading to the complex mixture or tar you observe.
-
Mitigation Strategies:
-
Strict Temperature Control: Avoid unnecessarily high temperatures or prolonged heating. Once TLC indicates the reaction is complete, proceed with the workup immediately.
-
Protection from Light: If you suspect photochemical decomposition, conduct the reaction and workup in a flask wrapped in aluminum foil.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that may be initiated at elevated temperatures.
-
Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification, as these can catalyze the decomposition of sensitive thiadiazole derivatives.[3]
-
Question: My final product's mass spectrum shows peaks corresponding to chlorinated or sulfonated species. How can I prevent this?
Answer: The formation of chlorinated and sulfonated byproducts is a known issue in the Hurd-Mori synthesis and is directly related to the use of thionyl chloride.[8]
-
Causality (The "Why"): Thionyl chloride is a powerful chlorinating and sulfonating agent. Excess reagent or localized high temperatures can lead to electrophilic aromatic substitution on activated rings within your substrate or product, or other chlorination reactions.
-
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of SOCl₂. Use the minimum amount required for efficient cyclization (typically 2.0-3.0 equivalents).
-
Controlled Addition: As mentioned previously, add the SOCl₂ slowly at low temperatures. This prevents a large excess of the reagent from being present at any given time and mitigates the exothermic reaction.
-
Alternative Reagents: This is the most effective solution. Milder, non-chlorinating reagents have been developed to circumvent the issues associated with SOCl₂.
-
Part 3: Prophylactic Strategies & Alternative Protocols
Preventing side product formation is always preferable to removing them later. The most robust strategy is often to move away from harsh reagents like thionyl chloride.
Table 1: Comparison of Cyclization Reagents for 1,2,3-Thiadiazole Synthesis
| Reagent System | Typical Conditions | Advantages | Disadvantages | Reference |
| Thionyl Chloride (SOCl₂) | DCM or Dioxane, 0°C to reflux | Inexpensive, widely available, effective for many substrates. | Harsh, exothermic, produces acidic byproducts (HCl, SO₂), can cause chlorination/sulfonation, moisture sensitive. | [3][4] |
| TBAI / Elemental Sulfur (S₈) | DMF or DMSO, 80-100 °C | Metal-free, milder conditions, avoids chlorinated byproducts, good yields. | Requires N-tosylhydrazones, higher temperatures than some SOCl₂ reactions. | [1][6][13] |
| Iodine / DMSO | DMSO, elevated temp. | Catalytic system, avoids stoichiometric harsh reagents. | Can be substrate-specific, requires optimization. | [1][14] |
Experimental Protocol 1: Standard Hurd-Mori Synthesis with Thionyl Chloride
This protocol is a general guideline for the synthesis of a 4-aryl-1,2,3-thiadiazole from a semicarbazone, with critical notes on minimizing side products.
-
Semicarbazone Formation:
-
Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) and reflux for 2-4 hours.
-
QC Step: Monitor reaction progress by TLC until the starting ketone is consumed.
-
Cool the mixture, collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly under vacuum.
-
-
Cyclization to 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in anhydrous DCM (10 mL per gram of semicarbazone) in a flask equipped with a dropping funnel and a gas trap for HCl and SO₂.
-
Critical Step: Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
QC Step: Monitor the reaction by TLC to determine completion. Avoid unnecessarily long reaction times.
-
Workup: Carefully pour the reaction mixture into ice-water to quench the excess SOCl₂. Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization.[3][6]
-
Experimental Protocol 2: TBAI-Catalyzed Synthesis (Thionyl Chloride Alternative)
This protocol is an example of a milder, modern alternative using N-tosylhydrazones.[6][14]
-
Reaction Setup:
-
To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and tetrabutylammonium iodide (TBAI) (0.2 eq).
-
Add a suitable solvent such as DMF or DMSO.
-
Stir the mixture at 80-100 °C for the required time (typically 2-6 hours).
-
QC Step: Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash extensively with water to remove the DMF/DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.
-
References
- BenchChem. (2025). .
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles.
- BenchChem. (2025).
- Poon, K., et al. (1997). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. PubMed.
- Shafique, S., et al. (2021).
- Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Elsevier.
- Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles. Thieme.
- Various Authors. (2003). Reactions of N-acylhydrazones with thionyl chloride. ARKIVOC.
- Uher, M., et al. (1976). Isothiocyanates. XL VIII. Preparation and mass spectra of 1,2,3-thiadiazoles. Chemical Papers.
- Bakulev, V. A. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
- Various Authors. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- Wikipedia. (n.d.). Wolff rearrangement.
- Organic Chemistry Portal. (n.d.). Wolff-Rearrangement.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Chem-Station International Edition. (2014). Wolff Rearrangement.
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- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 11. Wolff-Rearrangement [organic-chemistry.org]
- 12. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 13. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for Hurd-Mori thiadiazole synthesis"
Technical Support Center: Hurd-Mori Thiadiazole Synthesis
Welcome to the technical resource center for the Hurd-Mori 1,2,3-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct the biologically significant 1,2,3-thiadiazole scaffold. As a cornerstone reaction in heterocyclic chemistry, the Hurd-Mori synthesis offers a direct route from readily available starting materials.[1] However, like any potent chemical transformation, its success is highly dependent on carefully optimized conditions and a clear understanding of its mechanistic nuances.
This document moves beyond a simple recitation of steps. It provides field-proven insights into the causality behind experimental choices, troubleshooting common issues, and adapting the protocol for challenging substrates.
The Hurd-Mori Reaction: Mechanistic Overview
The Hurd-Mori synthesis is the cyclization of a hydrazone derivative, which has an α-methylene group, using thionyl chloride (SOCl₂) to form a 1,2,3-thiadiazole ring.[2][3] Understanding the general mechanism is fundamental to troubleshooting, as each step presents potential pitfalls and opportunities for optimization.
The reaction proceeds in two primary stages: the formation of the hydrazone precursor, followed by the SOCl₂-mediated cyclization.
Caption: A simplified overview of the Hurd-Mori reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for the Hurd-Mori reaction? The reaction requires a ketone or aldehyde that possesses an active α-methylene (CH₂) group. This carbonyl compound is first converted into a suitable hydrazone derivative, such as a semicarbazone, tosylhydrazone, or acylhydrazone, which then serves as the direct precursor for the cyclization step.[2][4]
Q2: What is the specific role of thionyl chloride (SOCl₂)? Thionyl chloride is the cyclizing agent. It reacts with the hydrazone to introduce the sulfur atom and facilitates the ring-closing cascade that ultimately forms the aromatic 1,2,3-thiadiazole ring.[3]
Q3: Can I use other sulfur sources as an alternative to thionyl chloride? While the classical Hurd-Mori reaction specifically uses thionyl chloride, other methods for synthesizing 1,2,3-thiadiazoles from hydrazones have been developed using different sulfur sources like elemental sulfur or ammonium thiocyanate.[5] However, these are considered variations or alternative reactions, not a direct substitution within the Hurd-Mori protocol.
Q4: Does the type of hydrazone (e.g., semicarbazone vs. tosylhydrazone) matter? Yes, the nature of the N-substituent on the hydrazone can influence the reaction. N-acyl and N-tosyl groups are commonly cited in the definition of the reaction.[3] Semicarbazones are also widely and successfully used and are often easily prepared.[2][6] The choice can affect the reactivity and stability of the precursor.
Troubleshooting Guide: From Low Yields to Side Products
This section addresses specific experimental challenges in a question-and-answer format.
Q: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A: This is the most common issue and can stem from several factors:
-
Cause 1: Inactive Precursor or Reagents. The hydrazone precursor must be pure and dry. Moisture can decompose the thionyl chloride.
-
Solution: Confirm the identity and purity of your hydrazone by NMR or melting point before starting the cyclization. Always use freshly opened or distilled thionyl chloride for best results.
-
-
Cause 2: Improper Temperature Control. The initial reaction with thionyl chloride is often exothermic. Adding it at room temperature can lead to uncontrolled side reactions. Conversely, insufficient heating after the initial addition may result in an incomplete reaction.
-
Solution: Begin the addition of thionyl chloride at a reduced temperature (e.g., in an ice bath, 0-5 °C).[2] After the addition is complete, allow the mixture to warm to room temperature and then, if necessary, gently reflux while monitoring by Thin Layer Chromatography (TLC).[2] Be aware that excessive heat can also cause decomposition of the desired product.[7]
-
-
Cause 3: Unfavorable Substrate Electronics. The success of the cyclization can be highly dependent on the electronic nature of the precursor.
-
Solution: Electron-withdrawing groups (EWGs) on the substrate generally give superior yields.[8][9] If your substrate contains strong electron-donating groups (EDGs), you may observe poor conversion. In such cases, harsher conditions (e.g., refluxing in a higher-boiling solvent like chloroform) may be required, but this also increases the risk of degradation.[8] If possible, installing a temporary EWG can dramatically improve the reaction outcome.[8][9]
-
Q: I'm observing multiple spots on my TLC plate and purification is difficult. What are these side products?
A: The formation of multiple products often points to issues with regioselectivity or stability.
-
Cause 1: Regioselectivity in Unsymmetrical Ketones. If your starting ketone is unsymmetrical (e.g., 2-butanone), the cyclization can occur on either side of the carbonyl group, leading to a mixture of isomeric thiadiazoles.
-
Solution: The ratio of these isomers often correlates with the relative ease of enolization at the two α-carbons.[10] There may be little you can do to control this, so be prepared for careful chromatographic separation. If designing a synthesis from scratch, choosing a symmetrical ketone precursor will avoid this issue entirely.
-
-
Cause 2: Product or Intermediate Decomposition. The 1,2,3-thiadiazole ring can be sensitive to prolonged heating or harsh acidic conditions.
-
Solution: Monitor the reaction progress diligently by TLC. Once the starting hydrazone is consumed, proceed with the workup promptly. Avoid unnecessarily long reaction times or excessive temperatures.[7]
-
Q: My workup is messy and the product is difficult to isolate. How can I improve purification?
A: A clean workup is essential for obtaining a pure product.
-
Solution: The reaction is typically quenched by carefully and slowly pouring the reaction mixture over ice or into ice-cold water to decompose excess thionyl chloride. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid (like HCl), followed by a brine wash to remove bulk water.[2] After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure. The crude product is most commonly purified by column chromatography on silica gel.[2]
Caption: A decision tree for troubleshooting low-yield Hurd-Mori reactions.
Optimized Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
This two-step protocol provides a reliable method for a standard Hurd-Mori reaction.[2]
Step 1: Synthesis of Acetophenone Semicarbazone
-
Materials: Acetophenone, Semicarbazide hydrochloride, Sodium acetate, Ethanol, Water.
-
Procedure: a. In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 10 mL of water. b. Add a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of ethanol. c. Reflux the mixture for 1-2 hours, monitoring reaction completion by TLC. d. After completion, cool the reaction mixture in an ice bath to precipitate the product. e. Filter the white solid, wash with cold water, and dry under vacuum to yield the pure acetophenone semicarbazone.
Step 2: Hurd-Mori Cyclization
-
Materials: Acetophenone semicarbazone, Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).
-
Procedure: a. Caution: This step must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. b. Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer. c. Cool the suspension in an ice bath to 0 °C. d. Slowly add thionyl chloride (1.4 mL, ~19 mmol) dropwise to the cooled, stirring suspension. e. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. f. Reflux the reaction mixture for 2-4 hours, monitoring progress by TLC. g. Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. h. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). i. Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-phenyl-1,2,3-thiadiazole.
Data Summary: Impact of Substrate on Reaction Conditions
The following table summarizes how substrate electronics can dictate the necessary reaction conditions and expected outcomes, based on literature precedents.[2][8]
| Substrate Type | Key Substituent Feature | Recommended Solvent | Optimal Temperature Profile | Typical Yield | Reference |
| Simple Aryl Ketone (e.g., Acetophenone) | Neutral/Mildly Activated | Dichloromethane (DCM) | 0 °C addition, then Reflux | > 80% | [2] |
| Fused Pyrrolidine Precursor | N-Alkyl (Electron-Donating) | Chloroform | Reflux (Harsher) | 15-25% | [8] |
| Fused Pyrrolidine Precursor | N-Carbamate (Electron-Withdrawing) | Dichloromethane (DCM) | Cooled (Milder) | > 90% | [8] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
-
Stanetty, P., et al. (2005). Synthesis of Pyrrolo[2,3-d][2][3][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Molecules, 10(2), 367-75. Retrieved from
- Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Wikiwand. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.
- Pharmedico Publishers. (n.d.). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
- Morzherin, Y. Y., et al. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Heterocyclic Communications, 7(2).
-
Stanetty, P., et al. (2005). Synthesis of pyrrolo[2,3-d][2][3][8]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. PubMed. Retrieved from
- Semantic Scholar. (n.d.). On the regioselectivity in the Hurd-Mori reaction.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
"purification challenges of 5-Phenyl-1,2,3-thiadiazole and solutions"
Welcome to the Technical Support Center for the purification of 5-Phenyl-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring the integrity and success of your purification efforts.
Frequently Asked Questions (FAQs)
Q1: My crude 5-Phenyl-1,2,3-thiadiazole is an oily residue and fails to crystallize. How can I proceed with purification?
A1: It is not uncommon for crude products to present as oils due to the presence of residual solvents, unreacted starting materials, or low-molecular-weight byproducts. Here is a systematic approach to tackle this issue:
-
Initial Work-up: Before attempting crystallization, ensure a thorough aqueous work-up has been performed. Dissolve the oily residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any residual acid from the synthesis (e.g., from thionyl chloride in a Hurd-Mori synthesis), followed by a brine wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This process can often remove water-soluble impurities and residual acids that may inhibit crystallization.
-
Chromatographic Purification: If the product remains oily, column chromatography is the most effective next step.[1]
-
Stationary Phase: While silica gel is common, the 1,2,3-thiadiazole ring can be sensitive to acidic conditions, potentially leading to decomposition.[1] It is highly recommended to use neutralized silica gel (pre-treated with a base like triethylamine) or neutral alumina to mitigate this risk.
-
Solvent System (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common and effective starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and progressively increase the ethyl acetate concentration. Monitor the elution using Thin Layer Chromatography (TLC) to identify the fractions containing your desired product.
-
-
Alternative Techniques: If column chromatography does not yield a crystalline solid, consider preparative High-Performance Liquid Chromatography (HPLC) for high-purity isolation.
Q2: I am struggling to remove unreacted phenylacetaldehyde semicarbazone, the precursor in my Hurd-Mori synthesis. What is the most effective method?
A2: Residual starting material is a frequent challenge. Here are several strategies, which can be used in combination:
-
Aqueous Extraction: Phenylacetaldehyde semicarbazone has some, albeit limited, water solubility. A thorough wash of the crude product (dissolved in an organic solvent) with water during the initial work-up can help reduce the amount of this starting material.
-
Recrystallization: If your crude 5-Phenyl-1,2,3-thiadiazole is a solid, recrystallization is an excellent method for purification. The key is to select a solvent in which the solubility of the product and the starting material differ significantly.
-
Solvent Selection: Ethanol is often a good first choice for recrystallizing 1,2,3-thiadiazole derivatives.[2] Methanol can also be an effective solvent.[3] Experiment with small quantities to find the optimal solvent or solvent pair (e.g., ethanol/water, methanol/water) that dissolves your product when hot but allows for good crystal formation upon cooling, while keeping the semicarbazone in the mother liquor.
-
-
Column Chromatography: This remains a very reliable method for separating the product from the more polar semicarbazone starting material. Using a hexane/ethyl acetate gradient on neutral silica gel or alumina should provide good separation.
Q3: My 5-Phenyl-1,2,3-thiadiazole appears to be decomposing during silica gel column chromatography. What are the signs and how can I prevent this?
A3: Decomposition on silica gel is a significant concern for acid-sensitive heterocycles like 1,2,3-thiadiazoles.
-
Signs of Decomposition:
-
Streaking on TLC plates: The compound does not move as a clean spot but rather as a streak.
-
Appearance of new, more polar spots on TLC of the collected fractions compared to the crude material.
-
Low recovery of the desired product from the column.
-
Color change of the silica gel band corresponding to your product during elution.
-
-
Causality and Solutions: The acidic nature of standard silica gel can catalyze the degradation of the 1,2,3-thiadiazole ring. To circumvent this, consider the following:
-
Use of Neutralized Stationary Phases:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (~1%), to neutralize the acidic sites.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying acid-sensitive compounds.[1]
-
-
Alternative Purification Methods:
-
Recrystallization: If the compound is a solid, this is the preferred method to avoid potential decomposition on a stationary phase.
-
Preparative HPLC: Utilizing a buffered mobile phase at a neutral pH can provide high purity without the risk of acid-catalyzed degradation.
-
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Synthesis and Work-up | Incomplete reaction. | Monitor the reaction progress by TLC to ensure full conversion of the starting material. |
| Decomposition during work-up. | Avoid strong acids and high temperatures during the work-up. Quench the reaction mixture carefully with ice-water. | |
| Multiple Spots on TLC of Crude Product | Presence of starting materials, byproducts, or decomposition products. | Perform a thorough aqueous wash. Proceed with column chromatography or recrystallization. |
| Difficulty in Achieving High Purity (>98%) | Co-eluting impurities in column chromatography. | Optimize the solvent system for chromatography; a shallower gradient may improve separation. Consider reverse-phase chromatography if impurities have different polarities. |
| Impurities with similar solubility during recrystallization. | Try a different recrystallization solvent or a solvent pair. A second recrystallization may be necessary. | |
| Product is a Persistent Oil | Presence of low-melting impurities or residual solvent. | Ensure all solvent is removed under high vacuum. Purify by column chromatography on neutral alumina or neutralized silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of 5-Phenyl-1,2,3-thiadiazole
This protocol provides a general guideline for the recrystallization of solid 5-Phenyl-1,2,3-thiadiazole.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a few drops of a test solvent (e.g., ethanol, methanol, or isopropanol) with gentle heating. A suitable solvent will dissolve the compound when hot and show poor solubility at room temperature, leading to crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution has a significant color, add a small amount of activated charcoal and gently heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Column Chromatography of 5-Phenyl-1,2,3-thiadiazole
This protocol outlines a general procedure for the purification of 5-Phenyl-1,2,3-thiadiazole using column chromatography.
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation.
-
Column Packing: Prepare a slurry of the chosen stationary phase (neutral alumina or triethylamine-neutralized silica gel) in the initial, low-polarity eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). In a separate flask, adsorb this solution onto a small amount of the stationary phase, and then evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Phenyl-1,2,3-thiadiazole.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 5-Phenyl-1,2,3-thiadiazole.
Caption: A decision-tree workflow for the purification of 5-Phenyl-1,2,3-thiadiazole.
References
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
- Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(33), 6358-6364.
- Bijo Mathew et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-371.
-
PubChem. (n.d.). 5-Phenyl-1,2,3-thiadiazole. Retrieved from [Link]
-
NIST. (n.d.). 5-Phenyl-1,2,3-thiadiazole. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025).
- Shixaliyev, N. Ş., Mahmudov, K. T., Gurbanov, A. V., & Kopylovich, M. N. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
- Abdelhamid, A. O., Zohdi, H. F., & Zelenin, K. N. (2001). Synthesis of 5-Acetyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2(3H)-one. Journal of Chemical Research, Synopses, (1), 20-21.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry (Vol. 1). Springer.
- Shixaliyev, N. Ş., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
- Abdelhamid, A. O., et al. (2001). Synthesis of 5-Acetyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2(3H)-one. Journal of Chemical Research, Synopses, (1), 20-21.
- Dong, W., et al. (2021).
- Yekhlef, S., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(1), 1.
- Tumosienė, I., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl)benzene-1,3-diols as potential Hsp90 inhibitors. Chemija, 34(3).
- Sun, Q., Yang, Z., & Xu, J. (2021). Rhodium-catalyzed formal (3 + 3) transannulation of 1,2,3-thiadiazoles and vinyloxiranes.
- BenchChem. (2025).
- El-Gaby, M. S. A., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(10), 1583.
- Sondo, E., et al. (2023). Innovative Strategy toward Mutant CFTR Rescue in Cystic Fibrosis: Design and Synthesis of Thiadiazole Inhibitors of the E3 Ubiquitin Ligase RNF5. Journal of Medicinal Chemistry, 66(15), 10449–10474.
- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 234-240.
-
Cheméo. (n.d.). 5-Phenyl-1,2,3-thiadiazole. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 5-Phenyl-1,2,3-thiadiazole
Welcome to the technical support center for the synthesis of 5-phenyl-1,2,3-thiadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. 1,2,3-thiadiazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-phenyl-1,2,3-thiadiazole, primarily focusing on the widely used Hurd-Mori reaction.[3][4]
Issue 1: Low or No Yield of 5-Phenyl-1,2,3-thiadiazole
Question: I am attempting the Hurd-Mori synthesis of 5-phenyl-1,2,3-thiadiazole from the hydrazone of acetophenone and thionyl chloride, but my yields are consistently low, or I am failing to isolate any product. What are the likely causes and how can I improve the outcome?
Answer:
Low or non-existent yields in the Hurd-Mori synthesis are a frequent challenge and can be attributed to several critical factors. A systematic approach to troubleshooting is essential.
Causality and Solutions:
-
Purity of Starting Materials:
-
Hydrazone: The purity of your starting hydrazone (derived from acetophenone) is paramount. Impurities can lead to a multitude of side reactions.
-
Solution: Recrystallize the hydrazone before use. Ensure it is thoroughly dried, as moisture will react violently with thionyl chloride.
-
-
Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and susceptible to degradation. Old or improperly stored SOCl₂ will contain impurities like sulfur dioxide (SO₂) and hydrochloric acid (HCl), which can hinder the desired reaction.[5]
-
Solution: Use freshly distilled thionyl chloride or a newly opened bottle from a reputable supplier.
-
-
-
Reaction Temperature Control:
-
The reaction of the hydrazone with thionyl chloride is exothermic. Uncontrolled temperature can lead to the decomposition of intermediates and the final product. The 1,2,3-thiadiazole ring itself can be thermally sensitive, generally decomposing above 200 °C, but this can be influenced by substituents.[1]
-
Solution: Add the thionyl chloride dropwise to a cooled solution of the hydrazone (typically 0 °C to -10 °C) with vigorous stirring. After the addition is complete, allow the reaction to slowly warm to room temperature before any heating is applied. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
-
Stoichiometry of Thionyl Chloride:
-
An excess of thionyl chloride is often used to drive the reaction to completion. However, a large excess can lead to charring and the formation of difficult-to-remove byproducts.
-
Solution: While an excess is generally recommended, start with a moderate excess (e.g., 2-3 equivalents) and optimize based on TLC analysis.
-
-
-
Choice of Solvent:
-
The solvent plays a crucial role in solubilizing the reactants and stabilizing intermediates.
-
Solution: Dichloromethane (DCM) and chloroform are commonly used and effective solvents for the Hurd-Mori reaction. Ensure the solvent is anhydrous.
-
-
Experimental Protocol: Optimized Hurd-Mori Synthesis of 5-Phenyl-1,2,3-thiadiazole
-
To a solution of acetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, add freshly distilled thionyl chloride (2-3 equivalents) dropwise with stirring.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of and Difficulty in Removing Side Products
Question: My reaction produces the desired 5-phenyl-1,2,3-thiadiazole, but it is contaminated with significant side products that are difficult to separate. What are these impurities and how can I minimize their formation and remove them?
Answer:
Side product formation is a common challenge, and their identity can vary depending on the reaction conditions.
Common Side Products and Their Prevention:
-
Unreacted Starting Material: Incomplete reaction is a primary source of contamination.
-
Prevention: Ensure adequate reaction time and temperature, and use a sufficient excess of thionyl chloride. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Thermally Decomposed Products: At elevated temperatures, the 1,2,3-thiadiazole ring can extrude nitrogen to form a highly reactive thiirene intermediate, which can then rearrange to a thioketene.[1] These intermediates can polymerize or react with other species in the mixture.
-
Prevention: Maintain strict temperature control. Avoid excessive heating during the reaction and workup.
-
-
Products from Impure Thionyl Chloride: As mentioned, degraded thionyl chloride can lead to a variety of side reactions.
-
Prevention: Use high-purity thionyl chloride.
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the target compound from impurities.[6]
-
Stationary Phase: Silica gel is commonly used. However, the 1,2,3-thiadiazole ring can be sensitive to the acidic nature of silica gel.[6] If you observe decomposition on the column, consider using neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a more neutral stationary phase like alumina.[6]
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is typically effective. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[6]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[6]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles?
A1: The Hurd-Mori reaction involves the cyclization of a hydrazone with thionyl chloride.[3] The generally accepted mechanism proceeds through several steps:
-
The hydrazone reacts with thionyl chloride to form an N-sulfinyl intermediate.
-
This is followed by an intramolecular electrophilic attack of the sulfinyl group onto the carbon of the C=N bond.
-
Subsequent elimination of HCl and then SO leads to the formation of the 1,2,3-thiadiazole ring.
Q2: Are there alternative methods for synthesizing 5-phenyl-1,2,3-thiadiazole?
A2: Yes, while the Hurd-Mori synthesis is common, other methods exist. One notable alternative involves the reaction of N-tosylhydrazones with elemental sulfur.[4][7] This approach can be advantageous as it avoids the use of the highly reactive and corrosive thionyl chloride. Other methods include the Pechmann and Wolff syntheses, which involve the cycloaddition of diazoalkanes.[8]
| Synthesis Method | Key Reactants | General Conditions | Advantages |
| Hurd-Mori Synthesis | Hydrazone, Thionyl Chloride | Low to moderate temperature | Widely applicable, good yields with optimization.[3][4] |
| Tosylhydrazone & Sulfur | N-Tosylhydrazone, Elemental Sulfur | Often catalyzed (e.g., with TBAI) | Avoids thionyl chloride, can be milder.[7] |
| Pechmann Synthesis | Diazoalkane, C=S containing compound | Cycloaddition | Access to different substitution patterns.[8] |
| Wolff Synthesis | α-diazo thiocarbonyl compounds | Heterocyclization | Useful for specific precursors.[8] |
Q3: What are the key safety precautions when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic substance that requires careful handling.[5][9]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves (rubber or neoprene are recommended).[10]
-
Reactivity with Water: Thionyl chloride reacts violently with water, releasing toxic gases such as SO₂ and HCl.[5] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.
-
Quenching: Quench reactions containing thionyl chloride carefully by slowly adding the reaction mixture to ice or a cold, stirred aqueous solution.
-
Waste Disposal: Dispose of all thionyl chloride waste according to your institution's hazardous waste guidelines.[10]
Q4: How does the substitution on the phenyl ring affect the synthesis of 5-aryl-1,2,3-thiadiazoles?
A4: The electronic nature of substituents on the aromatic ring of the starting acetophenone can influence the Hurd-Mori reaction. Electron-withdrawing groups can sometimes lead to lower yields or require more forcing conditions, while electron-donating groups may facilitate the reaction.[12] However, the specific effects can be substrate-dependent, and optimization is often necessary for each new derivative.
References
- An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. Benchchem.
-
Synthesis of Pyrrolo[2,3-d][1][12][13]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. National Institutes of Health. Available from:
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate.
- Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.
- THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie.
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University.
- Working with Hazardous Chemicals. Organic Syntheses.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central.
- THE CHEMISTRY OF 1,2,3-THIADIAZOLES.
- Thionyl chloride. Bionity.
- Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives. Benchchem.
- Recent trends in the synthesis of 1,2,3-thiadiazoles. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. Thionyl chloride [bionity.com]
- 10. drexel.edu [drexel.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: NMR Characterization of Thiadiazole Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the NMR characterization of thiadiazole-containing molecules. As a cornerstone of many pharmaceutical and materials science applications, the unambiguous structural elucidation of these heterocycles is paramount.[1][2] However, their unique electronic properties, potential for tautomerism, and sensitivity to environmental factors often introduce complexities into their NMR spectra.
This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address the common challenges encountered in the lab. We will move beyond simple data reporting to explore the underlying chemical principles, enabling you to not only solve your immediate issues but also to design more robust analytical strategies for future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My proton and carbon signals are broad, poorly resolved, or seem to be missing entirely. What are the likely causes?
This is one of the most common issues encountered with N-heterocyclic compounds like thiadiazoles. The primary culprits are typically quadrupolar broadening from ¹⁴N nuclei and chemical exchange phenomena.
Causality & Explanation:
-
¹⁴N Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I=1) and a non-spherical charge distribution, giving it a quadrupole moment. This quadrupole interacts with the local electric field gradient, leading to very rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can broaden the signals of directly attached (¹J) and nearby (²J, ³J) protons and carbons, sometimes to the point where they disappear into the baseline.
-
Chemical Exchange: Thiadiazole derivatives can undergo dynamic processes on the NMR timescale, such as tautomerism (e.g., amine-imine or thiol-thione exchange) or slow rotation around single bonds (e.g., amide C-N bonds).[3][4] If the rate of this exchange is comparable to the NMR frequency difference between the exchanging sites, the signals will coalesce and become broad.
Troubleshooting Workflow:
Q2: I see multiple sets of signals, but I expect a single pure compound. Is this tautomerism, and how can I prove it?
Amine-imine and thiol-thione tautomerism are prevalent in substituted thiadiazoles, particularly 2-amino-1,3,4-thiadiazoles and 2-mercapto-1,3,4-thiadiazoles.[4][5] The presence of multiple species in solution is a strong indicator of a tautomeric equilibrium.
Causality & Explanation:
Tautomers are constitutional isomers that readily interconvert. In solution, both forms can exist in a dynamic equilibrium. If the interconversion is slow on the NMR timescale, you will observe distinct sets of signals for each tautomer. The ratio of the tautomers is often highly dependent on the solvent, temperature, and pH. For instance, a hydrogen-bond-accepting solvent like DMSO-d₆ can stabilize an N-H tautomer, shifting the equilibrium.[4][6]
Experimental Validation:
-
2D NMR Analysis: Run a standard suite of 2D NMR experiments (COSY, HSQC, HMBC). You should be able to trace the full connectivity for each set of signals independently, confirming the presence of two distinct but related structures. An HMBC experiment is particularly powerful here, as it can reveal long-range correlations that distinguish the tautomers, such as a correlation from an N-H proton to a ring carbon.[7][8]
-
Variable Temperature (VT) NMR: As you increase the temperature, the rate of tautomeric interconversion will increase. If you observe the distinct sets of signals beginning to broaden and eventually coalesce into a single averaged set of signals, this is definitive proof of a dynamic equilibrium like tautomerism.
-
Solvent Titration: Prepare samples in different solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare the spectra. A significant change in the integration ratio between the two sets of signals strongly suggests a shift in the tautomeric equilibrium, driven by different solvent-solute interactions.[9][10][11]
Q3: My chemical shifts change significantly when I use a different deuterated solvent. How do I manage this for data consistency?
This is a direct consequence of the electronic nature of the thiadiazole ring. The nitrogen atoms are sensitive to their environment, and their shielding (and thus chemical shift) is strongly influenced by solvent polarity and hydrogen bonding.[9]
Causality & Explanation:
-
Polarity Effects: An increase in solvent polarity can favor the delocalization of lone pair electrons from the sulfur atom into the conjugated ring system. This increases the electron density at the nitrogen atoms, leading to increased shielding (an upfield shift in ¹⁵N or ¹⁴N NMR).[10][11][12]
-
Hydrogen Bonding: Protic solvents or those capable of accepting hydrogen bonds (like DMSO-d₆ or Methanol-d₄) can interact directly with N-H protons or the lone pairs on the ring nitrogens.[9][13] This interaction typically withdraws electron density from the proton or nitrogen, causing a significant deshielding (downfield shift). This is why N-H protons in 1,3,4-thiadiazole derivatives can appear as high as 10-13 ppm in DMSO-d₆.[1][14]
Best Practices for Data Management:
-
Standardize Your Solvent: For a series of related compounds, always use the same solvent and concentration to ensure that data is comparable. DMSO-d₆ is often a good choice for thiadiazoles due to its high solubilizing power and ability to reveal exchangeable protons.
-
Report All Parameters: When publishing or reporting data, always specify the solvent, temperature, and spectrometer frequency.
-
Use 2D NMR for Invariant Correlations: While absolute chemical shifts may change, the connectivity does not. Structural assignments should always be grounded in through-bond correlations from experiments like COSY, HSQC, and HMBC, which are less ambiguous than relying on chemical shift tables alone.[15]
Data Reference Tables
The following tables provide typical chemical shift ranges. Disclaimer: These values are illustrative and can vary significantly based on substitution, solvent, and temperature. Always use 2D NMR for definitive assignments.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Substituted Thiadiazoles in DMSO-d₆
| Isomer Type | Nucleus | Typical Chemical Shift (ppm) | Notes |
| 1,3,4-Thiadiazole | Ring Carbons (C2, C5) | 158 - 170 | Highly deshielded due to adjacent heteroatoms.[1][16][17] |
| Ring Proton (if present) | 9.0 - 9.5 | Not common, as the ring is usually substituted. | |
| 2-NH Proton | 8.0 - 13.0 | Very broad range, highly dependent on substituents and H-bonding.[17][18] | |
| 1,2,3-Thiadiazole | Ring Carbons (C4, C5) | 125 - 155 | Generally more shielded than 1,3,4-isomers. |
| Ring Protons (H4, H5) | 8.5 - 9.2 | Protons are coupled to each other if both are present.[19] | |
| 1,2,4-Thiadiazole | Ring Carbons (C3, C5) | 165 - 190 | Can be very deshielded, especially C3. |
| Ring Proton (H3 or H5) | 8.0 - 9.0 | ||
| 1,2,5-Thiadiazole | Ring Carbons (C3, C4) | ~150 | Symmetrical environment. |
| Ring Protons (H3, H4) | ~8.7 | Symmetrical environment. |
Experimental Protocols & Workflows
Protocol 1: Systematic Workflow for Unambiguous Structure Elucidation
This protocol provides a self-validating system to confirm the structure of a novel thiadiazole derivative.
Objective: To assign all ¹H and ¹³C resonances and confirm the substitution pattern.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆. The use of DMSO-d₆ helps to solubilize polar compounds and clearly resolve N-H and O-H protons.[19]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D Spectra Acquisition (Connectivity):
-
¹H-¹H COSY: Identifies proton-proton coupling networks (e.g., within an ethyl group or an aromatic ring).
-
¹H-¹³C HSQC: Correlates each proton to its directly attached carbon. This is the primary method for assigning carbons that have protons.[8]
-
¹H-¹³C HMBC: Reveals 2- and 3-bond correlations between protons and carbons. This is the most critical experiment for establishing the overall structure. Use it to connect substituents to the thiadiazole ring carbons.[7][8] For example, a correlation from the CH₂ protons of an ethyl group to a thiadiazole ring carbon at ~165 ppm confirms its attachment point.
-
-
Data Analysis & Validation:
-
Use the HSQC to assign the carbons of all protonated fragments identified in the COSY.
-
Use the HMBC to piece the fragments together. Every key connection should be supported by an unambiguous HMBC correlation.
-
Check for consistency. The final assigned structure must be in agreement with all 1D and 2D data.
-
References
-
Witanowski, M., Sicinska, W., Biedrzycka, Z., Grabowski, Z., & Webb, G. A. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2, (4), 619-623. [Link]
- Chatrabhuji, H., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.
-
Witanowski, M., et al. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. [Link]
-
Karakuş, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. [Link]
- Zainab, A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(1), 1-8.
-
Witanowski, M., et al. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Karakuş, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. SciSpace. [Link]
-
Witanowski, M., et al. (1996). ChemInform Abstract: Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. ResearchGate. [Link]
-
Witanowski, M., et al. (1996). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Karakuş, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
-
Tyszka-Czochara, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1835. [Link]
-
Al-Dies, A. M., et al. (2023). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances, 13(16), 10831-10846. [Link]
- Gümüş, H., et al. (2021). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 835-852.
- Entrena, A., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(10), 693-700.
-
Karakuş, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
-
Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784-789. [Link]
-
Nat. Volatiles & Essent. Oils. (2021). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. [Link]
-
ResearchGate. (2016). Salts of 2,5-dimercapto-1,3,4-thiadiazole. [Link]
-
Li, X., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 8), 784-789. [Link]
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- 3. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 4. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of 1,2,3-Thiadiazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for chemists working with 1,2,3-thiadiazole derivatives. This guide, structured in a practical question-and-answer format, addresses a common yet often perplexing issue: the decomposition of the 1,2,3-thiadiazole ring during purification on silica gel. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant loss of my 1,2,3-thiadiazole product after column chromatography on silica gel. What is happening?
A1: This is a frequent challenge faced by chemists working with certain heterocyclic compounds. The primary culprit is the inherent acidity of standard silica gel.[1][2][3] The surface of silica gel is covered with silanol (Si-OH) groups, which can act as Brønsted or Lewis acids.[4][5][6][7][8] These acidic sites can catalyze the decomposition of sensitive molecules, and the 1,2,3-thiadiazole ring system can be susceptible to acid-mediated degradation.
The likely mechanism of decomposition involves protonation of one of the nitrogen atoms in the 1,2,3-thiadiazole ring. This initial protonation can trigger a cascade of electronic rearrangements, leading to ring-opening and the formation of various degradation products. This is a known reactivity pattern for some thiadiazole isomers under certain conditions.[9][10][11]
Q2: How can I confirm that my 1,2,3-thiadiazole is decomposing on the silica gel?
A2: A simple diagnostic test can be performed using thin-layer chromatography (TLC).
Protocol 1: TLC Stability Test
-
Dissolve a small sample of your crude or purified 1,2,3-thiadiazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Allow the spot to remain on the plate for an extended period (e.g., 1-2 hours) at room temperature.
-
Elute the TLC plate with an appropriate solvent system.
-
Visualize the plate under UV light and/or with a suitable stain.
If you observe new spots or significant streaking that were not present in the initial analysis of your compound, it is a strong indication that your 1,2,3-thiadiazole is decomposing on the silica gel.
Troubleshooting Guide: Preventing Decomposition During Purification
If you've confirmed that your 1,2,3-thiadiazole is sensitive to silica gel, there are several effective strategies you can employ to mitigate or eliminate this issue.
Q3: Can I modify my existing silica gel to make it less acidic?
A3: Yes, neutralizing or "deactivating" your silica gel is a cost-effective and straightforward solution. This is typically achieved by adding a basic modifier.[12][13][14] Triethylamine (TEA) is a commonly used base for this purpose.
Protocol 2: Preparation of Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of your silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).
-
Addition of Base: Add 1-3% (v/v) of triethylamine to the slurry.
-
Equilibration: Gently stir the slurry for 15-30 minutes to ensure even distribution of the triethylamine.
-
Column Packing: Pack your chromatography column with the neutralized silica gel slurry as you normally would.
-
Flushing (Optional but Recommended): Before loading your sample, you can flush the packed column with one to two column volumes of your starting eluent (also containing 1-3% triethylamine) to ensure the entire stationary phase is neutralized.
Alternatively, you can add a small percentage of triethylamine (0.1-1%) directly to your mobile phase for the duration of the purification.[15][16]
Caption: Troubleshooting workflow for 1,2,3-thiadiazole purification.
Q4: Are there alternative stationary phases I can use instead of silica gel?
A4: Absolutely. If your 1,2,3-thiadiazole is particularly sensitive, or if you prefer to avoid modifying your silica gel, several alternative stationary phases are commercially available.
| Stationary Phase | Properties | Best For | Considerations |
| Neutral Alumina | pH neutral.[17] | Basic and acid-sensitive compounds. | Can have different activity grades; may require solvent system re-optimization. |
| Basic Alumina | Basic surface properties.[2][17] | Particularly useful for basic (amine-containing) compounds. | May strongly retain acidic impurities. |
| Florisil® | Mildly acidic magnesium silicate. | Separation of some natural products and other sensitive compounds.[2] | May not be suitable for all 1,2,3-thiadiazoles; test with TLC first. |
| Reversed-Phase Silica (C18, C8) | Non-polar stationary phase. | Polar 1,2,3-thiadiazoles. | Requires a polar mobile phase (e.g., water/acetonitrile or water/methanol).[18] |
Protocol 3: Purification using Neutral Alumina
-
Select Neutral Alumina: Purchase Brockmann I activity neutral alumina and deactivate it if necessary by adding a specific percentage of water.
-
TLC Analysis: Develop a suitable eluent system using neutral alumina TLC plates.
-
Column Packing: Pack the column using the chosen eluent system.
-
Purification: Load your sample and perform the chromatography as you would with silica gel.
Q5: My 1,2,3-thiadiazole is highly polar. What is the best purification strategy?
A5: For highly polar 1,2,3-thiadiazoles, normal-phase chromatography on silica or alumina can be challenging, often requiring highly polar and complex solvent mixtures. In such cases, reversed-phase chromatography is often a superior choice.
In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. Your polar 1,2,3-thiadiazole will have weaker interactions with the stationary phase and will elute with a less polar solvent mixture than non-polar impurities.
Caption: Key strategies for purifying acid-sensitive 1,2,3-thiadiazoles.
This technical guide provides a framework for diagnosing and solving the common issue of 1,2,3-thiadiazole decomposition during silica gel chromatography. By understanding the underlying chemical principles and having a suite of practical solutions at your disposal, you can significantly improve the yield and purity of your target compounds.
References
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]
-
NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Samudrala, K. K., et al. (2013). Formation of Strong Boron Lewis Acid Sites on Silica. Inorganic Chemistry, 52(15), 8823–8833. [Link]
-
Wigal, C. T., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (148), e59534. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? [Forum post]. [Link]
- CoLab. (2024, March 7). Formation of Strong Boron Lewis Acid Sites on Silica.
-
Samudrala, K. K., et al. (2013). Formation of Strong Boron Lewis Acid Sites on Silica. Inorganic Chemistry, 52(15), 8823–8833. [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? [r/Chempros post]. [Link]
-
Reddit. (2025, July 29). Why is silica acidic? [r/chemistry post]. [Link]
-
Samudrala, K. K., et al. (2013). Formation of Strong Boron Lewis Acid Sites on Silica. Inorganic Chemistry, 52(15), 8823–8833. [Link]
-
ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography? [Forum post]. [Link]
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 234-240. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Datapdf. (2017, February 17). Understanding the Lewis Acidity of Co(II) Sites on a Silica Surface. [Link]
-
SSE Enterprise. (2025, October 17). Silica Gel In Chromatography. [Link]
-
Jaworska, M., et al. (2022). Stationary Phases for Green Liquid Chromatography. Molecules, 27(1), 143. [Link]
-
Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455-469. [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Wathoni, N., et al. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Separations, 8(9), 133. [Link]
-
Hawach. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
-
Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 234-240. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]
-
Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (n.d.). [Link]
-
Asif, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 219-242. [Link]
-
Koutentis, P. A., et al. (2019). The Acid and/or Thermal Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazoles. The Journal of Organic Chemistry, 84(15), 9576–9585. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]
-
Curran, D. P., et al. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543. [Link]
-
ResearchGate. (2025, August 10). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. [Link]
-
ChemRxiv. (2021). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
-
ResearchGate. (2017, June 30). Product decomposed on silica gel. [Forum post]. [Link]
-
Molecules. (2025, October 30). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. [Link]
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"removal of unreacted thiosemicarbazide from reaction mixture"
Welcome to the technical support center for challenges related to the synthesis and purification of thiosemicarbazone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the effective removal of unreacted thiosemicarbazide from reaction mixtures. Adhering to the principles of scientific integrity, the following troubleshooting guides and FAQs are structured to not only provide solutions but also to explain the underlying chemical principles, ensuring a robust and reproducible workflow.
Troubleshooting Guide: Common Issues in Thiosemicarbazide Removal
This section addresses specific problems you may encounter during the purification of your target compound, providing a logical progression from problem identification to resolution.
Issue 1: My crude product is contaminated with a significant amount of unreacted thiosemicarbazide after the initial work-up.
-
Question: I've just completed a condensation reaction to form a thiosemicarbazone, but TLC and NMR analysis show a large amount of starting thiosemicarbazide remaining. What is the most effective initial step to remove it?
-
Answer: The high polarity and water solubility of thiosemicarbazide are key properties to exploit for its removal.[1][2][3] A common and effective first step is a liquid-liquid extraction. Since your thiosemicarbazone product is likely less polar and more soluble in organic solvents, you can dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane and wash it multiple times with water. The unreacted thiosemicarbazide will preferentially partition into the aqueous layer.
-
Causality: Thiosemicarbazide's structure, with its multiple N-H and C=S bonds, allows for strong hydrogen bonding with water, making it highly soluble in aqueous solutions.[1][2] In contrast, the resulting thiosemicarbazone, with a larger organic scaffold from the aldehyde or ketone starting material, will have significantly lower water solubility.
-
Pro-Tip: For stubborn cases, a slightly acidic aqueous wash (e.g., dilute HCl) can be beneficial. The basic nitrogen atoms in thiosemicarbazide will be protonated, forming a salt that is even more soluble in water. However, be cautious as this could potentially hydrolyze your desired imine product, so monitoring by TLC is crucial.[4]
-
Issue 2: Recrystallization of my thiosemicarbazone product is not effectively removing the thiosemicarbazide impurity.
-
Question: I've attempted to purify my thiosemicarbazone by recrystallization, but the thiosemicarbazide seems to be co-crystallizing with my product. How can I improve this purification step?
-
Answer: Co-crystallization can occur if the solubility profiles of your product and the impurity are too similar in the chosen solvent system. The key to successful recrystallization is to find a solvent or solvent mixture in which your thiosemicarbazone product has high solubility at elevated temperatures and low solubility at room temperature or below, while the thiosemicarbazide impurity remains soluble at all temperatures.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents. Since thiosemicarbazide is soluble in water and alcohol, a less polar solvent system might be more effective for crystallizing your product while leaving the thiosemicarbazide in the mother liquor.[1][2] Consider solvent systems like ethanol/water, methanol, or dichloromethane/hexane.[5][6][7][8]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[9][10]
-
Seeding: If your product is slow to crystallize, adding a small seed crystal of the pure compound can initiate crystallization and promote the formation of purer crystals.
-
-
Issue 3: My thiosemicarbazone product and the unreacted thiosemicarbazide have very similar polarities, making chromatographic separation difficult.
-
Question: I'm using column chromatography to purify my product, but the Rf values of my thiosemicarbazone and thiosemicarbazide are too close for effective separation. What can I do?
-
Answer: This is a common challenge, especially with smaller, more polar thiosemicarbazones. Optimizing your chromatographic conditions is essential.
-
Optimization Strategies:
-
Solvent System Tuning: The choice of mobile phase is critical. A systematic approach to finding the right solvent system is recommended. Try different combinations of polar and non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) and vary their ratios to maximize the separation (ΔRf) between your product and the impurity.[4][11]
-
Stationary Phase Consideration: While silica gel is the most common stationary phase, for highly polar compounds, you might consider using a different stationary phase like alumina or even reverse-phase chromatography (e.g., C18) if your product has sufficient non-polar character.[12][13]
-
Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective in resolving closely eluting compounds.
-
-
Below is a decision-making workflow for selecting a purification strategy:
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a scavenger resin to remove unreacted thiosemicarbazide?
-
A1: The concept of using a scavenger resin is sound; however, most commercially available scavenger resins are designed to remove excess nucleophiles or electrophiles. Thiosemicarbazide itself is a nucleophile. While there are reports of thiosemicarbazide-formaldehyde resins being used to scavenge excess electrophilic reagents like aldehydes, the reverse (scavenging thiosemicarbazide) is less common.[14][15][16] A more direct approach for removing excess thiosemicarbazide would be to add a small amount of a highly reactive aldehyde (like benzaldehyde) to the reaction mixture after your primary reaction is complete. This would convert the remaining thiosemicarbazide into a new, likely less polar thiosemicarbazone that could be more easily separated from your desired product. This approach should be used with caution and validated on a small scale first.
-
-
Q2: What is the solubility of thiosemicarbazide in common organic solvents?
-
A2: Thiosemicarbazide is soluble in water and alcohol (like ethanol and methanol).[1][2][3] Its solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and hexane is generally low. This differential solubility is the basis for its removal via extraction and is a critical consideration when selecting a solvent for recrystallization or chromatography.
-
| Compound | Water | Ethanol/Methanol | Dichloromethane | Ethyl Acetate | Hexane |
| Thiosemicarbazide | Soluble[1][2][3] | Soluble[1][2][3] | Sparingly Soluble | Sparingly Soluble | Insoluble |
| Typical Thiosemicarbazone | Insoluble | Moderately Soluble | Soluble | Soluble | Sparingly to Insoluble |
-
Q3: Are there any safety precautions I should take when working with thiosemicarbazide?
-
A3: Yes, thiosemicarbazide is classified as a toxic substance and should be handled with care.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and skin contact.
-
Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step guide for the purification of a thiosemicarbazone product from unreacted thiosemicarbazide using recrystallization.
Objective: To obtain a pure crystalline thiosemicarbazone product.
Materials:
-
Crude thiosemicarbazone product
-
Selected recrystallization solvent (e.g., 50% ethanol in water)[5]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask[9]
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.[10]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the dissolved thiosemicarbazide impurity.[9]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a few minutes. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.[9]
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Scaffolds
In the landscape of medicinal chemistry, the quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, thiadiazole isomers, five-membered rings containing one sulfur and two nitrogen atoms, have emerged as a "privileged scaffold."[1] This guide provides an in-depth, objective comparison of the anticancer activities of derivatives of two prominent isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. Drawing upon experimental data and mechanistic insights, we will dissect their performance, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Thiadiazole Isomers in Oncology
Thiadiazole exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole.[2][3] While all have been investigated for their therapeutic potential, derivatives of 1,2,3- and 1,3,4-thiadiazole have shown particularly promising anticancer activities.[2][4] The significance of these scaffolds lies in their unique physicochemical properties and their ability to mimic biological structures. Notably, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids.[1][5][6][7] This bioisosterism allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other vital cellular processes in cancer cells.[4][5][6][7] The mesoionic character of the thiadiazole ring also facilitates the crossing of cellular membranes, enabling these compounds to interact effectively with intracellular biological targets.[2][8][9][10][11]
The sulfur atom within the thiadiazole ring contributes to improved liposolubility, a desirable property for drug candidates.[12][13] The biological activity of these derivatives is not inherent to the core isomer itself but is profoundly influenced by the nature and position of the functional groups attached to the ring structure.[1] This guide will delve into these structure-activity relationships and the diverse mechanisms through which these compounds exert their anticancer effects.
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the reported in vitro cytotoxic activities (IC₅₀ values) of selected 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data provides a quantitative comparison of their potency.
| Isomer Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Thiadiazole | Dehydroepiandrosterone derivative 25 | T47D (Breast) | 0.042 - 0.058 | [2] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole 113 | U2OS (Osteosarcoma) | 0.69 | [14] | |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazole 113 | HeLa (Cervical) | 0.70 | [14] | |
| Pyrazole oxime derivative 8e (4-bromo substituted) | Panc-1 (Pancreatic) | Not specified, but potent | [2] | |
| Pyrazole oxime derivative 8l (2,3-difluoro substituted) | Panc-1 (Pancreatic) | Not specified, but potent | [2] | |
| 1,3,4-Thiadiazole | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 14a-c | MCF-7 (Breast) | 2.32 - 8.35 | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 14a-c | HepG2 (Liver) | 2.32 - 8.35 | [5] | |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivative 29i-k | MCF-7 (Breast) | 0.77 - 3.43 | [5] | |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivative 29i-k | SK-BR-3 (Breast) | 0.77 - 3.43 | [5] | |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivative 29i-k | A549 (Lung) | 0.77 - 3.43 | [5] | |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivative 29i-k | H1975 (Lung) | 0.77 - 3.43 | [5] | |
| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03 - 37.56 | [5] | |
| Pyridine derivative 18a-h | Hep-G2 (Liver) | 2.03 - 37.56 | [5] | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [4] | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [4] | |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2 ) | K562 (Leukemia) | Potent, selective | [12] | |
| 3-heteroarylindole derivative 55-57 | MCF-7 (Breast) | 1.01 - 2.04 | [15] |
Expert Analysis of the Data:
The presented data highlights that both 1,2,3- and 1,3,4-thiadiazole scaffolds have yielded compounds with potent anticancer activity, often in the low micromolar to nanomolar range. Derivatives of 1,2,3-thiadiazole have demonstrated remarkable potency, particularly against breast cancer cell lines. For instance, the dehydroepiandrosterone derivative 25 exhibited an IC₅₀ value comparable to the standard drug adriamycin.[2]
On the other hand, the 1,3,4-thiadiazole class appears to have been more extensively studied, with a broader range of derivatives showing activity against various cancer types, including breast, liver, lung, colon, and leukemia.[5][6][16][17] The versatility of the 1,3,4-thiadiazole scaffold allows for substitutions at the C2 and C5 positions, which significantly influences their cytotoxic profile.[17]
Structure-Activity Relationship (SAR) Insights
1,2,3-Thiadiazole Derivatives:
-
Positional Isomerism is Key: In analogues of combretastatin A-4, where the olefin group is replaced by a 1,2,3-thiadiazole ring, the position of the 3,4,5-trimethoxyphenyl group is crucial. When this group is at the 4th position of the thiadiazole ring, a significantly higher number of compounds display potent cytotoxicity compared to when it is at the 5th position.[2][9]
-
Fused Ring Systems: Fusing the 1,2,3-thiadiazole ring with steroidal moieties, such as dehydroepiandrosterone (DHEA), has led to highly potent and selective anticancer agents.[2][14]
1,3,4-Thiadiazole Derivatives:
-
Substituents at C2 and C5 Positions: The nature and position of substituents on the 1,3,4-thiadiazole ring are critical for anticancer activity.[17] Aromatic or heteroaromatic rings at these positions are common features of active compounds.[17]
-
Influence of Phenyl Ring Substitution: The substitution pattern on a phenyl ring attached to the thiadiazole core significantly modulates cytotoxicity. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on the phenyl ring can enhance anticancer potency.[17]
-
Role of Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group plays a crucial role in their anticancer effects.[17]
-
Hybrid Molecules: Combining the 1,3,4-thiadiazole scaffold with other heterocyclic rings like pyridine, piperazine, and indole has proven to be an effective strategy for developing potent anticancer agents.[5][18]
Mechanisms of Action: A Tale of Diverse Targets
While both isomer classes exhibit potent anticancer activity, they often achieve this through distinct molecular mechanisms.
1,2,3-Thiadiazole: Targeting Cellular Stress and Division
The anticancer effects of 1,2,3-thiadiazole derivatives are often linked to the disruption of key cellular machinery involved in protein folding and cell division.
-
Tubulin Polymerization Inhibition: A significant class of 1,2,3-thiadiazole derivatives acts as analogues of combretastatin A-4, a well-known anticancer agent that binds to tubulin and inhibits microtubule polymerization.[2][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][9]
Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.
-
Hsp90 Inhibition: Certain 5-aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[2][9] Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it a promising anticancer strategy.[2][9]
1,3,4-Thiadiazole: A Multi-Targeted Approach
The 1,3,4-thiadiazole scaffold has demonstrated remarkable versatility in its ability to target a wide array of enzymes and signaling pathways crucial for cancer cell survival and proliferation.
-
Enzyme Inhibition:
-
Kinase Inhibition: Derivatives of 1,3,4-thiadiazole have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), HER-2, and Abl kinase.[5][12] For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was found to specifically inhibit the Abl kinase, showing preferential activity against cancer cells expressing the oncogenic Bcr-Abl protein.[12]
-
Histone Deacetylase (HDAC) Inhibition: Some 1,3,4-thiadiazole compounds act as HDAC inhibitors, which can modulate gene expression, leading to the activation of tumor suppressor genes, cell cycle arrest, and apoptosis.[16]
-
Topoisomerase and Helicase Inhibition: These derivatives can also interfere with DNA-related processes by inhibiting enzymes like topoisomerase and helicase, which are essential for DNA replication and transcription.[16]
-
-
Signaling Pathway Modulation:
-
Akt Pathway Suppression: Several studies have indicated that 1,3,4-thiadiazole derivatives can exert their anticancer effects by suppressing the Akt signaling pathway.[19] The Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its inhibition can induce apoptosis and cell cycle arrest.[19]
-
Caption: Modulation of the Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of findings in the study of these compounds, standardized experimental protocols are essential.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common method for evaluating the antiproliferative activity of thiadiazole derivatives against cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,2,3- and 1,3,4-thiadiazole derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Synthesis of a 1,3,4-Thiadiazole Derivative
The following is a generalized procedure for the synthesis of N-(aryl)-2-chloroacetamides linked to a 1,3,4-thiadiazole core, based on established methods.[12]
Caption: Synthetic workflow for a 1,3,4-thiadiazole derivative.
-
Synthesis of Thiosemicarbazide (A): React 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate to obtain 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide.
-
Ring Closure to form Thione (B): Subject the thiosemicarbazide (A) to a ring-closure reaction with carbon disulfide in the presence of potassium hydroxide to synthesize 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione.
-
Final Product Synthesis: React the thione (B) with the appropriate N-(aryl)-2-chloroacetamide in the presence of a base like potassium carbonate to yield the final 1,3,4-thiadiazole derivative.
Conclusion and Future Perspectives
This comparative guide demonstrates that both 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers are highly valuable scaffolds in the design of novel anticancer agents. While 1,3,4-thiadiazole derivatives have been more extensively explored and exhibit a broader range of molecular targets, 1,2,3-thiadiazole compounds have shown exceptional potency in specific contexts, such as the inhibition of tubulin polymerization and Hsp90.
The key distinction lies in their primary mechanisms of action, with 1,2,3-thiadiazoles often disrupting the cytoskeleton and cellular stress responses, while 1,3,4-thiadiazoles tend to act as inhibitors of various enzymes and signaling pathways critical for cancer cell survival.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the most promising derivatives from both isomer classes against a wide panel of cancer cell lines under identical experimental conditions.
-
Elucidation of Novel Targets: Further investigating the molecular targets of the most potent compounds to better understand their mechanisms of action and identify potential biomarkers for patient stratification.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Exploration of Hybrid Molecules: Designing and synthesizing novel hybrid molecules that incorporate both 1,2,3- and 1,3,4-thiadiazole scaffolds or combine them with other pharmacologically active moieties to potentially achieve synergistic anticancer effects.
The continued exploration of these versatile thiadiazole scaffolds holds significant promise for the development of the next generation of targeted and effective cancer therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1][2] As a bioisostere of pyrimidine and oxadiazole, its unique mesoionic character allows compounds incorporating this moiety to readily cross cellular membranes and interact with various biological targets.[1][2][3] Among its many variations, the 5-phenyl-1,2,3-thiadiazole core structure serves as a foundational template for the development of novel therapeutic agents. The strategic modification of the phenyl ring and the thiadiazole core allows for the fine-tuning of pharmacological properties, leading to potent and selective agents.
This guide provides an in-depth comparison of 5-phenyl-1,2,3-thiadiazole derivatives, synthesizing technical data and field-proven insights. We will explore the critical relationships between chemical structure and biological function, supported by experimental data and protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Scaffold and Synthetic Strategies
The foundational structure consists of a 1,2,3-thiadiazole ring linked to a phenyl group at the 5-position. The versatility of this scaffold lies in the potential for substitution at various positions on the phenyl ring, which profoundly influences the molecule's interaction with biological targets.
A common and efficient method for synthesizing 4-substituted-5-phenyl-1,2,3-thiadiazoles involves the Hurd-Mori reaction, which utilizes the cyclization of tosylhydrazones with a sulfur source. Other methods, such as cascade reactions involving chlorinated ketones and tosylhydrazine, have also been developed for efficient synthesis.[4]
Caption: Key Structure-Activity Relationship Principles.
Future Perspectives: The demonstrated versatility of the 5-phenyl-1,2,3-thiadiazole scaffold warrants further investigation. Future research should focus on:
-
Exploring Diverse Substitutions: Systematically exploring a wider range of substituents on the phenyl ring to build more comprehensive QSAR (Quantitative Structure-Activity Relationship) models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to guide rational drug design.
-
Pharmacokinetic Profiling: Evaluating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their potential for clinical development.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents.
By leveraging the foundational SAR knowledge presented in this guide, the scientific community can continue to unlock the therapeutic potential of 5-phenyl-1,2,3-thiadiazole derivatives for a range of diseases.
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A Senior Application Scientist's Guide to the Synthesis of 1,2,3-Thiadiazoles: Hurd-Mori vs. Pechmann
The 1,2,3-thiadiazole core is a vital heterocyclic motif in medicinal chemistry and materials science, recognized for its presence in compounds with a wide array of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The construction of this valuable scaffold has been approached through various methodologies, with the Hurd-Mori and Pechmann syntheses standing as two of the most classical and foundational routes.[1][3][4]
This guide provides an in-depth, objective comparison of these two cornerstone syntheses. We will delve into their mechanisms, substrate scope, practical considerations, and performance, supported by experimental data and protocols. The goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the most strategic and efficient pathway for their specific synthetic targets.
The Hurd-Mori Synthesis: Cyclization of Hydrazones
The Hurd-Mori synthesis is a widely employed and robust method for preparing 1,2,3-thiadiazoles.[1] The core of this reaction is the intramolecular cyclization of hydrazones that possess an α-methylene group, using a dehydrating and sulfurizing agent, most commonly thionyl chloride (SOCl₂).[1][5][6][7]
Reaction Mechanism and Rationale
The reaction is believed to proceed through the attack of thionyl chloride on the hydrazone. A kinetic study on acetophenone semicarbazones suggests the reaction occurs via attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization and elimination to form the stable 1,2,3-thiadiazole ring system.[5] The α-methylene group is critical as it provides the carbon atom that will become C5 of the thiadiazole ring.
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A Comparative Guide to the Efficacy of 5-Phenyl-1,2,3-Thiadiazole Derivatives in Agricultural Applications
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. The emergence of resistance to existing pesticides and the increasing demand for sustainable food production necessitate the exploration of new chemical scaffolds. Among these, the 1,2,3-thiadiazole ring system has garnered significant attention as a "privileged scaffold" due to its versatile biological activities. This guide provides an in-depth, objective comparison of 5-phenyl-1,2,3-thiadiazole derivatives against established commercial fungicides and herbicides, grounded in experimental data and mechanistic insights.
Our focus is to move beyond mere data presentation and delve into the causality behind experimental design and the structure-activity relationships that drive efficacy. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a technical yet practical perspective on this promising class of compounds.
Part I: Antifungal Efficacy of 5-Phenyl-1,2,3-Thiadiazole Derivatives
The primary challenge in crop protection is the management of phytopathogenic fungi. Many 1,2,3-thiadiazole derivatives have demonstrated potent fungicidal properties, often comparable or superior to existing commercial agents.
Mechanistic Insights: Targeting Fungal Viability
A significant portion of newly developed thiadiazole derivatives, particularly those related to the 1,3,4-thiadiazole isomer, exert their antifungal effects by disrupting the fungal cell membrane's integrity.[1] They achieve this by inhibiting the ergosterol biosynthesis pathway, a mechanism shared with the widely used azole fungicides.[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making it a selective and effective target.
The key enzyme in this pathway is 14-α-sterol demethylase , a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts membrane function and inhibits fungal growth.[2]
Part II: Herbicidal Efficacy of 5-Phenyl-1,2,3-Thiadiazole Derivatives
In addition to their fungicidal properties, certain 1,2,3-thiadiazole derivatives have shown promise as herbicides for weed management. [3][4]The structural versatility of this scaffold allows for modifications that can tune its biological activity towards plant-specific targets.
Comparative Efficacy Data: In Vitro Herbicidal Activity
The following table presents the herbicidal activity of selected thiadiazole derivatives against common weeds, compared to a commercial standard.
| Compound ID | Weed Species | Concentration | Inhibition (%) | Reference Herbicide | Inhibition (%) of Ref. | Source |
| B11 | Abutilon theophrasti | 37.5 g a.i./ha | 100% | Flumiclorac-pentyl | ~100% | [5] |
| B11 | Amaranthus retroflexus | 37.5 g a.i./ha | 100% | Flumiclorac-pentyl | ~100% | [5] |
| B11 | Portulaca oleracea | 37.5 g a.i./ha | 100% | Flumiclorac-pentyl | ~100% | [5] |
| 9h & 9g | Rape & Amaranth Pigweed | 1.5 kg/ha | 100% | - | - | [6] |
Compound B11 , a tetrahydrophthalimide derivative containing a thiadiazole moiety, demonstrated 100% inhibitory activity against several broadleaf weeds at a rate of 37.5 g a.i./ha, which is comparable to the commercial herbicide flumiclorac-pentyl. [5]This highlights the potential for developing potent herbicides from this chemical class.
Conclusion and Future Perspectives
The 5-phenyl-1,2,3-thiadiazole scaffold and its related isomers represent a highly promising platform for the discovery of novel agrochemicals. The experimental data synthesized in this guide clearly demonstrates that derivatives from this class can exhibit efficacy that is not only comparable but, in some cases, superior to established commercial fungicides and herbicides.
The key to unlocking their full potential lies in a rational, data-driven design approach. By understanding the structure-activity relationships and the mechanisms of action, such as the inhibition of ergosterol biosynthesis, researchers can strategically modify the core scaffold to enhance potency, broaden the spectrum of activity, and improve safety profiles. The self-validating experimental protocols outlined here provide a framework for reliably assessing the performance of these next-generation compounds. As the challenges of pesticide resistance and food security intensify, the continued exploration of 1,2,3-thiadiazole derivatives will be a critical endeavor in the field of agricultural science.
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A Researcher's Guide to Navigating the Cross-Reactivity of 5-Phenyl-1,2,3-thiadiazole in Biological Assays
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules. However, the path from a "hit" to a viable lead compound is fraught with challenges, one of the most significant being the issue of assay interference and cross-reactivity. Molecules that appear active against a specific target may, in reality, be promiscuous inhibitors that interact with multiple targets or interfere with the assay technology itself. This guide provides a comprehensive analysis of the cross-reactivity profile of 5-Phenyl-1,2,3-thiadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry, offering insights into its potential for producing misleading results in biological assays and strategies to ensure data integrity.
The 1,2,3-thiadiazole ring system is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its phenyl-substituted derivatives, such as 5-Phenyl-1,2,3-thiadiazole, are of particular interest due to their synthetic accessibility and diverse pharmacological potential. However, the very features that make this scaffold attractive—its aromaticity and the presence of heteroatoms—can also contribute to its promiscuity in biological assays.
This guide will delve into the mechanisms by which 5-Phenyl-1,2,3-thiadiazole and related structures can exhibit cross-reactivity, provide a comparative analysis of its behavior in common assay formats, and offer detailed experimental protocols for de-risking potential hits.
Understanding the Roots of Cross-Reactivity: Mechanisms and Molecular Properties
The cross-reactivity of a small molecule is not a random phenomenon but is dictated by its inherent chemical properties. For 5-Phenyl-1,2,3-thiadiazole, several factors can contribute to its potential for off-target effects and assay interference.
Chemical Reactivity and Assay Interference:
A primary concern with many screening compounds, particularly those containing sulfur, is their potential for chemical reactivity.[3] Thiol-containing compounds can be particularly problematic, as they can form disulfides with cysteine residues in proteins, leading to non-specific inhibition.[3] While 5-Phenyl-1,2,3-thiadiazole itself does not possess a free thiol, the thiadiazole ring can be susceptible to nucleophilic attack under certain conditions, potentially leading to covalent modification of protein targets.
Furthermore, sulfur-containing compounds have been shown to interfere with certain assay technologies. For instance, they can inhibit the photochemical growth of gold nanoparticles, a principle used in some colorimetric assays.[4] This highlights the importance of understanding the specific detection method of an assay when evaluating hits.
Promiscuity and Pan-Assay Interference Compounds (PAINS):
Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets.[5] This behavior is often attributed to non-specific mechanisms such as the formation of colloidal aggregates that sequester and denature proteins.[5][6] While not all thiadiazole derivatives are inherently promiscuous, the structural motifs present in 5-Phenyl-1,2,3-thiadiazole and its analogs can sometimes be found in known PAINS. It is crucial to computationally and experimentally assess whether a hit compound falls into this category. Studies have shown that a significant percentage of compounds with high hit rates in screening campaigns are indeed promiscuous.[7]
Comparative Analysis in Key Biological Assays
The potential for cross-reactivity of 5-Phenyl-1,2,3-thiadiazole is best understood by examining its behavior in different classes of biological assays. Below is a comparative analysis based on the known properties of the thiadiazole scaffold and related compounds.
Kinase Assays:
Protein kinases are a major class of drug targets, and kinase inhibitor screening is a common activity in drug discovery. However, kinase assays are also susceptible to interference. Thiadiazole derivatives have been investigated as kinase inhibitors, with some showing activity against targets like Bcr-Abl.[8][9] The bioisosteric relationship between the thiadiazole and thiazole rings, the latter being a known kinase inhibitor scaffold, suggests that 5-Phenyl-1,2,3-thiadiazole could exhibit on-target activity.[10] However, the potential for non-specific inhibition through reactivity with cysteine residues in the kinase active site must be carefully evaluated.
Comparison with a Known Promiscuous Kinase Inhibitor (Staurosporine):
| Feature | 5-Phenyl-1,2,3-thiadiazole (Hypothesized) | Staurosporine (Known) |
| Mechanism of Action | Potential for both specific and non-specific inhibition. | Broad-spectrum ATP-competitive inhibitor. |
| Selectivity | Likely to be more selective than staurosporine, but requires profiling. | Highly non-selective, inhibits a wide range of kinases. |
| Potential for PAINS behavior | Moderate; requires experimental validation. | Low; acts via a well-defined mechanism. |
Cytotoxicity and Cell-Based Assays:
Derivatives of 1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[11][12][13] The mechanism of action is often attributed to the induction of apoptosis.[14] While these findings suggest genuine biological activity, it is essential to differentiate between target-specific cytotoxicity and non-specific cell death caused by compound toxicity or assay interference. For instance, compounds that interfere with cellular redox balance can appear cytotoxic in assays that measure metabolic activity, such as the MTT assay.
Comparison with a Standard Chemotherapeutic Agent (Doxorubicin):
| Feature | 5-Phenyl-1,2,3-thiadiazole Derivatives (Observed) | Doxorubicin (Known) |
| Cytotoxicity Profile | Variable, with some derivatives showing potent activity.[12] | Broad-spectrum cytotoxicity against rapidly dividing cells. |
| Mechanism of Cytotoxicity | Often linked to apoptosis induction.[14] | DNA intercalation and inhibition of topoisomerase II. |
| Selectivity for Cancer Cells | Some derivatives show selectivity over normal cells.[11] | Limited selectivity, leading to significant side effects. |
Experimental Protocols for Assessing Cross-Reactivity
To confidently advance a hit compound, a series of well-designed experiments are necessary to rule out cross-reactivity and assay interference.
Workflow for Hit Triage and Validation:
Caption: A tiered workflow for validating hits and assessing cross-reactivity.
Detailed Protocol: Thiol Reactivity Assay
This protocol is designed to identify compounds that may non-specifically inhibit proteins through covalent modification of cysteine residues.[15]
Principle: A thiol-containing fluorescent probe is used to detect the reactivity of a test compound. A decrease in fluorescence indicates that the test compound has reacted with the probe's thiol group.
Materials:
-
Thiol-reactive fluorescent probe (e.g., MSTI - mercaptosuccinimidyl-based thiol-reactive probe)
-
Test compound (5-Phenyl-1,2,3-thiadiazole)
-
Positive control (a known thiol-reactive compound, e.g., N-ethylmaleimide)
-
Negative control (vehicle, e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound, positive control, and negative control in the assay buffer.
-
In a 96-well plate, add the fluorescent probe to each well at a final concentration of 1-5 µM.
-
Add the test compound, positive control, or negative control to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Calculate the percentage of fluorescence quenching for each compound concentration.
Data Interpretation: A significant, concentration-dependent decrease in fluorescence in the presence of the test compound suggests thiol reactivity.
Mitigating and Interpreting Cross-Reactivity
The observation of cross-reactivity does not necessarily invalidate a hit. The key is to understand the nature of the off-target activity and its implications for the intended therapeutic application.
Strategies for Mitigation:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound can help to separate on-target activity from off-target effects. If minor structural modifications abolish the desired activity while retaining the off-target effects, it is likely that the initial hit was a result of cross-reactivity.
-
Assay Orthogonality: Confirming the activity of a hit in a secondary assay that uses a different detection technology can provide strong evidence against assay interference.
-
Computational Profiling: In silico methods can be used to predict the potential for a compound to be a promiscuous inhibitor or to bind to known off-targets.
Conclusion
5-Phenyl-1,2,3-thiadiazole represents a promising scaffold in drug discovery, but like many heterocyclic compounds, it carries the potential for cross-reactivity in biological assays. A thorough understanding of the mechanisms of assay interference and a rigorous experimental approach to hit validation are essential for navigating this challenge. By employing a tiered approach to de-risking, researchers can confidently identify truly active compounds and avoid the pitfalls of promiscuous inhibitors, ultimately accelerating the journey from hit to lead.
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Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015, September 18). Retrieved from [Link]
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Generic Assay of Sulfur-Containing Compounds Based on Kinetics Inhibition of Gold Nanoparticle Photochemical Growth | ACS Omega. (n.d.). Retrieved from [Link]
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Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (2021, June 21). Retrieved from [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC - PubMed Central. (2025, November 12). Retrieved from [Link]
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Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis - MDPI. (n.d.). Retrieved from [Link]
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Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers. (2023, June 29). Retrieved from [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - MDPI. (n.d.). Retrieved from [Link]
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Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PubMed Central. (2025, December 12). Retrieved from [Link]
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Exploring the biological promiscuity of high-throughput screening hits through DFT calculations - PubMed. (n.d.). Retrieved from [Link]
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Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors - ResearchGate. (2025, August 6). Retrieved from [Link]
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Development of Assay Methods for Endogenous Inorganic Sulfur Compounds and Sulfurtransferases and Evaluation of the Physiological Functions of Bound Sulfur - ResearchGate. (2025, August 6). Retrieved from [Link]
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Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed. (n.d.). Retrieved from [Link]
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Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - F1000Research. (2017, August 17). Retrieved from [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (n.d.). Retrieved from [Link]
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High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PubMed. (n.d.). Retrieved from [Link]
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High-throughput Assays for Promiscuous Inhibitors - ResearchGate. (2025, August 7). Retrieved from [Link]
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A Comparative Guide to Analytical Method Validation for the Quantification of 5-Phenyl-1,2,3-thiadiazole
As a Senior Application Scientist, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and research compounds is paramount. The validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the reliability, reproducibility, and integrity of every piece of data generated. This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Phenyl-1,2,3-thiadiazole, a heterocyclic moiety of significant interest in medicinal chemistry due to its diverse biological activities.[1][2]
We will explore and compare two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[3][4][5] The objective is to not only present the "how" but to elucidate the scientific rationale—the "why"—behind the experimental design and acceptance criteria.
The Analyte: 5-Phenyl-1,2,3-thiadiazole
Before delving into methodology, understanding the analyte is critical. 5-Phenyl-1,2,3-thiadiazole is an aromatic heterocyclic compound. Its structure, featuring a phenyl group and a thiadiazole ring, imparts specific physicochemical properties, such as UV absorbance, which are leveraged for its quantification. The presence of the thiadiazole ring and its potential for degradation under stress conditions necessitates the development of a stability-indicating method, a key focus of this guide.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
For the quantification of a specific compound within a complex matrix (e.g., pharmaceutical formulation, biological sample), HPLC is unequivocally the method of choice. Its power lies in its ability to physically separate the analyte of interest from impurities, excipients, and degradation products before quantification.
Rationale for HPLC Method Selection
The primary driver for selecting HPLC is the demand for specificity . In drug development and quality control, you must be certain that the signal you are measuring corresponds solely to the intact analyte. A UV-Vis spectrophotometer, by contrast, will measure the absorbance of everything in the sample that absorbs at the chosen wavelength, making it susceptible to interference. The validation process for an HPLC method is therefore designed to rigorously prove this specificity.
Experimental Workflow & Validation Protocol
The following outlines a typical reversed-phase HPLC (RP-HPLC) method and its validation according to ICH guidelines.[6][7]
Caption: Workflow for HPLC method development, validation, and application.
Detailed HPLC Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 column is a versatile, non-polar stationary phase suitable for retaining the moderately non-polar 5-Phenyl-1,2,3-thiadiazole. The dimensions provide a good balance between resolution and run time.
-
-
Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 296 nm.
-
Causality: This wavelength corresponds to a UV maximum for similar thiadiazole structures, offering high sensitivity.[10]
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation Parameters: A Deeper Dive
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Inject a blank (diluent), a placebo (formulation excipients without API), a standard solution of 5-Phenyl-1,2,3-thiadiazole, and a sample solution.
-
Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products. This is crucial for developing a stability-indicating method.[11]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC. Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.
-
-
Trustworthiness: A self-validating system is demonstrated when the primary analyte peak shows no interference from peaks generated in the blank, placebo, or forced degradation samples. The peak purity analysis must confirm that the chromatographic peak is spectrally homogeneous.
This establishes that the method's response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a stock solution of 5-Phenyl-1,2,3-thiadiazole.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for an API assay is 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[7]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Trustworthiness: The system is validated by the statistical output. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999. The y-intercept should be minimal, and the residuals should be randomly distributed around zero.
Accuracy demonstrates the closeness of the results obtained by the method to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Trustworthiness: The acceptance criterion is typically a mean recovery of 98.0% to 102.0% at each concentration level.
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.
-
-
Trustworthiness: The acceptance criterion for both repeatability and intermediate precision is an RSD of ≤ 2.0%.
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
-
Trustworthiness: The calculated LOQ should be verified by analyzing samples at this concentration and confirming that the precision (RSD) and accuracy (% recovery) are acceptable.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
Column temperature (± 5 °C).
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).
-
-
Trustworthiness: The method is robust if the system suitability parameters remain within acceptable limits despite these minor changes, ensuring its reliability during routine use.
UV-Vis Spectrophotometry: A Simpler, High-Throughput Alternative
For applications where high specificity is not the primary concern and the sample matrix is simple and well-defined (e.g., dissolution testing, quantification of a pure substance), UV-Vis spectrophotometry offers a rapid and cost-effective alternative.
Rationale for UV-Vis Method Selection
The key advantages of UV-Vis are speed and simplicity. It does not require expensive columns or solvents and can generate results in seconds. However, its significant drawback is the lack of specificity. Any substance in the sample that absorbs light at the analytical wavelength will contribute to the measured absorbance, potentially leading to inaccurate results. Therefore, its use is generally limited to later-stage, well-characterized products or in-process controls where interfering substances are known to be absent.
Experimental Protocol
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
-
Solvent/Diluent: Methanol or Ethanol.
-
Wavelength Determination: Scan a dilute solution of 5-Phenyl-1,2,3-thiadiazole from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 296 nm.[10]
-
Quantification: Prepare standards and samples in the chosen solvent, measure their absorbance at λmax, and calculate the concentration using a calibration curve.
Validation Parameters
The validation parameters are similar to HPLC but are interpreted differently due to the nature of the technique.
-
Specificity: This is the most significant limitation. The method can be considered specific only if it is proven that excipients or degradation products do not absorb at the analytical λmax. This is often difficult to achieve.
-
Linearity, Range, Accuracy, Precision: These are determined using protocols analogous to those for HPLC, but by measuring absorbance instead of peak area. The acceptance criteria are generally the same.
Comparative Performance Analysis
The choice between HPLC and UV-Vis spectrophotometry is a trade-off between specificity and operational efficiency.
Caption: Head-to-head comparison of HPLC and UV-Vis Spectrophotometry.
Table 1: Summary of Validation Data (Hypothetical)
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | Able to separate analyte from all degradation products and excipients. Peak Purity > 0.999. | Significant interference observed from forced degradation samples. Not stability-indicating. | Must be specific for the analyte. |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 5 - 25 | Defined by linearity and accuracy data. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Typically 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.45%Intermediate: 0.78% | Repeatability: 0.85%Intermediate: 1.35% | ≤ 2.0% |
| LOD (µg/mL) | 0.05 | 0.2 | To be determined. |
| LOQ (µg/mL) | 0.15 | 0.6 | To be determined and verified. |
| Robustness | Passed for minor changes in flow rate, temperature, and mobile phase composition. | Passed for minor changes in solvent composition. | No significant impact on results from minor variations. |
Conclusion and Recommendation
For the reliable quantification of 5-Phenyl-1,2,3-thiadiazole in nearly all contexts within drug development and research, a fully validated, stability-indicating HPLC method is the required standard . Its unparalleled specificity ensures that the data generated is accurate and defensible, which is non-negotiable for regulatory submissions and critical decision-making. The rigorous validation process, including forced degradation studies, provides a high degree of confidence in the method's performance throughout the product lifecycle.
UV-Vis spectrophotometry serves as a valuable, complementary technique for high-throughput screening or for specific, validated applications such as dissolution testing where the matrix is well-controlled and interference has been ruled out. However, due to its inherent lack of specificity, it cannot replace HPLC for release testing, stability studies, or the analysis of complex samples. The choice of method must always be justified by the analytical requirements of the specific task, with a clear understanding of the trade-offs between specificity, speed, and cost.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [3]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [4]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [5]
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International Council for Harmonisation. Quality Guidelines. [12]
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [6]
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Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [11]
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SIELC Technologies. Separation of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione on Newcrom R1 HPLC column. [13]
-
Benchchem. Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. [14]
-
Benchchem. Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. [10]
-
ResearchGate. (PDF) Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. [15]
-
ResearchGate. Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. [16]
-
Jamel, H.O. et al. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of Transition metal Complexes. Research J. Pharm. and Tech. [17]
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ResearchGate. (PDF) Validation of Analytical Methods. [7]
-
Chodakova, K. et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [1]
-
National Center for Biotechnology Information. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. [18]
-
ResearchGate. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. [8]
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [19]
-
ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [9]
-
National Center for Biotechnology Information. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. [20]
-
International Journal of Pharmaceutical Sciences and Drug Research. Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [21]
-
Royal Society of Chemistry. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [22]
-
MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [2]
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Thiadiazole Isomers
Introduction: Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Its four constitutional isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—each possess a unique arrangement of heteroatoms that dictates their electronic properties, chemical reactivity, and, consequently, their biological activity.[1][3][4] Derivatives of these cores are investigated for a vast array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][5]
Given that synthetic routes can sometimes yield mixtures of isomers or unexpected rearrangements, the ability to unambiguously distinguish between these four structures is paramount for any researcher in the field. This guide provides a comprehensive comparative analysis of the key spectroscopic data—NMR, IR, UV-Vis, and Mass Spectrometry—that allows for the confident structural elucidation of thiadiazole isomers. We will delve into the characteristic spectral signatures of each isomer and provide robust, field-proven protocols for data acquisition.
Section 1: The Spectroscopic Fingerprints of Thiadiazole Isomers
The subtle differences in the placement of nitrogen and sulfur atoms within the thiadiazole ring create distinct electronic environments. These differences are the key to distinguishing the isomers using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
Expertise & Experience: The key to using NMR for isomer identification lies in understanding molecular symmetry. Symmetrical isomers like 1,2,5- and 1,3,4-thiadiazole will exhibit simpler spectra with fewer signals than their unsymmetrical counterparts, 1,2,3- and 1,2,4-thiadiazole. The chemical shifts are governed by the electronegativity of the adjacent heteroatoms; protons and carbons adjacent to nitrogen are typically deshielded (shifted downfield) compared to those adjacent to sulfur.
¹H NMR Spectroscopy:
-
1,3,4-Thiadiazole: Possesses a C₂ axis of symmetry. The two protons at positions 2 and 5 are chemically equivalent, resulting in a single sharp singlet in the aromatic region.
-
1,2,5-Thiadiazole: Also symmetrical. The two protons at positions 3 and 4 are equivalent, yielding one singlet. This signal is generally found slightly upfield compared to the 1,3,4-isomer.
-
1,2,3-Thiadiazole: Asymmetrical. The protons at positions 4 and 5 are in distinct electronic environments, giving rise to two separate signals, typically appearing as doublets due to coupling.
-
1,2,4-Thiadiazole: Asymmetrical. The protons at positions 3 and 5 are distinct, resulting in two separate signals (doublets).
¹³C NMR Spectroscopy: The same symmetry principles apply. Symmetrical isomers will show fewer carbon signals. The carbon atoms directly bonded to two heteroatoms (e.g., C2 and C5 in 1,3,4-thiadiazole) are significantly deshielded and appear far downfield.[1][6]
Table 1: Comparative NMR Data for Unsubstituted Thiadiazole Isomers
| Isomer | Symmetry | ¹H NMR Signals (Typical δ, ppm) | ¹³C NMR Signals (Typical δ, ppm) |
| 1,2,3-Thiadiazole | Asymmetric | 2 signals (doublets) | 2 signals |
| 1,2,4-Thiadiazole | Asymmetric | 2 signals (doublets) | 2 signals |
| 1,2,5-Thiadiazole | Symmetric | 1 signal (singlet) | 1 signal (~150-160 ppm)[7] |
| 1,3,4-Thiadiazole | Symmetric | 1 signal (singlet, ~9.0-9.5 ppm)[8] | 1 signal (~155-165 ppm)[1][6] |
Note: Chemical shifts are highly dependent on the solvent and substituents. The data presented are for the parent, unsubstituted rings and serve as a general guide.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations
IR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of the heterocyclic ring and its functional groups.
Expertise & Experience: While many bond stretches (like C-H) appear in similar regions for all isomers, the key differences lie in the "fingerprint region" (below 1600 cm⁻¹). The unique symmetry of each isomer's ring structure gives rise to a distinct pattern of C=N, C-S, and ring deformation bands. For instance, the stretching vibrations of the C=N and C-S bonds in the 1,3,4-thiadiazole ring are well-documented.[1][9]
Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Thiadiazole Derivatives
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance |
| C-H Stretch (aromatic) | ~3100 - 3000 | Confirms the presence of protons on the aromatic ring.[10] |
| C=N Stretch | ~1650 - 1550 | A strong indicator of the heterocyclic ring structure. The exact position varies with the isomer.[11][12] |
| Ring Vibrations | ~1500 - 1000 | Complex series of bands unique to each isomer's skeletal structure. |
| C-S-C Stretch | ~750 - 650 | Characteristic of the sulfur atom within the heterocyclic ring.[13] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system.
Expertise & Experience: The position of maximum absorbance (λmax) is sensitive to the extent of conjugation and the arrangement of heteroatoms, which influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While subtle, these differences can provide corroborating evidence for isomer identification. For example, 1,2,3-thiadiazole derivatives typically show a λmax around 260-300 nm.[10]
Table 3: Typical UV-Vis Absorption Maxima (λmax) for Thiadiazole Derivatives
| Isomer | Typical λmax Range (nm) | Solvent Example |
| 1,2,3-Thiadiazole | 260 - 300 | Acetonitrile[10] |
| 1,2,5-Thiadiazole | 240 - 280 | Ethanol[7] |
| 1,3,4-Thiadiazole | 240 - 380 | DMSO[1] |
Note: λmax is highly sensitive to substituents and solvent polarity.
Mass Spectrometry (MS): The Definitive Fragmentation Pattern
Mass spectrometry is a powerful tool for confirming molecular weight and can offer definitive proof of an isomer's identity through characteristic fragmentation patterns.
Expertise & Experience: The most striking diagnostic feature is observed with the 1,2,3-thiadiazole isomer. Upon ionization, its molecular ion readily undergoes the elimination of a stable dinitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[14][15] This fragmentation pathway is unique to the 1,2,3-isomer and is a highly reliable method for its identification. The other isomers fragment through different pathways, typically involving ring cleavage. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and its fragments.[15][16]
Section 2: Validated Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following step-by-step protocols are provided. These protocols are designed to be self-validating by incorporating necessary checks and best practices.
Protocol 1: NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework and differentiate isomers based on chemical shifts and signal multiplicity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[10]
-
Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds, preventing sample crashing.[10] The concentration must be sufficient for a good signal-to-noise ratio, especially for ¹³C NMR.
-
-
Instrumentation: Use a Fourier-Transform NMR spectrometer (400 MHz or higher recommended for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds.
-
Trustworthiness: Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks, which is essential for resolving coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, relaxation delay of 2-5 seconds. A larger number of scans (often several hundred to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[10]
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Analyze chemical shifts, integration (for ¹H), and multiplicities to assign signals and identify the isomeric structure based on the principles in Section 1.
-
Protocol 2: Infrared (FT-IR) Spectroscopy
Objective: To identify characteristic functional groups and obtain a unique fingerprint for the thiadiazole ring.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Causality: Grinding ensures the sample is finely dispersed, minimizing light scattering and producing sharp absorption bands.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
Trustworthiness: A good pellet should be translucent. If it is opaque, it will scatter too much infrared radiation, leading to a poor-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations as outlined in Section 1.2.
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify the isomer through its unique fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the thiadiazole derivative (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[17]
-
Causality: The sample must be dilute to prevent signal saturation and ensure efficient ionization. The solvent must be compatible with the ionization source.
-
-
Instrumentation and Analysis:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).[17]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly recommended to obtain accurate mass measurements for elemental composition confirmation.[17]
-
-
MS/MS Analysis:
-
To confirm the structure, perform a tandem mass spectrometry (MS/MS) experiment.
-
Isolate the molecular ion ([M+H]⁺) in the first mass analyzer.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Scan the resulting fragment ions in the second mass analyzer.
-
Trustworthiness: This MS/MS experiment is a self-validating system. Observing the characteristic neutral loss of 28.0061 Da (N₂) from the accurate mass of the parent ion is definitive proof for a 1,2,3-thiadiazole.[15]
-
-
Data Analysis: Analyze the spectrum to identify the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the expected pathways described in Section 1.4.
Section 3: Visualization of Analytical Workflows
To streamline the process of isomer identification, a logical workflow is essential. The following diagrams illustrate the general experimental process and a decision-making tree for differentiation.
Caption: General experimental workflow for the structural validation of thiadiazole derivatives.
Caption: Decision tree for differentiating thiadiazole isomers using MS and NMR data.
References
- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- Niraimathi, V., & Suresh, R. (n.d.). Synthesis and characterisation of some thiadiazole derivatives.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
- Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Interpretation of (1,3,4-Thiadiazol-2-yl)boronic acid.
- Gomha, S. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
- Karak, M., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules.
- ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58.
- Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- Bukhanko, N., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules.
- Kulyk, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.
- ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.
- SID. (n.d.). Journal of Medicinal and Chemical Sciences.
- ResearchGate. (n.d.). Chemical structures of the four thiadiazole isomers.
- BenchChem. (n.d.). Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Thiadiazole Derivatives by NMR and MS.
- Semantic Scholar. (n.d.). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization.
- ResearchGate. (n.d.). Chemical structure of thiadiazole isomers.
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A Senior Application Scientist's Guide to Purity Assessment of Synthetic 5-Phenyl-1,2,3-thiadiazole: An HPLC-Centric Comparative Analysis
For researchers and professionals in drug development, the purity of a synthetic compound is not merely a number; it is the foundation of reliable biological data and regulatory compliance. 5-Phenyl-1,2,3-thiadiazole, a heterocyclic scaffold of interest in medicinal chemistry, is no exception.[1][2] This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method. We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols grounded in scientific integrity.
The Imperative of Purity for Heterocyclic Scaffolds
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) modality, is exceptionally well-suited for analyzing aromatic, non-volatile compounds like 5-Phenyl-1,2,3-thiadiazole.[8][9] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7][10]
Why RP-HPLC is the Preferred Method:
-
Broad Applicability: It excels in analyzing non-volatile and thermally sensitive compounds, a significant advantage over techniques like Gas Chromatography (GC) that require vaporization at high temperatures.[11][12]
-
High Resolution: Modern columns with small particle sizes provide excellent separation efficiency, enabling the resolution of the main analyte from closely related impurities.[6]
-
Sensitivity and Quantitation: With UV-Vis detectors, HPLC can detect impurities at very low levels (typically <0.1%), and its response is linear over a wide concentration range, making it ideal for accurate quantitation.[11][13]
-
Robustness and Reproducibility: Well-developed HPLC methods are highly reproducible, a critical requirement for routine quality control (QC) in a Good Manufacturing Practice (GMP) environment.[6][14]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for HPLC-based purity analysis.
Detailed Experimental Protocol: RP-HPLC for 5-Phenyl-1,2,3-thiadiazole
This protocol provides a robust starting point for method development. Optimization may be required based on the specific impurity profile of the synthesized batch.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating aromatic compounds like 5-Phenyl-1,2,3-thiadiazole and its potential impurities.[8]
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid.
-
Rationale: Acetonitrile is a common organic modifier providing good peak shape. The acid suppresses the ionization of silanol groups on the stationary phase and any ionizable analytes, leading to sharper, more symmetrical peaks.[8][15]
-
-
Elution: Gradient elution. Start with a higher polarity mobile phase to retain the compound, then increase the organic solvent percentage to elute it and any more hydrophobic impurities.
-
Example Gradient: 30% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.[8]
-
-
Detection Wavelength: 254 nm.
-
Rationale: This wavelength is a common choice for aromatic compounds. A PDA detector should be used during method development to scan the UV spectrum and identify the absorbance maximum for optimal sensitivity. Similar thiadiazole derivatives show strong absorbance in the 250-335 nm range.[16]
-
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthetic 5-Phenyl-1,2,3-thiadiazole sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
4. Data Analysis:
-
Purity is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Trust-Building Exercise
A protocol is only as reliable as its validation. For pharmaceutical applications, analytical methods must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose.[7][14][17] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Purity/Impurity Method) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants). | Peak for 5-Phenyl-1,2,3-thiadiazole is well-resolved from all other impurity peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[17] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | From the reporting threshold of impurities to 120% of the specification.[13] |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies. | Recovery between 98.0% and 102.0% for the main component.[13][17] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%.[14][15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within defined limits. |
Table 1: Key HPLC method validation parameters and typical acceptance criteria based on ICH Q2(R1) guidelines.[13][14]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, other techniques offer orthogonal information that can be invaluable, especially during initial characterization or for troubleshooting. An orthogonal method is one that is based on a different scientific principle, providing a cross-validation of purity results.[18]
Decision-Making for Purity Analysis
Caption: Decision tree for selecting an appropriate purity analysis method.
Performance Comparison Table
| Technique | Principle | Applicability for 5-Phenyl-1,2,3-thiadiazole | Advantages | Limitations |
| HPLC-UV | Partitioning between liquid mobile and solid stationary phases.[10] | Excellent. Ideal for non-volatile, aromatic compounds.[8][11] | High resolution, high sensitivity, robust for quantitation, suitable for thermally labile compounds.[6][11] | Requires expensive solvents; may not identify unknown impurities without MS coupling.[12] |
| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases.[10][19] | Potentially Suitable. Requires the compound and impurities to be volatile and thermally stable.[8][12] | Excellent for volatile impurities (e.g., residual solvents), provides structural information (MS), high separation efficiency.[8][11] | Risk of thermal degradation of the analyte or non-volatile impurities; not suitable for salts or highly polar compounds.[11][12] |
| ¹H qNMR | Measures the signal of protons relative to a certified internal standard.[18] | Excellent (Orthogonal). Provides an independent measure of purity. | Absolute quantitation, provides structural information, universal detection for proton-containing compounds, no chromatography needed.[5][18] | Lower sensitivity than HPLC, requires a high-purity internal standard, can be complex for mixtures with overlapping signals.[18] |
| TLC | Planar chromatography with liquid mobile and solid stationary phases. | Good (Qualitative). Useful for quick reaction monitoring. | Simple, fast, inexpensive, allows for simultaneous analysis of multiple samples.[20] | Primarily qualitative, low resolution and sensitivity compared to HPLC, difficult to automate. |
Table 2: Objective comparison of analytical techniques for purity assessment.
Conclusion: An Integrated Approach
For the definitive purity assessment of synthetic 5-Phenyl-1,2,3-thiadiazole, a validated RP-HPLC method is the cornerstone of any analytical strategy . Its robustness, precision, and suitability for non-volatile organic molecules make it the industry standard for both research and quality control environments.[6][8]
However, a truly comprehensive characterization leverages orthogonal techniques. GC-MS serves as a powerful complementary tool for identifying volatile impurities and residual solvents, which HPLC might not be optimized to detect.[11] Furthermore, ¹H qNMR provides an invaluable, independent confirmation of purity through an absolute quantitation method, strengthening the overall analytical package.[18] By integrating these techniques, researchers and drug development professionals can build a self-validating system that ensures the highest degree of confidence in the purity and quality of their synthetic compounds.
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. BenchChem. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
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Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Phenyl-1,2,3-thiadiazole. PubChem. [Link]
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GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. [Link]
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Abdel-Ghani, T. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
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TSI Journals. (2012, April 21). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. [Link]
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ResearchGate. (n.d.). Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide 41. [Link]
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A Comparative Guide to the In Vivo vs. In Vitro Activity of 5-Phenyl-1,2,3-Thiadiazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics has led to the exploration of a diverse range of heterocyclic compounds. Among these, the 1,2,3-thiadiazole scaffold, particularly with a phenyl substitution at the 5-position, has emerged as a promising pharmacophore. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. However, the journey from a promising in vitro result to a clinically effective in vivo drug is fraught with challenges. This guide provides a comprehensive comparison of the in vivo and in vitro activity of 5-Phenyl-1,2,3-thiadiazole anticancer agents, offering insights into the experimental methodologies, potential discrepancies between preclinical models, and the underlying mechanistic pathways.
The Promise of 5-Phenyl-1,2,3-Thiadiazoles in Oncology
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The mesoionic character of this ring system allows for enhanced membrane permeability, a crucial attribute for intracellular drug action[1]. The addition of a phenyl group at the 5-position provides a scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Numerous studies have highlighted the potential of these derivatives to induce cancer cell death through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis[1].
In Vitro Efficacy: The Initial Litmus Test
The initial screening of potential anticancer compounds invariably begins with in vitro assays. These experiments, conducted on cancer cell lines cultured in a controlled laboratory environment, provide the first indication of a compound's cytotoxic potential and its mechanism of action.
Quantifying Cytotoxicity: The MTT Assay
A fundamental in vitro technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[2][3][4]
Table 1: Representative In Vitro Cytotoxicity of Phenyl-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Aryl-4-(...)-1,2,3-thiadiazole derivative | Human Breast (T47D) | 0.042 - 0.058 | [1] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | Human Breast (MCF-7) | 5.36 (µg/mL) | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | Human Breast (MCF-7) | 2.32 (µg/mL) | [5] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | Human Liver (HepG2) | 3.13 (µg/mL) | [5] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | Human Liver (HepG-2) | 4.37 | [6] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | Human Lung (A-549) | 8.03 | [6] |
Note: Data for 1,3,4-thiadiazole derivatives are included to illustrate the general anticancer potential of the broader phenyl-thiadiazole class, as specific IC50 values for a wide range of 5-Phenyl-1,2,3-thiadiazoles are not always available in a single comparative study.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the key steps for assessing the cytotoxicity of a test compound against a cancer cell line.[2][3][4]
I. Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
II. Compound Treatment:
-
Prepare a serial dilution of the 5-Phenyl-1,2,3-thiadiazole test compound in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
III. MTT Addition and Formazan Solubilization:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2]
IV. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Causality behind Experimental Choices: The MTT assay is chosen for its high throughput and sensitivity. The incubation times are selected to allow for sufficient time for the compound to exert its cytotoxic effects. The use of a solubilizing agent is critical as the formazan crystals are insoluble in aqueous solutions.
In Vivo Efficacy: Bridging the Gap to Clinical Relevance
While in vitro studies are invaluable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-system context.
The Xenograft Mouse Model: A Workhorse in Preclinical Oncology
The most common in vivo model for anticancer drug testing is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[7][8][9][10]
Table 2: Representative In Vivo Efficacy of a Thiadiazole Derivative
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| 1,2,3-Thiadiazole Derivative | S180 Sarcoma Model (Mice) | Sarcoma | Not Specified | Significant reduction | [11] |
| Compound 25 (D-ring fused 1,2,3-thiadiazole DHEA derivative) | T47D Xenografts | Breast Cancer | Not Specified | Significant inhibition | [1] |
| Triazolo-Thiadiazole KA39 | HT-29 Xenograft (SCID Mice) | Colon Cancer | Not Specified | Potent anticancer properties | [12] |
Note: Specific in vivo data for 5-Phenyl-1,2,3-thiadiazoles is limited in the readily available literature. The data presented here for related thiadiazole structures demonstrates the potential for in vivo activity within this class of compounds.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo anticancer activity of a 5-Phenyl-1,2,3-thiadiazole derivative.[7][8][9][10]
I. Cell Preparation and Implantation:
-
Culture the desired human cancer cell line to a sufficient number.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of immunodeficient mice (e.g., nude or SCID mice).
II. Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the 5-Phenyl-1,2,3-thiadiazole compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle only.
III. Monitoring and Data Collection:
-
Measure the tumor volume using calipers two to three times a week. The formula (Length x Width²)/2 is commonly used.[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
IV. Study Termination and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
-
Optionally, tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Causality behind Experimental Choices: Immunodeficient mice are used to prevent the rejection of the human tumor cells. Matrigel is often used to support the initial growth and establishment of the tumor. Regular monitoring of tumor size and body weight is crucial for assessing both efficacy and toxicity.
Visualizing the Workflow: From In Vitro to In Vivo
Caption: A simplified workflow from in vitro screening to in vivo validation of anticancer agents.
Discrepancies Between In Vitro and In Vivo Results: A Critical Analysis
A significant challenge in drug development is the frequent disparity between promising in vitro data and disappointing in vivo outcomes. Understanding the potential reasons for these discrepancies is crucial for the successful translation of laboratory findings.
-
Pharmacokinetics and Metabolism: In a culture dish, a compound is directly applied to the cells. In a living organism, the compound must be absorbed, distributed, metabolized, and excreted (ADME). The 5-Phenyl-1,2,3-thiadiazole derivative may be rapidly metabolized into an inactive form in the liver, or it may not reach the tumor site in sufficient concentrations.
-
Bioavailability: The formulation of the drug and its route of administration can significantly impact its bioavailability. Poor solubility can lead to low absorption and limited efficacy in vivo, a factor not apparent in in vitro assays where the compound is typically dissolved in a solvent like DMSO.
-
Toxicity: A compound may be highly potent against cancer cells in vitro but also exhibit unacceptable toxicity to normal tissues in vivo, leading to adverse effects that limit its therapeutic window.
-
Tumor Microenvironment: In vitro cell cultures are a simplistic representation of a tumor. In vivo, tumors are complex tissues composed of cancer cells, stromal cells, blood vessels, and an extracellular matrix. This microenvironment can influence drug penetration and the response of cancer cells to treatment.
Unraveling the Mechanism of Action: Beyond Simple Cytotoxicity
To develop more effective and targeted therapies, it is essential to understand how 5-Phenyl-1,2,3-thiadiazole derivatives exert their anticancer effects at a molecular level.
Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
One of the key mechanisms of action for many thiadiazole-containing compounds is the inhibition of tubulin polymerization.[11] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By interfering with the dynamic process of microtubule assembly and disassembly, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.
Experimental Protocol: Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules in vitro.[13][14][15][16]
-
Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescent reporter that binds to polymerized microtubules.
-
Add the 5-Phenyl-1,2,3-thiadiazole test compound at various concentrations to a 96-well plate. Include positive (e.g., Nocodazole) and negative (vehicle) controls.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells and incubating at 37°C.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Causality behind Experimental Choices: The use of a fluorescent reporter provides a more sensitive and quantitative measure of microtubule formation compared to older turbidity-based methods. The inclusion of known inhibitors and enhancers of polymerization serves as a crucial validation of the assay's performance.
Induction of Apoptosis and Cell Cycle Arrest
Beyond their effects on microtubules, 5-Phenyl-1,2,3-thiadiazole derivatives can trigger programmed cell death, or apoptosis, and halt the progression of the cell cycle. These effects are often downstream consequences of the initial cellular damage caused by the compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique uses a fluorescent dye that binds to DNA to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]
-
Treat cancer cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Treat the cells with RNase to remove RNA, which can also be stained by the DNA dye.
-
Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI).
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25]
-
After treatment with the test compound, harvest the cells.
-
Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
-
Analyze the stained cells by flow cytometry to differentiate the different cell populations.
Signaling Pathways Targeted by Thiadiazole Derivatives
The anticancer activity of thiadiazole compounds is often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[12][26][27]
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Safety Operating Guide
Navigating the Safe Disposal of 5-Phenyl-1,2,3-thiadiazole: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Phenyl-1,2,3-thiadiazole. Tailored for researchers, scientists, and drug development professionals, this guide is built on a foundation of scientific integrity and field-proven practices to ensure the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with knowledge that extends beyond the product, fostering a culture of safety and responsibility in your critical work.
Understanding the Hazard Profile of 5-Phenyl-1,2,3-thiadiazole
Before any handling or disposal, a thorough understanding of the inherent risks associated with 5-Phenyl-1,2,3-thiadiazole is paramount. This compound, and thiadiazole derivatives in general, present a multi-faceted hazard profile that necessitates stringent safety protocols.
5-Phenyl-1,2,3-thiadiazole is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The causality behind these classifications lies in its chemical reactivity and potential to interact with biological tissues. Skin and eye irritation are likely due to its ability to disrupt cell membranes, while respiratory irritation can occur from the inhalation of fine dust particles.
Table 1: Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [1][2] |
Furthermore, thermal decomposition of 5-Phenyl-1,2,3-thiadiazole can liberate hazardous gases, including oxides of carbon, nitrogen, and sulfur.[1][3][4] This is a critical consideration in the event of a fire and for determining appropriate disposal methods, as incineration must be performed in a controlled environment. The compound is also known to be incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling and disposing of 5-Phenyl-1,2,3-thiadiazole. The selection of appropriate PPE is directly dictated by the compound's hazard profile to mitigate exposure risks.
-
Hand Protection: Compatible chemical-resistant gloves are mandatory.[3] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove material and thickness.
-
Eye and Face Protection: Safety glasses with side shields or goggles are required to prevent eye contact.[1] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: When handling the solid compound, especially if dust generation is possible, a government-approved respirator (e.g., N95 or higher) is recommended to prevent respiratory tract irritation.[3]
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of 5-Phenyl-1,2,3-thiadiazole is that it must be managed as hazardous waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. Adherence to all national and local regulations is mandatory.[1][6]
Waste Segregation and Collection
Proper segregation of waste is a cornerstone of safe laboratory practice. It prevents inadvertent and dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.
-
Solid Waste:
-
Collect all solid 5-Phenyl-1,2,3-thiadiazole waste, including residual amounts in original containers and contaminated consumables (e.g., weighing paper, pipette tips, and wipes), in a dedicated and clearly labeled hazardous waste container.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[1]
-
The label should clearly state "Hazardous Waste," the full chemical name "5-Phenyl-1,2,3-thiadiazole," and the associated hazard pictograms (e.g., irritant, harmful).[6]
-
-
Liquid Waste:
-
Collect solutions containing 5-Phenyl-1,2,3-thiadiazole in a separate, labeled hazardous waste container for liquids.[1]
-
Crucially, do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents.[1][5]
-
The container should be appropriate for liquid waste and have a secure cap.
-
The label must include the same information as for solid waste, with the addition of the solvent system and an approximate concentration of the thiadiazole compound.[1]
-
Decontamination Procedures
Any equipment or surfaces that come into contact with 5-Phenyl-1,2,3-thiadiazole must be thoroughly decontaminated.
-
Wipe down all contaminated surfaces with soap and water.[1]
-
Collect all decontamination materials, such as paper towels or wipes, as solid hazardous waste.[1]
-
For non-disposable equipment, a thorough cleaning with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended. Ensure the initial solvent rinse is collected as hazardous waste.
Storage Pending Disposal
Proper storage of hazardous waste is a critical step in maintaining a safe laboratory environment.
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area.[1][6]
-
This area should be away from incompatible materials, particularly strong oxidizing agents.[5]
-
Ensure that waste containers are stored in a locked location to prevent unauthorized access.[1][4]
Final Disposal
The final step in the disposal process must be handled by trained professionals.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Provide the disposal service with a completed hazardous waste manifest and a copy of the Safety Data Sheet (SDS) for 5-Phenyl-1,2,3-thiadiazole.[6]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is crucial to minimize harm.
Spill Response
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[1] If it is safe to do so, increase ventilation to the area.
-
Contain the Spill:
-
Clean the Area: Thoroughly clean the spill area with soap and water.[1][6] All cleanup materials must be collected as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department.[1][6]
Exposure Response
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water.[3] Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
If inhaled: Remove the individual to fresh air.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Wash out the mouth with water, provided the person is conscious.[3] Call a physician immediately.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Phenyl-1,2,3-thiadiazole | C8H6N2S | CID 87512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Phenylcarbamoylamino-1,2,3-thiadiazole(51707-55-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. chemical.net [chemical.net]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Phenyl-1,2,3-thiadiazole
An Expert Guide to Personal Protective Equipment for Handling 5-Phenyl-1,2,3-thiadiazole
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical compounds requires a meticulous and informed approach to personal protection. This guide serves as an essential operational and safety directive for the handling of 5-Phenyl-1,2,3-thiadiazole, providing the procedural insights necessary to ensure a safe and controlled laboratory environment.
Hazard Profile of 5-Phenyl-1,2,3-thiadiazole
Understanding the intrinsic hazards of a compound is the foundational step in developing a robust safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Phenyl-1,2,3-thiadiazole presents several potential hazards.[1] It is crucial to treat this compound with care, as the full toxicological properties may not be fully investigated.[2][3]
GHS Hazard Classifications: [1]
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation.
Given these classifications, a multi-layered approach to safety, beginning with engineering controls and supplemented by comprehensive Personal Protective Equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, the primary method for exposure control must be the laboratory's engineering controls.
-
Chemical Fume Hood: All procedures involving the handling of solid 5-Phenyl-1,2,3-thiadiazole or its solutions must be conducted within a certified and properly functioning chemical fume hood.[4] This is the most critical step in minimizing the inhalation of dust or vapors.
Personal Protective Equipment (PPE): A Mandated Protocol
PPE is not a substitute for good engineering controls but is the essential final barrier between the researcher and the chemical. The selection of appropriate PPE is based directly on the hazard profile of 5-Phenyl-1,2,3-thiadiazole.
Table 1: PPE Requirements for Handling 5-Phenyl-1,2,3-thiadiazole
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles and face shield | Protects against splashes and airborne dust particles. Standard safety glasses are insufficient. Tightly fitting goggles are essential.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing. |
| Hand | Chemical-resistant nitrile gloves | Provides a barrier against skin contact.[5] After handling, gloves should be removed carefully to avoid skin contamination and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water post-handling.[3][4] |
| Body | Laboratory coat | A clean, long-sleeved laboratory coat must be worn and kept fully fastened to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if dust or aerosols are generated and engineering controls are insufficient.[4][5] The specific type of cartridge should be selected based on a formal risk assessment by your institution's safety officer. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Caption: A procedural workflow for the safe handling of 5-Phenyl-1,2,3-thiadiazole.
Experimental Protocol
-
Pre-Handling:
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]
-
Don all PPE as specified in Table 1 before entering the handling area.
-
-
Handling (within a chemical fume hood):
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Remove contaminated clothing and wash it before reuse.[3]
-
-
Disposal Plan:
-
All waste, including excess compound, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled, and sealed container for hazardous waste.[4]
-
Never dispose of 5-Phenyl-1,2,3-thiadiazole or its containers in regular trash or down the drain.[6]
-
Disposal must be handled through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4][6]
-
Emergency Response
In Case of Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][5][7]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5][7]
In Case of a Spill:
-
For small spills within a fume hood, absorb the material with an inert substance (e.g., vermiculite, sand), sweep it up, and place it in a sealed container for waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By integrating these safety protocols into your standard operating procedures, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- Personal protective equipment for handling 5-Amino-3-isopropyl-1,2,4-thiadiazole - Benchchem.
- 5-Phenylcarbamoylamino-1,2,3-thiadiazole(51707-55-2) - ChemicalBook.
- 5-Phenyl-1,2,3-thiadiazole | C8H6N2S | CID 87512 - PubChem.
- SAFETY DATA SHEET - 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole - Fisher Scientific.
- Material Safety Data Sheet - 5-Amino-3-Phenyl-1,2,4-Thiadiazole, 99% - Cole-Parmer.
- 2-Amino-5-phenyl-1,3,4-thiadiazole 96 2002-03-1 - Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid - Fisher Scientific.
-
Safe Disposal of 5-Methoxybenzo[d][4][5][1]thiadiazole: A Guide for Laboratory Professionals - Benchchem. Available at:
Sources
- 1. 5-Phenyl-1,2,3-thiadiazole | C8H6N2S | CID 87512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.ca [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. 5-Phenylcarbamoylamino-1,2,3-thiadiazole(51707-55-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
